Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-13)15-7-6-12/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDDTPBWCDNRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120866 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1926190-24-0 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1926190-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: A Regioselective 7-exo-tet Epoxide Opening Strategy
Executive Summary
The 1,4-oxazepane scaffold is a privileged, conformationally restricted seven-membered heterocycle of high value in medicinal chemistry and peptidomimetic drug design. Despite its utility, the synthesis of heavily functionalized 1,4-oxazepanes—particularly those bearing substituents at the C7 position—has historically been hindered by the entropic and enthalpic penalties associated with medium-sized ring closures .
This technical guide details a highly efficient, scalable, and self-validating synthetic route to tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate . By leveraging a regioselective, Lewis acid-catalyzed intramolecular epoxide opening, we bypass the traditional pitfalls of 8-endo-tet misdirection, forcing a strict 7-exo-tet trajectory to secure the target scaffold.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule features a 1,4-oxazepane core with a Boc-protected nitrogen at position 4 and a hydroxymethyl group at position 7. Traditional approaches to oxazepanes often rely on ring-closing metathesis (RCM) or basic intramolecular etherification. However, generating the C7-hydroxymethyl architecture via RCM requires unstable enol-ether precursors.
Instead, our retrosynthetic disconnection targets the C1–C7 ether bond via an intramolecular epoxide opening . The acyclic precursor, tert-butyl (2-hydroxyethyl)(2-(oxiran-2-yl)ethyl)carbamate, contains both the nucleophilic primary alcohol and the electrophilic epoxide.
The Causality of Catalyst Selection: Overriding Baldwin's Rules
In base-catalyzed epoxide openings (e.g., using NaH), the alkoxide nucleophile preferentially attacks the least sterically hindered carbon of the epoxide (the terminal C8 position). According to Baldwin's Rules , this proceeds via an 8-endo-tet trajectory, yielding the undesired 1,5-oxazocane (8-membered ring).
To invert this regioselectivity, we employ Lewis acid catalysis (BF₃·OEt₂) . The Lewis acid coordinates to the epoxide oxygen, weakening the C–O bonds. Because the internal carbon (C7) is more substituted, it stabilizes the developing positive charge far better than the terminal carbon (C8). This shifts the transition state to an S_N1-like regime. The internal hydroxyl group subsequently attacks the C7 position via a 7-exo-tet trajectory , cleanly forming the 7-membered 1,4-oxazepane ring and leaving the terminal epoxide carbon as the desired C7-hydroxymethyl group.
Mechanistic Pathway
Regioselective 7-exo-tet cyclization pathway of the epoxy alcohol precursor.
Experimental Methodologies
The following protocols represent a self-validating system. Each intermediate is stable and can be isolated and characterized to ensure the integrity of the subsequent step.
Step 1: Synthesis of Tert-butyl (but-3-en-1-yl)(2-hydroxyethyl)carbamate
To avoid over-alkylation and complex protection/deprotection schemes, the secondary amine is constructed directly from commercially available building blocks.
-
Amine Formation: Dissolve 2-bromoethan-1-ol (100 mmol, 1.0 eq) in absolute ethanol (100 mL). Add 3-buten-1-amine (300 mmol, 3.0 eq) dropwise. Reflux the mixture for 12 hours. The excess amine suppresses tertiary amine formation.
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol and unreacted 3-buten-1-amine. Dissolve the crude amino alcohol in dichloromethane (DCM, 150 mL).
-
Boc Protection: Cool the solution to 0 °C. Add triethylamine (150 mmol, 1.5 eq) followed by slow addition of di-tert-butyl dicarbonate (Boc₂O, 110 mmol, 1.1 eq). Stir at room temperature for 4 hours.
-
Purification: Wash the organic layer with 1M HCl, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 7:3) to yield the product as a colorless oil.
Step 2: Epoxidation to Tert-butyl (2-hydroxyethyl)(2-(oxiran-2-yl)ethyl)carbamate
-
Reaction Setup: Dissolve the alkene intermediate from Step 1 (80 mmol, 1.0 eq) in anhydrous DCM (200 mL) and cool to 0 °C under an argon atmosphere.
-
Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 96 mmol, 1.2 eq) portion-wise over 30 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench & Wash: Quench the reaction with saturated aqueous Na₂S₂O₃ (100 mL) to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 100 mL) to remove meta-chlorobenzoic acid, followed by brine.
-
Validation: TLC will show a highly polar spot (epoxide) compared to the starting alkene. Isolate via chromatography (Hexanes/EtOAc 1:1).
Step 3: Regioselective Lewis Acid-Catalyzed Cyclization
-
Activation: Dissolve the epoxy alcohol precursor (50 mmol, 1.0 eq) in strictly anhydrous DCM (500 mL) to maintain high dilution (0.1 M), which prevents intermolecular oligomerization. Cool the solution to -20 °C.
-
Catalysis: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 10 mmol, 0.2 eq) dropwise. Stir strictly at -20 °C for 2 hours. Note: Higher temperatures risk Boc-group deprotection or nucleophilic attack by the carbamate carbonyl.
-
Quench: Quench the reaction at -20 °C by adding triethylamine (20 mmol) to neutralize the Lewis acid, followed by saturated aqueous NaHCO₃.
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (DCM/MeOH 95:5) to yield tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate as a white solid/viscous oil.
Quantitative Data & Optimization Analysis
The table below summarizes the optimization of the cyclization step (Step 3), demonstrating the critical nature of the catalyst choice in dictating the trajectory and final ring size.
| Catalyst / Reagent | Solvent | Temp (°C) | Major Trajectory | Major Product | Yield (%) | Regiomeric Ratio (7:8) |
| NaH (1.2 eq) | DMF | 60 | 8-endo-tet | 1,5-Oxazocane | 45% | 1:4 |
| KOtBu (1.2 eq) | THF | 25 | 8-endo-tet | 1,5-Oxazocane | 52% | 1:5 |
| SnCl₄ (0.2 eq) | DCM | -40 | 7-exo-tet | 1,4-Oxazepane | 71% | 90:10 |
| BF₃·OEt₂ (0.2 eq) | DCM | -20 | 7-exo-tet | 1,4-Oxazepane | 78% | >95:5 |
Data Interpretation: Basic conditions universally favor the kinetically accessible but thermodynamically less stable 8-membered ring due to terminal epoxide attack. Hard Lewis acids (BF₃·OEt₂) polarize the C–O bond sufficiently to invoke S_N1-like character at the internal carbon, achieving near-perfect regioselectivity for the 7-membered 1,4-oxazepane.
References
-
Kaliberda, O. V., Leha, D. O., Peredrii, V. S., Levchenko, K., Zarudnitskii, E. V., Ryabukhin, S. V., & Volochnyuk, D. M. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Organic Process Research & Development, 2026. URL:[Link]
-
Albayrak Halac, F., Aydin Kandemir, B. N., Secen, H., Fleming, F. F., & Altundas, R. "Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories." Organic Letters, 2025. URL:[Link]
-
Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. URL:[Link]
An In-depth Technical Guide to the Physico-chemical Properties of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the "Drug-like" Chemical Space
In the landscape of medicinal chemistry, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physico-chemical properties. These intrinsic characteristics, including solubility, lipophilicity, and stability, dictate a molecule's behavior within biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides a comprehensive technical overview of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a molecule of interest within the increasingly explored class of 1,4-oxazepane derivatives.[3] While specific experimental data for this compound is not extensively available in public literature, this document serves as a predictive and methodological framework for its characterization. As Senior Application Scientists, our focus is not merely on the "what" but the "why"—elucidating the causal relationships between molecular structure and experimental outcomes, thereby empowering researchers to make informed decisions in their drug discovery endeavors.
Molecular Profile and Structural Attributes
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a saturated heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. This scaffold is gaining traction as a valuable alternative to the more common morpholine ring in drug design, offering a greater degree of conformational flexibility and a different spatial arrangement of substituents.[3] The structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxymethyl substituent, which are expected to significantly influence its physico-chemical behavior.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | PubChem |
| Molecular Formula | C11H21NO4 | PubChem[4] |
| Molecular Weight | 231.29 g/mol | PubChem[4] |
| CAS Number | 1262409-61-9 | PubChem[4] |
Note: Data corresponds to the (3R)-enantiomer.
The presence of the 1,4-oxazepane ring, with its increased carbon framework compared to a six-membered ring like morpholine, may lead to a higher lipophilicity.[3] However, the presence of the hydroxyl group and the ether oxygen are expected to contribute to its aqueous solubility. The Boc protecting group, while increasing lipophilicity, also sterically hinders the nitrogen, which will impact its basicity.
Lipophilicity: A Balancing Act for Biological Success
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to permeate biological membranes and its overall pharmacokinetic profile.[5][6][7] An optimal balance between lipophilicity and hydrophilicity is paramount for achieving good oral bioavailability and avoiding issues such as poor absorption or excessive sequestration in fatty tissues.[6]
Theoretical Considerations for Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
The molecular structure suggests a moderate lipophilicity. The tert-butyl group is a significant contributor to lipophilicity, while the hydroxymethyl group and the ether oxygen will increase polarity and favor partitioning into an aqueous phase. The 1,4-oxazepane ring itself is more lipophilic than a corresponding morpholine ring due to the additional methylene group.[3]
Experimental Determination of LogP/LogD
While computational models provide useful estimations, experimental determination of LogP and LogD remains the gold standard.[6][8]
This traditional method involves partitioning the compound between n-octanol and water (for LogP) or a buffered aqueous solution at a specific pH (for LogD, typically pH 7.4 for physiological relevance).[7]
Protocol: Shake-Flask LogD7.4 Determination
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare n-octanol pre-saturated with phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare PBS (pH 7.4) pre-saturated with n-octanol.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
-
Quantification:
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
LogD7.4 = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
A faster, high-throughput alternative to the shake-flask method involves correlating the retention time of a compound on a reverse-phase HPLC column with the retention times of compounds with known LogP values.[7]
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The dissociation constant (pKa) is a measure of the strength of an acid or base and is crucial for understanding a drug's behavior in different physiological environments, such as the stomach (acidic) and the intestines (neutral to slightly basic).[9][10] The ionization state of a molecule affects its solubility, permeability, and interaction with its biological target.[9]
Theoretical Considerations for Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
The primary ionizable center in this molecule is the nitrogen atom of the 1,4-oxazepane ring. However, the presence of the electron-withdrawing Boc-carbonyl group is expected to significantly decrease the basicity of this nitrogen, resulting in a low pKa for its conjugate acid. The hydroxyl group is a very weak acid and is unlikely to ionize under physiological conditions.
Experimental Determination of pKa
Several methods are available for the accurate determination of pKa values.
This is a highly accurate and widely used technique for pKa determination.[11][12][13] It involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH change.[11]
Protocol: Potentiometric pKa Determination
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., water or a water/co-solvent mixture). The concentration should be at least 10⁻⁴ M.[11]
-
Titration:
-
Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO2.[11]
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group.[11]
-
Record the pH at regular intervals of titrant addition.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.[11] For reliable results, multiple titrations should be performed.[11]
This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[12][13]
Capillary electrophoresis can also be used to determine pKa values by measuring the effective mobility of the compound as a function of pH.[12][14] This method requires only a very small amount of sample.[12]
Stability: Ensuring Therapeutic Integrity
The chemical stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[15][16][17] Stability studies are conducted to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[16][17][18]
Theoretical Considerations for Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
The Boc protecting group is known to be labile under acidic conditions. Therefore, the primary degradation pathway for this molecule is likely to be the acid-catalyzed removal of the Boc group. The ether linkage and the primary alcohol are generally stable under typical storage conditions.
Experimental Assessment of Stability
Stability testing involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish appropriate storage conditions.[16][19]
Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish that the analytical methods used are "stability-indicating."[15][16] This involves exposing the compound to conditions more severe than those used for accelerated stability testing.[16]
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound in various media.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at an elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose a solution of the compound to UV and visible light.[18]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a photodiode array detector and a mass spectrometer) to separate the parent compound from any degradation products and to determine the extent of degradation.
Visualizing the Workflow
A systematic approach is crucial for the comprehensive physico-chemical characterization of a new chemical entity. The following workflow outlines the key stages and decision points.
Caption: A typical workflow for the physico-chemical characterization of a new drug candidate.
Conclusion and Future Directions
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate represents a promising scaffold in medicinal chemistry. A thorough understanding of its physico-chemical properties is essential for its successful development as a potential therapeutic agent. This guide has outlined the theoretical considerations and provided detailed, field-proven methodologies for the experimental determination of its key characteristics. The data generated from these studies will be invaluable for guiding lead optimization, formulation development, and predicting in vivo performance. As the exploration of 1,4-oxazepane derivatives continues to expand, a systematic and rigorous approach to their physico-chemical characterization will be a cornerstone of innovation in drug discovery.
References
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Available at: [Link]
-
Stability Studies and Testing of Pharmaceuticals - An Overview. (2020, June 1). LCGC International. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]
-
physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO. Available at: [Link]
-
Stability Studies in Pharmaceuticals. CMC Pharma. Available at: [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. Available at: [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). rajournals. Available at: [Link]
-
LogP/D. Cambridge MedChem Consulting. Available at: [Link]
-
Stability Testing - Develop Stable Pharmaceutical Products. ComplianceOnline. Available at: [Link]
-
Stability Testing & Studies. Southwest Research Institute. Available at: [Link]
-
Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. PubChem. Available at: [Link]
-
Drug Stability Testing & Release Testing. Pace Analytical. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate. PubChem. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2004, May 5). ACS Publications. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2026, February 27). ACS Publications. Available at: [Link]
-
tert-butyl (2R)-2-(hydroxymethyl)-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. Available at: [Link]
-
(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 14). ResearchGate. Available at: [Link]
-
tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate. NextSDS. Available at: [Link]
-
Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. PubChem. Available at: [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004, June 3). PubMed. Available at: [Link]
- WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
-
tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate - [B81246]. Synthonix. Available at: [Link]
-
(PDF) Oxazepine Derivatives, Synthesis and Applications. (2023, August 27). ResearchGate. Available at: [Link]
-
tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate — Chemical Substance Information. NextSDS. Available at: [Link]
-
Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (C11H21NO4). PubChemLite. Available at: [Link]
-
tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate. NextSDS. Available at: [Link]
-
STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. GCRIS. Available at: [Link]
-
Preparation method of tertiary butyl 7-hydroxyhexahydrofuro-[3,2-b] pyridine-4(2H)-carboxylic ester. (2017, September 22). Patsnap Eureka. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q. Atlantis Press. Available at: [Link]
-
Tert-butyl 7-(aminomethyl)-1,4-oxazepane-4-carboxylate (C11H22N2O3). PubChemLite. Available at: [Link]
-
GNPS Library Spectrum CCMSLIB00004704384. (2018, October 9). Available at: [Link]
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | C11H21NO4 | CID 131018505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. acdlabs.com [acdlabs.com]
- 9. jbino.com [jbino.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. cmcpharm.com [cmcpharm.com]
- 17. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 18. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 19. pacelabs.com [pacelabs.com]
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Structural Elucidation and Applications in Scaffold Hopping
Executive Summary
In modern medicinal chemistry, the shift from planar, sp2-rich aromatic rings to saturated, sp3-rich heterocycles is driven by the need for improved pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target toxicity. The 1,4-oxazepane ring system—a seven-membered heterocycle containing oxygen and nitrogen—has emerged as a privileged scaffold for these purposes.
This technical guide provides an in-depth analysis of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , a highly versatile building block. By offering a unique combination of conformational flexibility and orthogonal synthetic handles, this compound enables researchers to explore novel chemical space, particularly through scaffold hopping strategies targeting complex biological pathways such as the EP300/CBP histone acetyltransferase system .
Chemical Identity and Structural Causality
The 1,4-oxazepane core is defined by an oxygen atom at position 1 and a nitrogen atom at position 4. A critical structural nuance lies in the regiochemistry of substitution. The ring consists of a two-carbon bridge (C2–C3) and a three-carbon bridge (C5–C6–C7) connecting the heteroatoms.
In Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , the hydroxymethyl group is located on the three-carbon bridge, directly adjacent to the oxygen atom. This specific spatial arrangement provides unique exit vectors for substituents compared to its 2-substituted counterpart, profoundly impacting how the resulting drug candidate interacts with target protein binding pockets.
Quantitative Identification Data
To facilitate precise reagent sourcing and structural verification, the core quantitative data is summarized below:
| Property | Value / Description |
| Chemical Name | Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
| CAS Number (Racemic) | 1926190-24-0 |
| CAS Number (7S-Enantiomer) | 2166203-93-4 |
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| SMILES (7S-Isomer) | O=C(OC(C)(C)C)N1CCCO |
| Functional Handles | N4-Boc (Protected Amine), C7-Hydroxymethyl (Primary Alcohol) |
| Fsp3 Fraction | High (Saturated 7-membered ring) |
Causality of Functional Groups:
-
N4-Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen for its stability against nucleophiles and basic conditions. This allows for aggressive functionalization of the C7-hydroxymethyl group without unwanted N-alkylation.
-
C7-Hydroxymethyl: The primary alcohol serves as a highly reactive handle. It can be readily oxidized to an aldehyde for reductive amination, or activated (via tosylation/mesylation) for nucleophilic displacement, allowing for rapid diversification of the scaffold.
The Rationale for Scaffold Hopping
Scaffold hopping is a foundational strategy in drug discovery used to bypass patent landscapes, improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, or increase target selectivity. The transition from a six-membered morpholine ring to a seven-membered 1,4-oxazepane ring is a classic example of this approach .
Morpholine is ubiquitous but relatively planar, limiting the three-dimensional vectors available for substituent projection. The 1,4-oxazepane core introduces greater conformational flexibility (e.g., twist-chair conformations) and increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 correlates strongly with clinical success due to better solubility and lower promiscuity.
Logical workflow of scaffold hopping from morpholine to 1,4-oxazepane.
Experimental Methodology: Functionalization and Deprotection
To utilize Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate effectively, researchers must employ self-validating protocols. The following methodology details the conversion of the primary alcohol into an ether linkage (to probe hydrophobic target pockets), followed by the unmasking of the secondary amine for subsequent coupling.
Protocol: Etherification and Boc Deprotection
Step 1: Alkylation of the C7-Hydroxymethyl Group
-
Objective: Introduce an aryl or alkyl group (R-X) to the primary alcohol.
-
Causality of Reagents: Sodium hydride (NaH) is utilized because the primary alcohol requires a strong, non-nucleophilic base for complete deprotonation. Anhydrous DMF is used to solvate the resulting alkoxide and accelerate the SN2 displacement of the alkyl halide.
-
Procedure:
-
Dissolve Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Cool the solution to 0 °C and add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.
-
Add the desired alkyl/aryl halide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
System Validation:
-
TLC: Monitor using Hexanes/EtOAc (7:3). The starting material is UV-inactive but stains strongly with KMnO4. The product will typically have a higher Rf value.
-
LC-MS: Confirm the mass of the intermediate. Look for the [M+H−tBu]+ or [M+Na]+ adducts, as Boc-protected amines often fragment in standard ESI+.
-
Step 2: N-Boc Deprotection
-
Objective: Remove the Boc group to yield the free secondary amine for downstream amide coupling or Buchwald-Hartwig amination.
-
Causality of Reagents: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) when a highly crystalline hydrochloride salt is desired, which simplifies purification by avoiding reverse-phase chromatography.
-
Procedure:
-
Dissolve the alkylated intermediate in minimal dichloromethane (DCM).
-
Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours.
-
Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.
-
-
System Validation:
-
1H NMR (DMSO-d6): The definitive validation is the complete disappearance of the 9H singlet at ~1.40 ppm (the tert-butyl group) and the appearance of a broad downfield signal corresponding to the NH2+ protons.
-
Step-by-step synthetic workflow for functionalizing the 1,4-oxazepane scaffold.
Conclusion
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate represents a highly strategic node in the medicinal chemist's toolkit. By moving away from flat aromatic systems and embracing the 3D complexity of the 1,4-oxazepane ring, researchers can unlock novel binding modes and overcome ADME liabilities. The orthogonal reactivity provided by the C7-hydroxymethyl and N4-Boc groups ensures that this scaffold can be seamlessly integrated into high-throughput parallel synthesis and complex multi-step drug discovery campaigns.
References
-
Kanada, R., et al. (2022). "Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring." Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
001Chemical. "Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1926190-24-0) Properties." URL:[Link]
Chiral Synthesis of 7-Substituted 1,4-Oxazepanes: Strategies and Methodologies
An In-Depth Technical Guide
Abstract
The 1,4-oxazepane scaffold represents a privileged seven-membered heterocyclic motif, integral to a range of biologically active compounds and natural products.[1][2][3] Its inherent three-dimensional structure and conformational flexibility make it a highly attractive template in medicinal chemistry for designing novel therapeutics targeting various conditions, including cancer, inflammatory diseases, and central nervous system disorders.[2][4][5] The introduction of chirality into this scaffold exponentially expands its accessible chemical space, enabling the precise stereochemical control required for selective interactions with biological targets. However, the enantioselective construction of seven-membered rings presents significant thermodynamic and kinetic challenges compared to their five- and six-membered counterparts.[5][6] This guide provides a comprehensive overview of the principal strategies for the chiral synthesis of 7-substituted 1,4-oxazepanes, focusing on diastereoselective cyclizations from chiral precursors and modern asymmetric catalytic methods. Each section elucidates the mechanistic rationale behind the synthetic choices, provides field-proven experimental protocols, and presents quantitative data to guide researchers in this demanding area of synthetic chemistry.
Diastereoselective Synthesis from Chiral Pool Precursors
One of the most robust and historically significant approaches to chiral 1,4-oxazepanes involves leveraging the stereochemistry of readily available starting materials from the chiral pool, such as amino acids. This strategy embeds stereochemical information at the outset, which then directs the stereochemical outcome of subsequent transformations, particularly the crucial ring-closing step.
Synthesis from Polymer-Supported Homoserine
A highly effective diastereoselective method utilizes polymer-supported homoserine to construct 1,4-oxazepane-5-carboxylic acids.[2][7] This solid-phase approach facilitates purification by simple filtration and washing, a significant advantage in multi-step synthesis. The key to this strategy is the reductive cyclization of an N-phenacyl nitrobenzenesulfonamide intermediate.
Causality and Mechanistic Insight: The synthesis begins with the immobilization of Fmoc-protected homoserine on a Wang resin. Following Fmoc deprotection, the free amine is sulfonylated, typically with a nitrobenzenesulfonyl chloride, which serves a dual purpose: it activates the nitrogen for subsequent alkylation and acts as a protecting group. Alkylation with a substituted 2-bromoacetophenone introduces the carbon framework required for the seven-membered ring.
The critical, diastereoselective step occurs during cleavage from the solid support. The choice of cleavage cocktail dictates the final product.
-
TFA Cleavage: Treatment with trifluoroacetic acid (TFA) alone cleaves the molecule from the resin and removes the silyl protecting group from the hydroxyl moiety. The liberated hydroxyl group then spontaneously attacks the proximate ketone, leading to lactonization rather than oxazepane formation.[2]
-
TFA/Et3SiH Mediated Cleavage: The inclusion of a reducing agent, triethylsilane (Et₃SiH), fundamentally alters the reaction pathway. After cleavage, the silane reduces the ketone carbonyl to a secondary alcohol in situ. This alcohol then undergoes an intramolecular nucleophilic substitution, displacing the hydroxyl group (or a transient trifluoroacetate ester) to form the 1,4-oxazepane ring.[2][7] The stereochemistry of the starting homoserine dictates the facial selectivity of the ketone reduction and the subsequent cyclization, resulting in a mixture of diastereomers where one is typically major.[2]
Caption: Workflow for diastereoselective synthesis of 1,4-oxazepanes.
Representative Experimental Protocol: Synthesis from Homoserine
This protocol is adapted from the work of Soural and colleagues.[2][7]
-
Immobilization and Deprotection: Swell Fmoc-HSe(TBDMS)-OH loaded Wang resin (1.0 eq) in dichloromethane (DCM). Treat with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF, methanol, and DCM.
-
Sulfonylation: Swell the deprotected resin in DCM. Add a solution of 2-nitrobenzenesulfonyl chloride (3.0 eq) and collidine (3.0 eq) in DCM. Shake at room temperature for 12 hours. Wash the resin thoroughly.
-
Alkylation: To the swelled resin in DMF, add the desired 2-bromoacetophenone (5.0 eq) and 1,8-diazabicycloundec-7-ene (DBU) (5.0 eq). Shake at room temperature for 24 hours. Wash the resin.
-
Cleavage and Cyclization: Suspend the dry resin in a cleavage cocktail of 95:2.5:2.5 (v/v/v) TFA/triethylsilane (Et₃SiH)/H₂O. Shake at room temperature for 2 hours.
-
Workup and Purification: Filter the resin and wash with TFA. Combine the filtrates and evaporate under reduced pressure. Purify the crude product by reverse-phase HPLC to isolate the diastereomeric 1,4-oxazepane products.
Data Summary: Diastereoselectivity of Reductive Cyclization
The substitution pattern on the phenacyl ring influences both the yield and the diastereoselectivity of the cyclization.
| Entry | R³ Group (on Phenyl Ring) | Crude Purity (%) | Diastereomeric Ratio (dr) |
| 1 | H | 75 | 71:29 |
| 2 | 4-MeO | 69 | 74:26 |
| 3 | 4-Cl | 71 | 83:17 |
| 4 | 4-NO₂ | 79 | 95:5 |
| 5 | 2-NO₂ | 82 | 96:4 |
| Data adapted from Králová et al., RSC Advances, 2020.[2] |
Expert Insight: The trend observed in the table is compelling. Electron-withdrawing groups (EWGs) on the aromatic ring, particularly at the ortho and para positions (e.g., -NO₂), significantly enhance the diastereoselectivity. This is likely due to the increased electrophilicity of the ketone carbonyl, which facilitates a more ordered, substrate-controlled reduction by triethylsilane, leading to a higher preference for one diastereomeric transition state.
Asymmetric Catalysis Strategies
The development of catalytic asymmetric methods represents a paradigm shift in chiral synthesis, offering a more atom-economical and elegant route to enantioenriched products from prochiral precursors.[8] For 1,4-oxazepanes, several powerful strategies have emerged.
Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization
A state-of-the-art approach for synthesizing chiral benz-fused 1,4-oxazepanes involves the enantioselective desymmetrization of 3-substituted oxetanes, catalyzed by a chiral phosphoric acid (CPA).[5][6][9][10] This metal-free method provides high enantioselectivity under mild conditions.
Causality and Mechanistic Insight: The reaction proceeds via an intramolecular ring-opening of a prochiral 3-(2-aminoaryl)methyl oxetane. The chiral CPA catalyst plays a crucial role as a bifunctional catalyst. It protonates the oxetane oxygen, activating it for nucleophilic attack. Simultaneously, the conjugate base of the CPA interacts with the tethered aniline nucleophile, orienting it for a stereoselective intramolecular attack. This dual activation within the confined chiral environment of the catalyst ensures that the nucleophile attacks one of the two enantiotopic methylene carbons of the oxetane preferentially, leading to the formation of one enantiomer of the seven-membered ring in excess.[5][6] The formation of the seven-membered ring is challenging due to unfavorable kinetics and thermodynamics, but this catalytic system effectively overcomes that barrier.[5][6][11]
Caption: Catalytic cycle for enantioselective oxetane desymmetrization.
General Protocol: CPA-Catalyzed Desymmetrization
This general procedure is based on the work of Veselý and colleagues.[5][6]
-
Reaction Setup: To an oven-dried vial, add the SPINOL-derived chiral phosphoric acid catalyst (e.g., (R)-CPA-6, 5 mol%).
-
Reagent Addition: Add the 3-substituted oxetane substrate (1.0 eq) followed by the solvent (e.g., toluene, 0.1 M).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (typically 24-72 hours), monitoring progress by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the enantioenriched benz[1][12]oxazepine.
Data Summary: Enantioselectivity of Desymmetrization
The electronic nature of substituents on the aniline and its N-protecting group significantly impacts the reaction's efficiency and stereoselectivity.
| Entry | Substrate (R group on N-benzyl) | Yield (%) | ee (%) |
| 1 | 4-MeO | 70 | 88 |
| 2 | 4-F | 95 | 92 |
| 3 | 4-Cl | 96 | 94 |
| 4 | 4-Br | 94 | 94 |
| 5 | 2-Br | 98 | 92 |
| Data adapted from Nigríni et al., J. Org. Chem., 2023.[5][9] |
Expert Insight: The high yields and excellent enantioselectivities, particularly with electron-withdrawing halogens on the N-benzyl group, underscore the robustness of this method. The catalyst's effectiveness highlights the power of confined Brønsted acids in controlling transition state geometry for challenging ring formations.
Asymmetric Hydrogenation of Cyclic Imines
Another powerful catalytic strategy is the asymmetric hydrogenation of pre-formed seven-membered cyclic imines, specifically dibenzo[b,f][1][12]oxazepines.[13][14] This approach directly creates the chiral center at the C7 position of the oxazepane core.
Causality and Mechanistic Insight: The key to this transformation is a chiral transition metal complex, typically involving iridium and a chiral phosphine ligand (e.g., (S)-Xyl-C3*-TunePhos). The imine substrate coordinates to the chiral iridium catalyst. The stereochemistry of the ligand creates a chiral pocket around the metal center, which blocks one face of the C=N double bond. Dihydrogen is then delivered stereoselectively to the less sterically hindered face, leading to the formation of the chiral amine product with high enantiomeric excess.[13][14] The presence of an additive, such as morpholine-HCl, is often crucial for achieving high activity and selectivity.[14]
Alternative and Complementary Methodologies
While the above strategies are central to modern chiral synthesis, other methods serve as powerful tools for constructing the core 1,4-oxazepane ring, upon which chirality can be imparted or preserved.
Ring-Closing Metathesis (RCM)
RCM is a highly versatile and powerful reaction for the formation of unsaturated rings, including seven-membered systems.[15][16] The reaction uses a ruthenium-based catalyst (e.g., Grubbs' catalyst) to cyclize a diene precursor, releasing ethylene as the only byproduct, which makes the reaction entropically favorable.[16][17]
-
Application: To synthesize a chiral 1,4-oxazepane, one would start with a chiral, non-racemic diene precursor. The RCM reaction forms the ring without affecting existing stereocenters, thus translating the chirality of the starting material to the cyclic product. This method is particularly valuable for accessing complex macrocycles and functionalized rings.[17]
Caption: General workflow for Ring-Closing Metathesis (RCM).
Intramolecular Reductive Amination
Intramolecular reductive amination is a classic and reliable method for forming the final C-N bond to close the oxazepane ring.[15][18][19] The strategy involves a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone).
-
Mechanism: The amine first condenses with the carbonyl to form a cyclic iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to give the final saturated heterocycle.[15] Chirality is maintained if the precursor already contains stereocenters.
Conclusion and Future Outlook
The synthesis of chiral 7-substituted 1,4-oxazepanes has evolved significantly, moving from classical diastereoselective approaches based on the chiral pool to highly efficient and elegant asymmetric catalytic methods. The use of polymer-supported homoserine provides a reliable, albeit diastereoselective, route amenable to library synthesis.[2] Concurrently, the development of powerful catalytic systems, such as chiral Brønsted acids for oxetane desymmetrization and transition metal complexes for asymmetric hydrogenation, is paving the way for the direct and highly enantioselective synthesis of these valuable scaffolds from simple prochiral precursors.[5][13]
Looking ahead, the primary focus will likely be on expanding the scope and applicability of catalytic asymmetric reactions. The development of new catalysts that can tolerate a wider range of functional groups and construct multiple stereocenters in a single, controlled operation remains a key objective. As the demand for structurally novel and stereochemically pure drug candidates continues to grow, the methodologies outlined in this guide provide a robust foundation for the innovation and discovery of next-generation therapeutics built around the privileged 1,4-oxazepane core.
References
- BenchChem. (n.d.). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem.
- Ye, R., et al. (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(12), 2127.
- Alavijeh, M. K., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(1), 1-15.
- Grol, C. J., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(10), 2535-2546.
- Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
- BenchChem. (n.d.). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis. BenchChem.
- Kwiecień, H., et al. (2014). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(3), 405-423.
- van der Heijden, L. A., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(11), 5949-5960.
- Kaliberda, O., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Omega.
- Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16675–16684.
- Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
- Bezanson, M., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 1236-1245.
- BenchChem. (n.d.). Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide. BenchChem.
- Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar.
- Das, B. K., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters, 14(12), 3142-3145.
- Yao, T., et al. (2022). Recent advances for the catalytic asymmetric construction of medium-sized rings. ResearchGate.
- Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry.
- ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate.
-
Xie, J.-H., et al. (2011). Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][1][12]oxazepines. Chemical Communications, 47(27), 7845-7847. Available at:
- Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916.
- Faisca Phillips, A. M. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437-500). Wiley.
- OA Monitor Ireland. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland.
- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF. ResearchGate.
- Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia.
- Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar.
-
Xie, J.-H., et al. (2011). Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][1][12]oxazepines. PubMed. Available at:
- ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate.
-
Wang, S.-G., et al. (2014). Asymmetric Alkynylation of Seven-Membered Cyclic Imines by Combining Chiral Phosphoric Acids and Ag(I) Catalysts: Synthesis of 11-Substituted-10,11-dihydrodibenzo[b,f][1][12]oxazepine Derivatives. Figshare. Available at:
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter.
- Georgiou, I., et al. (2020). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][1,4]oxazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][1,4]oxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 17. drughunter.com [drughunter.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Retrosynthetic Analysis of Boc-Protected 1,4-Oxazepane Derivatives
Abstract
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif integral to numerous biologically active compounds, making it a focal point in medicinal chemistry and drug discovery.[1][2] Its unique three-dimensional structure imparts desirable physicochemical properties, driving the demand for efficient and versatile synthetic routes.[2] This guide provides an in-depth exploration of the core retrosynthetic strategies for constructing Boc-protected 1,4-oxazepane derivatives. By deconstructing the target molecule into simpler, commercially available precursors, we can strategically design robust synthetic pathways. This document delves into the logic behind key bond disconnections, including C-N and C-O bond cleavages and ring-closing metathesis, offering field-proven insights into the causality behind experimental choices and providing validated protocols for researchers and drug development professionals.
Introduction: The Strategic Importance of the 1,4-Oxazepane Core
Seven-membered heterocycles like 1,4-oxazepanes are relatively underrepresented in screening libraries, largely due to a historical lack of reliable and scalable synthetic routes.[3] However, their structural uniqueness, occupying a space between common diazepane, morpholine, and azepane scaffolds, makes them highly valuable.[3] Derivatives have shown significant potential as ligands for dopamine receptors, highlighting their applicability in developing treatments for neurological and psychiatric disorders.[2][4][5]
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. The use of the tert-butoxycarbonyl (Boc) protecting group is central to many synthetic strategies. It effectively masks the nucleophilicity of the nitrogen atom, preventing unwanted side reactions, yet can be readily removed under acidic conditions, offering a critical layer of control in multi-step syntheses.
This guide will focus on the principal retrosynthetic disconnections for the Boc-protected 1,4-oxazepane core, providing a logical framework for synthetic design.
Key Retrosynthetic Strategies and Methodologies
The construction of the 1,4-oxazepane ring is typically achieved through intramolecular cyclization of a linear precursor. The choice of which bond to form in the key cyclization step dictates the overall synthetic strategy.
Strategy 1: C-N Bond Disconnection via Intramolecular Reductive Amination
A logical and widely employed approach involves the formation of one of the ring's C-N bonds as the final step. This retrosynthetic disconnection leads to a linear amino-aldehyde or amino-ketone precursor.
-
Retrosynthetic Logic: Disconnecting the C-N bond reveals a precursor where the nitrogen and a carbonyl group are positioned to facilitate a 7-membered ring closure. The forward reaction, an intramolecular reductive amination, is a robust and high-yielding transformation. The Boc-protected amine is tethered to a chain terminating in an ether linkage and a carbonyl functionality.
Caption: Retrosynthesis via C-N bond disconnection.
-
Forward Synthesis Insights: The synthesis begins with a Boc-protected amino alcohol. The hydroxyl group is alkylated with an appropriate electrophile containing a masked aldehyde (e.g., a protected diol). Subsequent deprotection and oxidation furnish the key amino-aldehyde precursor. The final cyclization is achieved by treatment with a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which chemoselectively reduces the intermediate iminium ion. Maintaining high dilution during this step is crucial to favor the intramolecular cyclization over intermolecular polymerization.[6]
-
Reaction Setup: Dissolve the linear amino-aldehyde precursor (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.01-0.05 M.
-
Imine Formation: Add acetic acid (1.0-1.2 eq) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The exotherm should be controlled.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired Boc-protected 1,4-oxazepane.
Strategy 2: C-O Bond Disconnection via Intramolecular Williamson Ether Synthesis
An alternative and powerful strategy is to form the ring's ether linkage in the key cyclization step. This approach is particularly useful when the nitrogen-containing fragment is readily available.
-
Retrosynthetic Logic: Disconnecting the C-O bond leads to an N-substituted amino alcohol with a leaving group (e.g., a halide or tosylate) at the terminus of the side chain. This is a classic intramolecular Sₙ2 reaction pathway. The precursor is a Boc-protected amino diol, where one hydroxyl group is activated for displacement by the other.
Caption: Retrosynthesis via C-O bond disconnection.
-
Forward Synthesis Insights: The Williamson ether synthesis is a cornerstone of ether formation.[7][8] In an intramolecular context for forming a 7-membered ring, the reaction requires careful optimization. A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the alcohol, forming the nucleophilic alkoxide. The reaction is subject to Baldwin's rules, and the "7-exo-tet" cyclization is generally favorable. A key challenge is managing the transannular strain inherent in medium-sized rings, which can affect reaction rates.[3] Recent studies have demonstrated that Brønsted acid-catalyzed intramolecular etherification of N-tethered bis-alcohols provides a viable, alternative pathway.[9]
-
Precursor Synthesis: Synthesize the linear precursor, typically a Boc-protected amino alcohol with a terminal halide (e.g., a bromoethyl ether moiety). This can be prepared by alkylating a Boc-amino alcohol with a dihaloalkane under phase-transfer conditions.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cyclization: Cool the suspension to 0 °C. Add a solution of the linear alcohol precursor (1.0 eq) in the same anhydrous solvent dropwise over several hours using a syringe pump to maintain high dilution conditions (final concentration ~0.01 M).
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product via column chromatography.
Strategy 3: C=C Bond Formation via Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is an exceptionally powerful method for forming cyclic structures, including medium-sized rings, and offers a distinct retrosynthetic pathway.[6][10]
-
Retrosynthetic Logic: The disconnection of the cycloalkene bond within a 1,4-oxazepane derivative leads to a linear diene precursor. This precursor contains both the nitrogen and oxygen atoms already incorporated into the backbone, with terminal alkene functionalities positioned for cyclization.
Caption: Retrosynthesis via Ring-Closing Metathesis.
-
Forward Synthesis Insights: The success of RCM hinges on the choice of a suitable ruthenium-based catalyst (e.g., Grubbs' 1st or 2nd generation catalysts). The reaction involves the intramolecular metathesis of two terminal alkenes, releasing volatile ethylene as the only major by-product, which drives the reaction to completion.[10] As with other intramolecular cyclizations for medium-sized rings, high dilution (0.001-0.01 M) is essential to suppress competing intermolecular oligomerization.[6] The resulting unsaturated 1,4-oxazepane can then be hydrogenated to yield the saturated core if desired.
-
Precursor Synthesis: Prepare the diene precursor. A common method involves N-allylation of a Boc-protected amino alcohol, followed by O-allylation of the hydroxyl group.
-
Solvent Preparation: Use an anhydrous and degassed solvent, typically dichloromethane (DCM) or toluene, to prevent catalyst deactivation.
-
Reaction Setup: In an inert atmosphere, dissolve the diene precursor in the prepared solvent to a low concentration (e.g., 0.005 M).
-
Catalyst Addition: Add the Grubbs catalyst (1-5 mol%) to the solution. The reaction may be run at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.
-
Workup: Upon completion, quench the reaction by adding a scavenger like ethyl vinyl ether to deactivate the catalyst. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product directly by silica gel column chromatography to obtain the unsaturated Boc-protected 1,4-oxazepane.
Data Summary: Comparison of Retrosynthetic Strategies
| Strategy | Key Ring-Forming Reaction | Typical Precursor | Advantages | Challenges & Considerations |
| C-N Disconnection | Intramolecular Reductive Amination | Linear Amino-Aldehyde | High functional group tolerance; mild reaction conditions; readily available reagents. | Precursor synthesis can be multi-step; requires control of oxidation state. |
| C-O Disconnection | Intramolecular Williamson Ether Synthesis | N-Substituted Amino Alcohol with a Leaving Group | Utilizes a classic, well-understood reaction; can be highly efficient. | Requires strong base (e.g., NaH); potential for competing elimination reactions; requires anhydrous conditions. |
| C=C Formation (RCM) | Ring-Closing Metathesis | Linear Diene | Excellent for forming unsaturated rings; by-product (ethylene) is easily removed; high functional group tolerance. | Requires expensive metal catalysts; strict anhydrous and anaerobic conditions are necessary; produces an unsaturated ring that may require a subsequent reduction step. |
Conclusion
The retrosynthetic analysis of Boc-protected 1,4-oxazepane derivatives reveals several robust and viable synthetic pathways. The choice of strategy—be it intramolecular reductive amination, Williamson ether synthesis, or ring-closing metathesis—depends on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the logic behind each disconnection allows chemists to design efficient, flexible, and scalable routes to this medicinally important heterocyclic core.[3] By leveraging these strategic approaches, researchers can accelerate the exploration of the chemical space around the 1,4-oxazepane scaffold, paving the way for the discovery of novel therapeutics.
References
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ACS Publications. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Available at: [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]
-
Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Royal Society of Chemistry Publishing. Available at: [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]
-
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. Available at: [Link]
-
Ring-closing metathesis. Wikipedia. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Center for Biotechnology Information. Available at: [Link]
-
Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. SpinChem. Available at: [Link]
-
Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherification Reaction. Bentham Science Publishers. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of substituted benzo[b][3][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Royal Society of Chemistry Publishing. Available at: [Link]
-
Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. National Center for Biotechnology Information. Available at: [Link]
-
synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research. Available at: [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. francis-press.com [francis-press.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Utility of tert-Butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Drug Discovery
Executive Summary
In the pursuit of novel therapeutics, medicinal chemists frequently seek out unique conformational spaces to improve target binding and pharmacokinetic profiles. tert-Butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a highly specialized, commercially available building block that serves this exact purpose. Featuring a 7-membered 1,4-oxazepane ring, this scaffold bridges the structural gap between morpholines and diazepanes. This technical guide explores the commercial landscape, structural rationale, and validated synthetic protocols for integrating this medium-sized heterocycle into advanced drug discovery workflows.
Chemical Identity & Commercial Landscape
Synthesizing medium-sized rings (7- to 12-membered) from acyclic precursors is notoriously difficult. The process is both thermodynamically and kinetically disfavored due to severe transannular strain and high entropic penalties during ring closure [1]. Consequently, sourcing pre-formed, functionalized oxazepane cores from commercial vendors drastically accelerates hit-to-lead optimization.
The compound is commercially available in both racemic and enantiopure forms (predominantly the 7S-enantiomer) through specialized chemical suppliers [4].
Table 1: Physicochemical and Commercial Properties
| Property | Specification |
| Chemical Name | tert-Butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
| CAS Number | 1926190-24-0 (Racemate) / 2166203-93-4 (7S-enantiomer) |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| SMILES | O=C(OC(C)(C)C)N1CCCO (7S-enantiomer) |
| Typical Purity | ≥95% (LC-MS / NMR) |
| Appearance | White Crystal Powder |
| Key Suppliers | AChemBlock, Chemenu, 001Chemical |
Structural Significance in Drug Discovery
As a Senior Application Scientist, it is critical to understand why a 1,4-oxazepane is chosen over a standard 6-membered piperidine or morpholine ring. The causality behind this selection rests on three pillars:
-
Conformational Puckering: The 7-membered ring adopts unique twist-chair conformations. This geometry projects the C7-hydroxymethyl group into spatial vectors that are entirely inaccessible to 6-membered analogs, allowing for the engagement of tight, previously unexploited binding pockets.
-
Basicity Modulation: The transannular distance between the oxygen and the nitrogen in the 1,4-relationship alters the pKa of the amine once deprotected. This subtle shift often improves the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, enhancing oral bioavailability and brain penetrance.
-
Validated Therapeutic Applications: Patent literature explicitly highlights the utility of the 7-(hydroxymethyl)-1,4-oxazepane scaffold in synthesizing Kv1.3 potassium shaker channel blockers for autoimmune diseases [2] and monoamine reuptake inhibitors for neurological disorders [3].
Experimental Protocols: Scaffold Derivatization
To ensure scientific integrity, every protocol must function as a self-validating system . The following methodologies detail the orthogonal functionalization of the oxazepane core, complete with built-in analytical checkpoints.
Protocol A: N-Boc Deprotection to Yield the 1,4-Oxazepane Core
-
Objective: Remove the tert-butyl carboxylate protecting group to expose the secondary amine for subsequent N-alkylation or sulfonylation.
-
Causality of Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is chosen over HCl/dioxane. TFA maintains reaction homogeneity and allows for rapid removal of volatiles under reduced pressure, minimizing the risk of acid-catalyzed side reactions with the free primary hydroxyl group.
-
Step-by-Step Procedure:
-
Dissolve tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous DCM (0.1 M concentration) and cool to 0 °C under an argon atmosphere.
-
Add TFA (10.0 eq) dropwise to control the exothermic deprotection.
-
Remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Concentrate the mixture in vacuo and co-evaporate with toluene (3x) to remove residual TFA.
-
-
Validation Check:
-
TLC: Monitor the disappearance of the starting material (typically Rf = 0.5 in 1:1 Hexane/EtOAc) and the appearance of a baseline spot that is ninhydrin-active, indicating the presence of the free amine.
-
LC-MS: Confirm the mass shift from [M+H]⁺ 232.1 to the deprotected mass of[M+H]⁺ 132.1.
-
Protocol B: Oxidation to the C7-Aldehyde Intermediate
-
Objective: Convert the primary alcohol at the C7 position to an aldehyde, creating a versatile electrophilic handle for reductive aminations or olefinations.
-
Causality of Reagents: Dess-Martin Periodinane (DMP) is strictly selected over Jones reagent. Jones oxidation is too harsh; its highly acidic aqueous conditions can prematurely cleave the Boc group, rupture the medium-sized oxazepane ring, or cause over-oxidation to the carboxylic acid. DMP ensures a mild, clean conversion to the aldehyde.
-
Step-by-Step Procedure:
-
Dissolve the N-protected oxazepane (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere.
-
Add DMP (1.2 eq) in small portions over 10 minutes.
-
Stir for 1.5 hours, allowing the reaction to naturally warm to room temperature.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear.
-
Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Validation Check:
-
NMR: ¹H-NMR of the crude product must show the complete disappearance of the hydroxymethyl protons (~3.6 ppm) and the emergence of a distinct, sharp aldehyde proton singlet at ~9.6 ppm.
-
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways utilized to transform the commercial starting material into distinct therapeutic classes.
Workflow for derivatizing the 1,4-oxazepane scaffold into therapeutic candidates.
References
-
Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ChemRxiv / American Chemical Society URL: [Link]
- Title: Aryl heterobicyclic compounds as kv1.3 potassium shaker channel blockers (WO2021071832A1)
- Title: 1,4-oxazepane derivatives (CA2813911A1)
Key intermediates in the synthesis of 1,4-oxazepane cores
An In-Depth Technical Guide to the Synthesis of 1,4-Oxazepane Cores: Key Intermediates and Strategic Pathways
The 1,4-oxazepane scaffold, a seven-membered heterocycle, is a privileged structural motif in medicinal chemistry.[1] Its inherent three-dimensional geometry and conformational flexibility make it an attractive template for designing novel therapeutics that can effectively probe biological space.[2] Molecules incorporating this core have shown promise as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[3] The synthesis of this heterocyclic system, however, is not without its challenges, primarily related to the entropic and enthalpic barriers of forming a seven-membered ring. This guide provides a detailed exploration of the principal synthetic strategies and key intermediates that have been successfully employed to construct the 1,4-oxazepane ring system, offering field-proven insights for researchers, scientists, and drug development professionals.
Intramolecular Cyclization of Acyclic Precursors
The most prevalent and versatile strategy for constructing the 1,4-oxazepane core is the intramolecular cyclization of a suitably functionalized open-chain precursor, typically an N-substituted amino alcohol.[1] The success of this approach hinges on the judicious choice of activating groups and reaction conditions to favor the formation of the seven-membered ring.
N-Phenacyl Nitrobenzenesulfonamides as Key Intermediates
A robust pathway involves the use of N-phenacyl nitrobenzenesulfonamides as key intermediates.[3][4] These are typically prepared from a protected amino alcohol, which is first sulfonylated and then alkylated with a 2-bromoacetophenone. The nitrobenzenesulfonyl group serves a dual purpose: it activates the nitrogen for alkylation and acts as a good leaving group or can be modified in the final product.
The cyclization is often achieved under acidic conditions. For instance, treatment with a mixture of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (Et₃SiH) can simultaneously cleave a solid-phase support (if used), remove protecting groups, and induce cyclization to yield the 1,4-oxazepane derivative.[4]
Caption: Synthesis of 1,4-oxazepanes via N-phenacyl nitrobenzenesulfonamide intermediates.
-
Preparation of the Intermediate: Fmoc-HSe(TBDMS)-OH immobilized on Wang resin is deprotected and reacted with a nitrobenzenesulfonyl chloride, followed by alkylation with a 2-bromoacetophenone to yield the resin-bound N-phenacyl nitrobenzenesulfonamide intermediate.
-
Cleavage and Cyclization: The resin-bound intermediate (500 mg) is treated with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (5 mL, 10:1:9) for 30 minutes at room temperature.
-
Work-up: The resin is washed three times with the cleavage cocktail. The combined filtrates are evaporated under a stream of nitrogen and lyophilized overnight.
-
Purification: The crude product is purified by reverse-phase HPLC to yield the desired 1,4-oxazepane derivative.
| Entry | R³ in 2-Bromoacetophenone | Yield of 1,4-Oxazepane |
| 1 | H | 74% |
| 2 | 4-Me | 65% |
| 3 | 4-F | 71% |
| 4 | 4-Br | 68% |
Table 1: Representative yields for the synthesis of 1,4-oxazepane derivatives from N-phenacyl nitrobenzenesulfonamide intermediates.[4]
N-(2-haloaryl)enaminones as Precursors to Benzo[b][1][5]oxazepines
For the synthesis of benzo-fused 1,4-oxazepines, an intramolecular nucleophilic aromatic substitution (SNAr) reaction is a powerful approach. The key intermediates in this strategy are N-(2-haloaryl)enaminones, which are readily prepared from the condensation of a 1,3-dicarbonyl compound with a 2-haloaniline.[5]
The cyclization is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[5]
-
Reaction Setup: A mixture of the N-(2-haloaryl)enaminone (0.2 mmol) and Cs₂CO₃ (130 mg, 0.4 mmol) in NMP (2 mL) is placed in a reaction vessel.
-
Reaction Conditions: The mixture is stirred at 120 °C under a nitrogen atmosphere for 18 hours. Reaction progress is monitored by TLC.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Cyclization of N-Propargylamines and Their Derivatives
A more contemporary and atom-economical approach to 1,4-oxazepine cores involves the cyclization of N-propargylamines and their derivatives.[6] These methods often rely on metal-catalyzed activation of the alkyne moiety.
Lewis Acid-Mediated Cyclization of N-Propargylic β-Enaminones
N-propargylic β-enaminones can undergo a 7-exo-dig cyclization to afford 2-methylene-2,3-dihydro-1,4-oxazepines. This transformation is efficiently mediated by Lewis acids such as zinc chloride (ZnCl₂).[1][7] The reaction proceeds by activation of the alkyne by the Lewis acid, followed by nucleophilic attack of the enaminone oxygen.
Caption: ZnCl₂-mediated synthesis of 1,4-oxazepines from N-propargylic β-enaminones.
-
Reaction Setup: To a solution of the N-propargylic β-enaminone (1.0 mmol) in chloroform (10 mL), ZnCl₂ (1.0 mmol) is added.
-
Reaction Conditions: The mixture is refluxed for a specified time (typically 1-4 hours) while monitoring the reaction by TLC.
-
Work-up: The reaction mixture is cooled, quenched with saturated aqueous NaHCO₃ solution, and extracted with CH₂Cl₂. The organic layers are dried and concentrated.
-
Purification: The residue is purified by column chromatography on silica gel.
Gold-Catalyzed Intramolecular Cyclization
Gold catalysts are also highly effective for the intramolecular cyclization of N-propargylic β-enaminones, leading to 1,4-oxazepine derivatives under mild conditions.[8][9] The high affinity of gold(I) catalysts for alkynes facilitates the cyclization.[10]
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of medium-sized rings, including 1,4-oxazepanes.[11] This strategy involves the intramolecular metathesis of a diene precursor catalyzed by ruthenium-based complexes, such as Grubbs catalysts.[12] The key intermediate is the acyclic diene, which must be synthesized with the appropriate tether length to favor the formation of the seven-membered ring. The reaction is driven forward by the formation of volatile ethylene gas.[12]
Caption: General mechanism of Ring-Closing Metathesis (RCM) for 1,4-oxazepine synthesis.
-
Reaction Setup: The diene precursor (1 equivalent) is dissolved in degassed anhydrous dichloromethane. The Grubbs catalyst (0.05 equivalents) is added as a solution in dichloromethane.
-
Reaction Conditions: The mixture is stirred under an inert atmosphere (argon or ethene) at 25 °C for 24 hours.
-
Work-up: The reaction mixture is filtered through a short pad of silica gel, which is then washed with dichloromethane.
-
Purification: The combined organic solution is carefully evaporated, and the crude product is purified by column chromatography if necessary.
Tandem Reactions for Fused 1,4-Oxazepanes
Tandem or cascade reactions offer an efficient route to complex molecules by forming multiple bonds in a single operation. For the synthesis of benzo-fused 1,4-oxazepanes, a copper-catalyzed tandem C-N coupling/C-H carbonylation has been developed.[2][13]
This one-pot reaction utilizes readily available anilines and vinyl halides. The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle, where the key steps are the formation of a C-N bond followed by an intramolecular C-H carbonylation.[13]
-
Reaction Setup: A mixture of the aniline (0.5 mmol), vinyl halide (0.6 mmol), CuI (10 mol%), a ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 10 mol%), and Cs₂CO₃ (2 equivalents) in DMSO (4 mL) is prepared.
-
Reaction Conditions: The mixture is stirred under a CO₂ atmosphere at 100 °C for 10 hours.
-
Work-up and Purification: After cooling, the reaction is worked up and the product is purified by standard methods.
| Entry | Aniline Substituent | Vinyl Halide Substituent | Yield |
| 1 | H | Phenyl | 85% |
| 2 | 4-Me | Phenyl | 82% |
| 3 | 4-Cl | Phenyl | 78% |
| 4 | H | 4-Chlorophenyl | 75% |
Table 2: Yields for the copper-catalyzed tandem synthesis of various benzo-1,4-oxazepine derivatives.[13]
Multicomponent Reactions (MCRs)
Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), provide a rapid and efficient means of generating molecular diversity.[14] The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[14] By using bifunctional starting materials, the initial Ugi adduct can undergo a subsequent intramolecular cyclization to form heterocyclic scaffolds, including 1,4-oxazepines.[15]
The key intermediate is the linear Ugi product, which is designed to contain the necessary functional groups for the final ring-closing step. For example, using 2-(2-formylphenoxy)acetic acid and 2-aminobenzamide as bifunctional components can lead to fused oxazepine-quinazolinone structures in a one-pot process.[15]
Caption: Ugi reaction followed by intramolecular cyclization for 1,4-oxazepine synthesis.
Conclusion
The synthesis of the 1,4-oxazepane core is a dynamic area of research, driven by the significant therapeutic potential of its derivatives. While intramolecular cyclization of amino alcohols remains a cornerstone of synthetic strategy, modern methods employing N-propargylamines, ring-closing metathesis, and tandem reactions offer increased efficiency and atom economy. The choice of synthetic route and the design of the key intermediates are paramount to successfully accessing this valuable heterocyclic scaffold. The protocols and strategies outlined in this guide provide a comprehensive toolkit for chemists aiming to explore the rich chemical space of 1,4-oxazepanes.
References
-
Zhao, X., Zhang, J., Zheng, Z., & Xu, R. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 22(1), 53. Available at: [Link]
-
Kanova, N., Dundar, B. A., Kelgokmen, Y., & Zora, M. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. The Journal of Organic Chemistry, 86(9), 6289–6304. Available at: [Link]
-
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36553–36564. Available at: [Link]
-
Zora, M. (2014). Zinc Chloride-Mediated Synthesis of 1,4-Oxazepines from N-Propargylic β-Enaminones. Request PDF. Available at: [Link]
-
Shaabani, A., Afshari, R., Hooshmand, S. E., & Shaabani, S. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 5, 41. Available at: [Link]
-
de Gelder, J., van den Nieuwendijk, A. M. C. H., van der Vliet, D., Overkleeft, H. S., van der Marel, G. A., & van Delft, F. L. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Request PDF. Available at: [Link]
-
Reddy, T. J., Le, K. K., Parida, S., Nagesh, N., & Nanubolu, J. B. (2015). Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones for the Synthesis of 1,4-Oxazepine Derivatives. The Journal of Organic Chemistry, 80(21), 11162–11168. Available at: [Link]
-
Reddy, T. J., Le, K. K., Parida, S., Nagesh, N., & Nanubolu, J. B. (2015). Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones for the Synthesis of 1,4-Oxazepine Derivatives. PubMed. Available at: [Link]
-
Dai, W.-M., & Li, Y. (2009). One-Pot Synthesis of Dibenz[b,f][1][7]oxazepines via Mg(ClO₄)₂-Catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intra. Professor Wei-Min Dai, HKUST. Available at: [Link]
-
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Larsen, S. D., et al. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Zaware, N., & Ohlmeyer, M. (2014). Recent advances in dibenzo[b,f][1][7]oxazepine synthesis. ResearchGate. Available at: [Link]
-
Jiménez-Núñez, E., & Echavarren, A. M. (2008). Intriguing mechanistic labyrinths in gold(i) catalysis. Chemical Communications, (20), 2231-2241. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
UTC Scholar. (2010). Synthesis of novel dienes and cyclic compounds via olefin metathesis reactions catalyzed by the second generation Grubbs catalyst. Retrieved from [Link]
-
Kašpar, L., & Červený, L. (2020). Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. Beilstein Journal of Organic Chemistry, 16, 2818–2827. Available at: [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]
- Jaman, Z., Logsdon, D. L., Szilágyi, B., Sobreira, T. J. P., Aremu, D., Avramova, L., Cooks, R. G., & Thompson, D. H. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
-
Gurbanov, A. V., & Magerramov, A. M. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(6), 2966-2988. Available at: [Link]
-
Reddy, C. R., & Kumar, B. S. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters, 14(13), 3392–3395. Available at: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2007). Formation of medium-ring heterocycles by diene and enyne metathesis. Scholar.uwindsor.ca. Available at: [Link]
-
da Silva, P. B., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available at: [Link]
-
Zeng, Q., et al. (2021). Copper(i)-catalyzed tandem C–N coupling/condensation cyclization for the synthesis of benzothiadiazine 1-oxides. Organic Chemistry Frontiers. Available at: [Link]
-
Semantic Scholar. (n.d.). Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1][7]oxazepine derivatives. Retrieved from [Link]
-
PubMed. (2021). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2018). Synthesis of substituted benzo[b][1][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Retrieved from [Link]
-
Beilstein Journals. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Retrieved from [Link]
-
MDPI. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
PubMed Central. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu-Catalyzed Tandem C-N Bond Formation for the Synthesis of Pyrroles and Heteroarylpyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Retrieved from [Link]
-
Chemical Communications. (2019). ZnCl2-catalyzed chemoselective cascade reactions of enaminones with 2-furylcarbinols: a versatile process for the synthesis of cyclopenta[b]pyrrole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines [organic-chemistry.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones for the Synthesis of 1,4-Oxazepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholar.utc.edu [scholar.utc.edu]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Ugi reaction - Wikipedia [en.wikipedia.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold represents a privileged seven-membered heterocyclic motif, increasingly recognized for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1][2][3] Its inherent three-dimensional structure and conformational flexibility provide a unique framework for engaging with biological targets, making it a highly attractive core in modern medicinal chemistry.[2] However, the construction of these medium-sized rings, particularly with stereocontrol over multiple substitution points, presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with ring closure.[4] This guide provides an in-depth exploration of field-proven and emerging stereoselective strategies for the synthesis of polysubstituted chiral 1,4-oxazepanes. We will dissect the causal logic behind key experimental choices, present validated protocols, and offer insights into the mechanistic underpinnings that govern stereochemical outcomes.
The Strategic Imperative for Chiral 1,4-Oxazepanes in Drug Discovery
The spatial arrangement of substituents on a molecular scaffold is paramount for specific, high-affinity interactions with biological macromolecules.[2] Chirality in 1,4-oxazepane derivatives can be introduced at various positions on the ring, leading to a complex conformational landscape that can be exploited to fine-tune a compound's pharmacological profile.[2] The ability to synthesize stereochemically pure 1,4-oxazepanes is therefore critical, as different stereoisomers can exhibit vastly different efficacy, metabolism, and toxicity.[2] The development of robust and scalable synthetic routes to access this diverse chemical space is a key enabler for discovering next-generation therapeutics.[4][5]
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of the 1,4-oxazepane ring has evolved from classical heterocyclization to sophisticated catalytic and tandem methodologies. The choice of strategy is often dictated by the desired substitution pattern, the required level of stereocontrol, and scalability.
Intramolecular Cyclization: The Workhorse Approach
The most prevalent strategy for constructing the 1,4-oxazepane core involves the intramolecular cyclization of a linear precursor containing pre-installed nitrogen and oxygen functionalities.[1][6] The success of this approach hinges on effectively overcoming the high entropic barrier to forming a seven-membered ring.
A powerful method for achieving stereocontrolled cyclization is the 7-endo haloetherification of unsaturated amino alcohols. This reaction proceeds through a chiral halonium intermediate, where the existing stereocenters in the acyclic precursor direct the facial attack of the internal nucleophile (the hydroxyl group), thereby setting the stereochemistry of the newly formed C-O bond and adjacent centers.
A 2013 study detailed an expedient synthesis of tetra- and pentasubstituted oxazepanes via a stereoselective 7-endo bromocyclization.[7] Mechanistic studies confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate leading to a preferred chiral bromonium intermediate.[7]
Logical Framework for Haloetherification
Caption: Logical workflow of stereoselective haloetherification.
Solid-phase synthesis offers a streamlined approach for library generation and purification. A notable strategy employs polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids.[3] The causality behind this method lies in the choice of cleavage cocktail, which dictates the final product.
-
TFA Cleavage: Cleavage with trifluoroacetic acid (TFA) alone removes a silyl protecting group, leading to a spontaneous lactonization product.[3]
-
TFA/Triethylsilane (Et3SiH) Cleavage: The inclusion of a reducing agent like triethylsilane intercepts the cationic intermediate formed after cleavage, preventing lactonization and promoting the desired reductive cyclization to yield the 1,4-oxazepane ring.[3]
Experimental Protocol: Solid-Phase Synthesis of a 1,4-Oxazepane Derivative [1][3]
-
Resin Preparation: Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin in a 1:1 mixture of DMF/CH₂Cl₂.
-
Fmoc Deprotection: Treat the resin with a 50% solution of TFA in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group. Wash the resin thoroughly with CH₂Cl₂, DIPEA, and DMF.[1]
-
Sulfonylation: React the deprotected resin with 2-nitrobenzenesulfonyl chloride and DIPEA in DMF at room temperature.
-
Alkylation: Alkylate the resulting sulfonamide with a substituted 2-bromoacetophenone in the presence of K₂CO₃ and TBAI in acetonitrile, typically with heating.
-
Cleavage and Cyclization: Treat the resin with a cleavage cocktail of TFA and Et3SiH in CH₂Cl₂. This simultaneously cleaves the product from the resin and induces reductive cyclization to form the 1,4-oxazepane ring system.
-
Purification: After cleavage, the resin is filtered off, and the filtrate is concentrated. The crude product is then purified, typically by column chromatography.
Asymmetric Catalysis: Enantioselective Ring Construction
While substrate-controlled methods are effective, the use of chiral catalysts to induce enantioselectivity from achiral or prochiral precursors is a more elegant and often more versatile approach.[8]
A highly innovative strategy for accessing chiral benzo-fused 1,4-oxazepanes involves the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid.[9][10] Although demonstrated on benzoxazepines, this principle is a benchmark for modern asymmetric catalysis.
The causality for the high enantioselectivity stems from the chiral environment created by the catalyst. The bulky SPINOL-derived phosphoric acid forms a well-defined hydrogen-bonding network with both the oxetane and the nucleophilic amine, positioning them for a highly ordered, enantioselective ring-opening and subsequent intramolecular ring-closing cascade.[9][11] The reaction proceeds under mild, metal-free conditions and achieves excellent yields and enantiomeric excesses (ee).[9]
Reaction Scheme: Chiral Phosphoric Acid Catalysis
Caption: Enantioselective desymmetrization via chiral catalysis.
Table 1: Representative Enantioselective Desymmetrization Results [9]
| Substrate (Amine) | Catalyst | Yield (%) | ee (%) |
| N-benzyl | (R)-CPA-5 | 96 | 94 |
| N-benzyl (p-MeO) | (R)-CPA-5 | 70 | 88 |
| N-benzyl (p-CF₃) | (R)-CPA-5 | 92 | 93 |
| N-allyl | (R)-CPA-5 | 81 | 90 |
Tandem Reactions for Efficient Assembly
Tandem, or cascade, reactions that form multiple bonds in a single operation represent a highly efficient and atom-economical approach. A copper-catalyzed tandem C-N coupling/C-H carbonylation has been developed for the one-pot synthesis of benzo-fused 1,4-oxazepanes from readily available anilines and vinyl halides.[1][12] This process avoids the pre-functionalization required in many classical cyclization strategies.
Scalable Synthesis and Functionalization
A significant barrier to the widespread use of 1,4-oxazepanes in drug discovery has been the lack of reliable, scalable synthetic routes.[4][5] Recent work has focused on optimizing classical heterocyclization to enable multigram synthesis.[4] This approach relies on the reaction of N-Boc protected amino alcohols with dichlorides, followed by functional group transformations.
Experimental Protocol: Scalable Synthesis of a Chiral 1,4-Oxazepane Ketone [4]
-
Alkene Formation: To a solution of sodium hydride in DMF, add 3,4-dichloro-1-butene. Then, add a solution of N-Boc-(R)-alaninol in DMF. The reaction is stirred, and upon completion, worked up to afford tert-butyl (R)-3-methyl-6-methylene-1,4-oxazepane-4-carboxylate.
-
Oxidative Cleavage: Dissolve sodium periodate in a water/acetonitrile mixture and cool to 5 °C. Add a catalytic amount of ruthenium(III) chloride hydrate. Add the alkene substrate dropwise while maintaining the temperature between 0-10 °C.
-
Workup: After stirring, the precipitate is filtered off and washed with a suitable organic solvent (e.g., MTBE). The combined organic layers are processed to yield the desired ketone, tert-butyl (R)-3-methyl-6-oxo-1,4-oxazepane-4-carboxylate.
Table 2: Characterization Data for Key Chiral Intermediates [4]
| Compound | Structure | Yield (%) | Optical Rotation [α]D²⁰ |
| 3b | tert-butyl (R)-3-methyl-6-methylene-1,4-oxazepane-4-carboxylate | 17.6 | +59.85 |
| 3d | tert-butyl (S)-3-methyl-6-methylene-1,4-oxazepane-4-carboxylate | 15.3 | -59.29 |
| 4b | tert-butyl (R)-3-methyl-6-oxo-1,4-oxazepane-4-carboxylate | 75.5 | +162.13 |
These ketone intermediates are highly valuable as they can be readily transformed into a variety of other functional groups, including amines, alcohols, and gem-difluorinated moieties, significantly enriching the available chemical space for medicinal chemists.[4]
Conclusion and Future Outlook
The stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes has matured significantly, moving beyond challenging classical cyclizations to embrace robust, scalable, and highly selective modern methodologies. The integration of solid-phase techniques, the development of powerful asymmetric catalytic systems, and the optimization of tandem reactions have provided reliable access to this important heterocyclic scaffold. The causality-driven approach to designing these synthetic routes—understanding how substrate conformation, catalyst architecture, and reaction conditions dictate stereochemical outcomes—is paramount. As these synthetic tools become more refined, we anticipate that the full potential of the 1,4-oxazepane core will be unlocked, paving the way for the discovery of novel therapeutics with enhanced potency and specificity.
References
- Kaliberda, O., Leha, D., Peredrii, V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem.
- BenchChem. (2025). Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide. BenchChem.
- Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
- Various Authors. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin.
- Nigríni, M., Bhosale, V. A., & Veselý, J. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Semantic Scholar.
- Anonymous. (n.d.).
- Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
- BenchChem. (2025). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis. BenchChem.
- Bezanson, M., Pottel, J., Bilbeisi, R., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry.
- Nigríni, M., Bhosale, V. A., Císařová, I., & Veselý, J. (2023).
- Anonymous. (2017).
- Yao, T., Li, J., Chengming, J., & Zhao, C. (2022). Recent advances for the catalytic asymmetric construction of medium-sized rings.
- Various Authors. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland.
- Anonymous. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters.
- Nigríni, M., et al. (2023).
- Vessally, E., et al. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: A Protocol for the Parallel Synthesis of 1,4-Oxazepane-Based Compound Libraries
Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated heterocycles are mainstays in drug design, often enhancing properties like aqueous solubility and metabolic stability while providing three-dimensional diversity.[1] While the six-membered morpholine ring is a common motif, its seven-membered counterpart, the 1,4-oxazepane, offers distinct advantages. The increased conformational flexibility of the 1,4-oxazepane ring allows for a broader exploration of chemical space, potentially enabling better adaptation to complex protein binding sites.[1][2] This makes it a highly attractive scaffold for developing novel therapeutic agents, with demonstrated potential as selective ligands for targets like the dopamine D4 receptor.[3][4][5]
This guide provides a detailed protocol for the use of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , a versatile building block, in parallel synthesis campaigns. This bifunctional reagent is strategically designed for library generation. The primary alcohol serves as an immediate handle for diversification, while the tert-butyloxycarbonyl (Boc) protected amine provides an orthogonal site for subsequent functionalization, allowing for the rapid creation of large, diverse compound libraries from a single, privileged core.
Section 1: Reagent Overview and Physicochemical Properties
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a key intermediate that enables the introduction of the 1,4-oxazepane core. The Boc protecting group is stable under a variety of reaction conditions used to modify the primary alcohol, yet it can be removed under acidic conditions to reveal the secondary amine for further chemistry.[6][7][8]
| Property | Value |
| IUPAC Name | tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 1211596-85-3 |
| Appearance | White to off-white solid |
Safety and Handling: Researchers should always consult the latest Safety Data Sheet (SDS) before use.[9][10][11] In general, handle the compound in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[10]
Section 2: Parallel Synthesis Workflow for R¹ Diversification
The primary alcohol of the building block is an excellent nucleophile for a range of transformations. The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis, which facilitates the rapid generation of a library of analogs.[12]
Protocol 2.1: Parallel Acylation of the Hydroxymethyl Group
This protocol generates a library of esters. The choice of an appropriate base is critical to neutralize the acid byproduct (e.g., HCl from acyl chlorides) without promoting side reactions.
Materials:
-
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
-
Library of diverse acyl chlorides or carboxylic anhydrides
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in anhydrous DCM.
-
Reagent Plating: Dispense 250 µL of the stock solution (50 µmol) into each well of the 96-well reaction block.
-
Base Addition: Add 1.5 equivalents of DIPEA (approx. 13 µL) to each well.
-
Acylating Agent Addition: Prepare 0.25 M stock solutions of the diverse acyl chlorides in anhydrous DCM. Add 240 µL (1.2 equivalents, 60 µmol) of the appropriate acyl chloride solution to each corresponding well.
-
Reaction: Seal the reaction block securely. Place the block on an orbital shaker and agitate at room temperature for 12-18 hours. The progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.
-
Workup and Purification:
-
Quenching: Unseal the block and add 200 µL of saturated aqueous sodium bicarbonate to each well to quench excess acyl chloride.
-
Extraction: Add 500 µL of DCM to each well, seal, and shake vigorously. Allow the layers to separate. Remove the aqueous layer.
-
High-Throughput Purification: The organic layer can be passed through a silica or aminopropyl solid-phase extraction (SPE) cartridge to remove excess reagents and byproducts. The eluent containing the purified product is collected.
-
-
Analysis: Analyze each well using LC-MS to confirm the identity and purity of the product.
Protocol 2.2: Parallel Sulfonylation of the Hydroxymethyl Group
This protocol generates a library of sulfonate esters. These are often used as intermediates themselves or as final compounds.
Materials:
-
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
-
Library of diverse sulfonyl chlorides
-
Anhydrous Pyridine or DCM
-
Base (if using DCM): Triethylamine (TEA)
-
96-well reaction block with sealing mat
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in anhydrous pyridine (which acts as both solvent and base).
-
Reagent Plating: Dispense 250 µL of the stock solution (50 µmol) into each well. Cool the block to 0 °C in an ice bath.
-
Sulfonylating Agent Addition: Prepare 0.25 M stock solutions of the diverse sulfonyl chlorides in a compatible anhydrous solvent. Add 240 µL (1.2 equivalents, 60 µmol) of the appropriate sulfonyl chloride solution to each well while maintaining the temperature at 0 °C.
-
Reaction: Seal the reaction block. Allow the reaction to slowly warm to room temperature and shake on an orbital shaker for 16 hours.
-
Workup and Purification:
-
Quenching: Cool the block to 0 °C and slowly add 200 µL of water to each well to quench the reaction.
-
Extraction: Add 500 µL of Ethyl Acetate to each well, seal, and shake. Wash the organic layer sequentially with 1 M HCl (aq), water, and brine.
-
Purification: Concentrate the organic layer and purify via automated parallel flash chromatography or preparative HPLC-MS.[13][14]
-
-
Analysis: Confirm product identity and purity for each well via LC-MS.
Section 3: Secondary Diversification via Boc Deprotection
Once the R¹ library has been created, the Boc-protected secondary amine can be deprotected to yield a new library of secondary amines. This creates an opportunity for a second round of diversification (R²).
Protocol 3.1: Parallel Boc Deprotection
This protocol is designed to efficiently remove the Boc group across the entire 96-well plate. Trifluoroacetic acid (TFA) is commonly used due to its volatility, which simplifies product isolation.[7]
Materials:
-
R¹-diversified library in a 96-well plate (dried down)
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Nitrogen blow-down evaporator
-
Diethyl ether
Procedure:
-
Preparation: Ensure the R¹ library products are free of solvent in their respective wells. If necessary, concentrate the plate to dryness using a centrifugal evaporator or nitrogen blow-down system.
-
Reagent Addition: To each well, add 300 µL of the TFA/DCM deprotection solution.
-
Reaction: Seal the plate and allow it to stand at room temperature for 1-2 hours. Monitor a representative well by LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the TFA/DCM solution by evaporation under a stream of nitrogen. It is crucial to perform this in a chemical fume hood.
-
Salt Formation and Isolation: Add 500 µL of diethyl ether to each well. This will often precipitate the product as a TFA salt. The resulting solids can be isolated by centrifugation and decantation, or the solvent can be evaporated.
-
Final Step: The resulting library of secondary amine TFA salts is often used directly in the next step (e.g., reductive amination, acylation) where a tertiary amine base is added to neutralize the salt in situ.
Section 4: Data Interpretation and Library Management
The successful execution of a parallel synthesis campaign relies on robust analytical chemistry and data management.
Analytical Characterization:
-
LC-MS is the primary tool: For each well, a quick Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should be performed to confirm the molecular weight of the expected product and to estimate its purity.[15]
-
Automated Systems: High-throughput purification and analysis workflows can significantly accelerate library production by integrating purification with immediate analytical characterization.[15]
Data Summary Table: A structured database is essential for managing the library. Below is a sample format.
| Well ID | R¹ Reagent (Acyl/Sulfonyl Chloride) | Expected MW ( g/mol ) | Observed [M+H]⁺ | Purity by UV (%) |
| A1 | Benzoyl chloride | 335.41 | 336.2 | >95 |
| A2 | 4-Chlorobenzoyl chloride | 369.85 | 370.1 | >95 |
| A3 | Thiophene-2-sulfonyl chloride | 379.50 | 380.1 | >90 |
| ... | ... | ... | ... | ... |
Conclusion
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a powerful and versatile building block for modern drug discovery. Its bifunctional nature is ideally suited for parallel synthesis, enabling the rapid generation of libraries centered on the medicinally relevant 1,4-oxazepane scaffold. By following the detailed protocols for R¹ diversification via acylation and sulfonylation, followed by a robust Boc-deprotection strategy, research organizations can efficiently explore vast areas of chemical space, accelerating the identification of novel lead compounds.
References
-
Booth, R. J., & Hodges, J. C. (1997). Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products. Accounts of Chemical Research, 32(1), 18–26. [Link]
-
Wellence, C., et al. (2025). Techniques for analysis and purification in high-throughput chemistry. ResearchGate. [Link]
-
St-Gelais, A., et al. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(11), 1755–1761. [Link]
-
Roedern, E. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(6), 849–856. [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. [Link]
-
Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols, 2(3), 624–631. [Link]
-
Löber, S., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(10), 4045–4048. [Link]
-
Liljefors, T., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(13), 3344–3355. [Link]
-
Liljefors, T., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(13), 3344–3355. [Link]
-
Kliachyna, M., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]
-
Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23847–23853. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate. PubChem Compound Summary for CID 134208389. [Link]
- Google Patents. (n.d.).
-
Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [Link]
-
Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 57(4), 338–341. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. Parallel synthesis of peptide libraries using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Targeting the Dopamine D4 Receptor with Novel Scaffolds
The dopamine D4 receptor (D4R), a member of the D2-like G protein-coupled receptor (GPCR) family, has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders.[1][2] Primarily expressed in cortical and limbic brain regions, the D4R is implicated in cognitive processes, emotional regulation, and attention.[3][4] This distinct localization, with minimal expression in the basal ganglia, suggests that selective D4R ligands could offer a promising avenue for treating conditions like schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD) while avoiding the severe extrapyramidal side effects associated with antagonists of the closely related D2 receptor.[3]
The atypical antipsychotic clozapine, which exhibits a modest preference for the D4R over the D2R, provides clinical validation for this approach.[3][5] Consequently, the development of highly selective D4R ligands is an area of intense research.[6][7][8] In this context, the 1,4-oxazepane scaffold has been identified as a particularly promising heterocyclic system.[3][6][9] This seven-membered ring structure offers unique conformational flexibility compared to the more common six-membered morpholine ring, allowing for a broader exploration of the chemical space within the D4R binding pocket.[10] This can lead to derivatives with enhanced potency, selectivity, and novel pharmacological profiles.[9][10]
This document provides a detailed guide for researchers engaged in the discovery and characterization of 1,4-oxazepane derivatives as D4R ligands. It outlines the key experimental workflows, from initial binding affinity determination to functional characterization of downstream signaling, providing both the theoretical basis and step-by-step protocols necessary for a comprehensive evaluation.
Foundational Concepts: D4 Receptor Signaling & Ligand Evaluation Workflow
The D4R primarily couples to the Gi/o family of G proteins.[5] Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][5] Beyond this canonical G protein pathway, the D4R can also engage with other signaling partners, such as β-arrestins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[11][12][13][14] A comprehensive understanding of a ligand's activity requires interrogation of both G protein-dependent and -independent pathways.
A typical workflow for characterizing novel 1,4-oxazepane derivatives involves a tiered approach, starting with binding affinity and selectivity, followed by functional assays to determine efficacy (agonist, antagonist, or inverse agonist) and potential signaling bias.
Protocol: Radioligand Binding Assays for Affinity & Selectivity Determination
Radioligand binding assays are the gold standard for measuring the affinity of a test compound for its target receptor.[15][16] These assays are robust, highly sensitive, and provide quantitative data on binding affinity (Ki).[15][16] The most common format is a competition assay, where the unlabeled test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.
3.1. Principle
Membranes from cells expressing the D4 receptor are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylspiperone or [3H]clozapine) and varying concentrations of the unlabeled 1,4-oxazepane test compound.[4] As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
3.2. Materials
-
Receptor Source: Frozen cell membrane preparations from HEK293 or CHO cells stably expressing human dopamine D4, D2, and D3 receptors.
-
Radioligand: [3H]N-methylspiperone (Specific Activity: ~70-90 Ci/mmol) or [3H]clozapine (Specific Activity: ~40-60 Ci/mmol).[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[17]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 1,4-Oxazepane derivatives dissolved in 100% DMSO to create 10 mM stock solutions.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration) or another high-affinity D2-like antagonist.
-
Equipment: 96-well plates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, scintillation fluid.[17]
3.3. Step-by-Step Protocol
-
Preparation of Reagents:
-
Thaw membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well for cell membranes.[17] Keep on ice.
-
Prepare serial dilutions of the test compounds in assay buffer. Start with a 1:100 dilution of the 10 mM DMSO stock, followed by serial 1:10 dilutions to cover a concentration range from ~10 pM to 10 µM.
-
Prepare the radioligand solution in assay buffer at a concentration equal to its Kd for the D4 receptor (typically 0.1-0.5 nM for [3H]spiperone).
-
-
Assay Plate Setup (in a 96-well plate):
-
The final assay volume is 250 µL.[17]
-
Total Binding Wells: 50 µL assay buffer + 50 µL radioligand solution + 150 µL membrane preparation.
-
Non-specific Binding (NSB) Wells: 50 µL of 10 µM haloperidol + 50 µL radioligand solution + 150 µL membrane preparation.
-
Test Compound Wells: 50 µL of each test compound dilution + 50 µL radioligand solution + 150 µL membrane preparation.[17]
-
Expert Tip: It is crucial to add the components in the specified order to prevent the radioligand from binding before the competitor is present. All determinations should be performed in triplicate.[15]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[17]
-
-
Filtration:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Immediately wash the filters four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.[17] The speed of this step is critical to prevent dissociation of the ligand-receptor complex.
-
-
Counting:
-
Dry the filters completely (e.g., 30 minutes at 50°C or under a heat lamp).[17]
-
Place the dried filters into scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
3.4. Data Analysis and Presentation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use a non-linear regression curve fitting program (e.g., Prism) to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is its dissociation constant for the receptor.
-
-
Calculate Selectivity: Selectivity Ratio = Ki (D2 or D3) / Ki (D4).
Table 1: Representative Binding Affinity and Selectivity Data
| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| Oxazepane-A | 3.9 | 450 | 620 | 115-fold | 159-fold |
| Oxazepane-B | 0.84 | 95 | 150 | 113-fold | 178-fold |
| Clozapine | 15 | 150 | 250 | 10-fold | 17-fold |
Protocol: Functional Assays for Determining Ligand Efficacy
Once high-affinity and selective compounds are identified, the next critical step is to determine their functional activity. Do they activate the receptor (agonist), block the activation by the endogenous ligand (antagonist), or have no effect?
4.1. cAMP Inhibition Assay (G-Protein Pathway)
4.1.1. Principle
This assay measures the ability of a compound to modulate the intracellular levels of cAMP.[18][19] Since D4R is Gi-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP.[5] To measure this inhibition, cAMP production is first stimulated using forskolin. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP level. An antagonist will have no effect on its own but will block the ability of a D4R agonist (like dopamine) to inhibit cAMP production. Modern assays use non-radioactive methods like AlphaScreen, HTRF, or bioluminescence-based systems (e.g., cAMP-Glo) for detection.[20][21][22]
4.1.2. Materials
-
Cell Line: CHO or HEK293 cells stably expressing the human D4 receptor.
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.
-
Forskolin: To stimulate adenylyl cyclase (final concentration ~1-10 µM).
-
Reference Agonist: Dopamine.
-
Test Compounds: 1,4-Oxazepane derivatives.
-
cAMP Detection Kit: e.g., AlphaScreen cAMP Assay Kit (Revvity) or cAMP-Glo™ Assay (Promega).[20][22]
4.1.3. Step-by-Step Protocol (Agonist Mode)
-
Cell Plating: Seed cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Remove growth media and add 5 µL of test compounds at various concentrations (in stimulation buffer).
-
Stimulation: Add 5 µL of forskolin solution to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit (e.g., add Acceptor beads and Donor beads for AlphaScreen).[20]
-
Read Plate: Read the signal on a compatible plate reader.
4.1.4. Protocol (Antagonist Mode)
-
Follow step 1 above.
-
Antagonist Pre-incubation: Add 5 µL of the test compound (potential antagonist) at various concentrations and incubate for 15-20 minutes.
-
Agonist Challenge: Add 5 µL of a fixed concentration of a reference agonist (e.g., dopamine at its EC80 concentration) mixed with forskolin.
-
Proceed with steps 4-6 from the agonist mode protocol.
4.1.5. Data Analysis
-
Agonist Mode: Plot the signal (or % inhibition of forskolin response) vs. log concentration of the test compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (% maximal inhibition).
-
Antagonist Mode: Plot the signal vs. log concentration of the test compound. Use non-linear regression to determine the IC50 (concentration that inhibits 50% of the agonist response).
4.2. β-Arrestin Recruitment Assay (G-Protein Independent Pathway)
4.2.1. Principle
This assay quantifies the recruitment of β-arrestin to the D4R upon ligand binding, a key event in receptor desensitization and G-protein independent signaling.[14] Several technologies exist, with enzyme fragment complementation assays (e.g., PathHunter, NanoBiT) being highly popular.[11][12][14] In these systems, the D4R is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementary fragment. Ligand-induced recruitment brings the two fragments together, reconstituting an active enzyme that generates a luminescent or fluorescent signal.
4.2.2. Materials
-
Cell Line: A cell line (e.g., HEK293T) co-expressing the D4R fused to one reporter fragment (e.g., NanoLuc-D4R) and β-arrestin-2 fused to the complementary fragment (e.g., LgBiT-βarr2).[11][12]
-
Assay Medium: Opti-MEM or similar serum-free medium.
-
Substrate: The appropriate substrate for the reconstituted enzyme (e.g., furimazine for NanoLuc).
-
Test Compounds: 1,4-Oxazepane derivatives.
4.2.3. Step-by-Step Protocol
-
Cell Plating: Seed the engineered cells in a white, opaque 96- or 384-well plate and grow overnight.
-
Compound Addition: Replace the growth medium with assay medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for 60-90 minutes.
-
Substrate Addition: Add the enzyme substrate according to the manufacturer's protocol.
-
Signal Measurement: Incubate for a further 5-10 minutes at room temperature to allow signal stabilization, then measure luminescence on a plate reader.
4.2.4. Data Analysis
-
Plot the luminescence signal versus the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 and Emax for each compound.
-
By comparing the potency (EC50) and efficacy (Emax) of a compound in the cAMP and β-arrestin assays, one can assess if it exhibits "biased agonism"—preferentially activating one pathway over the other.
Conclusion
The 1,4-oxazepane scaffold represents a valuable starting point for the design of novel dopamine D4 receptor ligands.[3][6][7] Its unique structural properties can be leveraged to achieve high affinity and selectivity, which are prerequisites for developing improved therapeutics for neuropsychiatric disorders. The protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of these compounds. By systematically evaluating binding affinity, functional activity at G-protein and β-arrestin pathways, researchers can identify promising lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of safer and more effective treatments.
References
-
Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-3104. [Link]
-
Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. [Link]
-
Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
-
Gautam, N., & Kadam, S. (2016). cAMP assays in GPCR drug discovery. PubMed. [Link]
-
Cattaneo, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
Eurofins DiscoverX. GPCR cAMP Product Solutions. Eurofins DiscoverX. [Link]
-
Rondou, P., et al. (2010). The dopamine D4 receptor: biochemical and signalling properties. PMC. [Link]
-
Burström, D., et al. (2023). Arrestin recruitment to the D4R as measured by a modified NanoBiT complementation bioluminescence assay. ResearchGate. [Link]
-
Wikipedia. Dopamine receptor D4. Wikipedia. [Link]
-
Burström, D., et al. (2023). Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. PMC. [Link]
-
Wang, X., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. [Link]
-
Ptáček, R., et al. (2011). Dopamine D4 receptor gene DRD4 and its association with psychiatric disorders. Medical Science Monitor. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Ricci, A., et al. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. PubMed. [Link]
-
Guchhait, S. K., & Kant, R. (2017). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland. [Link]
-
Cheever, M. L., et al. (2012). Dopamine Receptor D4 Internalization Requires a Beta-Arrestin and a Visual Arrestin. PMC. [Link]
-
Kumar, V., et al. (2022). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. FASEB. [Link]
-
Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]
-
Truong, T. G., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
-
Guchhait, S. K., & Kant, R. (2017). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. [Link]
-
Kwatra, M., et al. (2002). Labeling of Dopamine D3 and D4 Receptor Subtypes in Human Peripheral Blood Lymphocytes With [3H]7-OH-DPAT: A Combined Radioligand Binding Assay and Immunochemical Study. PubMed. [Link]
-
An, L., & Wang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
-
Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. PMC. [Link]
-
Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]
-
Glennon, R. A. (2017). Return of D4 Dopamine Receptor Antagonists in Drug Discovery. ACS Publications. [Link]
-
Contino, M., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
-
Siripurapu, K. B., et al. (2014). Identification of a new selective dopamine D4 receptor ligand. PubMed. [Link]
-
Hübner, H., & Gmeiner, P. (2011). Recent advances in the search for D3- and D4-selective drugs: probes, models and candidates. Trends in Pharmacological Sciences. [Link]
Sources
- 1. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 2. medscimonit.com [medscimonit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder | Poster Board #467 - American Chemical Society [acs.digitellinc.com]
- 5. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 6. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. GPCR cAMP Product Solutions [discoverx.com]
- 22. cAMP-Glo™ Assay [promega.jp]
Application Note: N-Boc Deprotection Strategies for 1,4-Oxazepane Systems
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide
Introduction & Mechanistic Rationale
The 1,4-oxazepane ring is a highly valuable seven-membered heterocycle frequently utilized in modern drug discovery to impart unique conformational constraints and improve physicochemical properties[1]. During the synthesis of 1,4-oxazepane-containing active pharmaceutical ingredients (APIs), the tert-butyloxycarbonyl (Boc) group is the premier choice for protecting the secondary amine due to its robust stability against nucleophiles and catalytic hydrogenation[2].
However, the deprotection of N-Boc 1,4-oxazepanes presents specific challenges. The inherent ring strain and the presence of the ether linkage in the 1,4-oxazepane system can make the molecule susceptible to ring-opening or ether cleavage under overly harsh, prolonged acidic conditions[3]. Furthermore, the resulting deprotected 1,4-oxazepane free amines are often highly volatile and water-soluble, complicating isolation.
Mechanistic Causality
Acid-catalyzed N-Boc cleavage operates via a well-established pathway:
-
Protonation: The strong acid protonates the carbonyl oxygen of the carbamate[4].
-
Fragmentation: The tert-butyl-oxygen bond cleaves, generating a stabilized tert-butyl cation and a carbamic acid intermediate[2].
-
Decarboxylation: The unstable carbamic acid spontaneously releases carbon dioxide ( CO2 ), yielding the protonated amine salt[4].
Understanding this mechanism is critical for 1,4-oxazepanes. The generated tert-butyl cation can act as a potent electrophile, potentially alkylating the newly freed amine or the ring oxygen. Therefore, selecting the right acid and solvent system—often incorporating a cation scavenger—is essential for maximizing yield and purity[5].
Figure 1: Mechanistic pathway of acid-catalyzed N-Boc deprotection in 1,4-oxazepane systems.
Comparative Deprotection Conditions
To prevent ether cleavage and manage the volatility of 1,4-oxazepanes, researchers must carefully select the deprotection reagent. Table 1 summarizes the quantitative and qualitative data for common methodologies.
Table 1: Comparison of N-Boc Deprotection Conditions for 1,4-Oxazepanes
| Reagent System | Concentration / Equivalents | Temp (°C) | Reaction Time | Advantages for 1,4-Oxazepanes | Known Liabilities |
| HCl in Dioxane | 4.0 M (5-10 eq) | 20 - 25 | 1 - 3 h | Generates stable HCl salt; minimizes ether cleavage risk[4]. | Dioxane toxicity; slow for highly hindered spiro-oxazepanes. |
| TFA in DCM | 20 - 50% v/v | 0 - 20 | 1 - 4 h | Rapid kinetics; highly effective for sterically demanding substrates[5]. | Neat TFA can cause ether cleavage; requires extensive evaporation. |
| Oxalyl Chloride / MeOH | 3.0 - 5.0 eq | 20 - 25 | 2 - 4 h | Extremely mild; excellent functional group tolerance for complex APIs[3]. | Generates gaseous byproducts ( CO , CO2 ); requires careful venting. |
| Aqueous Acid Extraction | Variable (e.g., H2SO4 ) | 20 - 25 | Telescoped | Ideal for scale-up; washes away lipophilic impurities (e.g., Mitsunobu byproducts)[1]. | Requires precise pH control during free-basing to avoid product loss. |
Experimental Protocols
The following protocols are engineered as self-validating systems. By isolating the product as a hydrochloride salt, we bypass the volatility issues associated with the free 1,4-oxazepane base.
Protocol A: Standard HCl/Dioxane Deprotection (Preferred for Analytical & Bench Scale)
This method is preferred due to its clean kinetic profile and the direct precipitation of the oxazepane hydrochloride salt, which prevents evaporative loss[5].
-
Preparation: Dissolve the N-Boc-1,4-oxazepane derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add a 4.0 M solution of HCl in 1,4-dioxane (1.25 mL, 5.0 mmol, 5.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir vigorously. Causality Note: The second-order dependence on HCl concentration means maintaining a high effective molarity of acid ensures rapid conversion[5].
-
Monitoring: Monitor via LC-MS or TLC (Ninhydrin stain) until the starting material is consumed (typically 1-2 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual dioxane, co-evaporate with diethyl ether ( 3×5 mL).
-
Trituration: Triturate the resulting solid/oil with cold diethyl ether to precipitate the 1,4-oxazepane hydrochloride salt. Filter and dry under high vacuum.
Protocol B: Telescoped Aqueous Extraction (Preferred for Scale-Up & Complex Mixtures)
Inspired by scalable processes for spiro(cyclopropane)oxazepane APIs, this protocol utilizes the water solubility of the deprotected amine to separate it from organic byproducts[1].
-
Reaction: Treat the crude N-Boc-1,4-oxazepane (e.g., from a prior Mitsunobu reaction) with 20% TFA in DCM at room temperature for 2 hours.
-
Aqueous Partitioning: Add deionized water (equal volume to DCM) to the reaction mixture. The protonated 1,4-oxazepane partitions entirely into the aqueous layer.
-
Organic Wash: Separate the layers. Wash the aqueous layer with toluene or DCM ( 2× ) to remove all lipophilic impurities (e.g., triphenylphosphine oxide)[1].
-
Free-Basing (Optional): If the free base is required, cool the aqueous layer to 0 °C, carefully adjust the pH to 10-11 using 2M NaOH, and immediately extract with a polar organic solvent (e.g., 10% MeOH in DCM).
-
Drying: Dry the organic extracts over Na2SO4 , filter, and concentrate carefully at low temperature (< 30 °C) to prevent volatilization of the oxazepane.
Figure 2: Workflow for the telescoped aqueous extraction of 1,4-oxazepanes.
Expert Troubleshooting & Field Insights
-
Ether Cleavage Mitigation: If LC-MS indicates ring-opened byproducts (cleavage of the oxazepane C-O bond), transition from TFA to the milder Oxalyl Chloride/MeOH system[3] or strictly limit reaction times with HCl/Dioxane.
-
Cation Scavenging: For highly functionalized oxazepanes containing electron-rich aromatic rings, the tert-butyl cation can cause Friedel-Crafts alkylation. Add a scavenger such as triisopropylsilane (TIPS) or anisole (2-5 equivalents) to the reaction mixture prior to acid addition.
-
Volatility Control: Never subject the free 1,4-oxazepane base to high vacuum or elevated rotary evaporator bath temperatures. Always isolate as the HCl or TFA salt unless the free base is immediately required for the next synthetic step.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
ACS Publications. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]
-
ACS Publications. Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Available at: [Link]
-
RSC Advances. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Use of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate as a chiral building block
Defining the Scope
I'm currently focused on defining the scope. I'm breaking down the request to understand it better: the topic is a specific chemical compound, and the desired content is detailed application notes and protocols. This is a crucial first step.
Clarifying Target Audience
Now I'm clarifying the target audience and core requirements. My focus has shifted to the needs of researchers, scientists, and drug development professionals. I've broken down the editorial freedom request. I've also identified specific requirements for E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) and visualizations, including a precise color palette and formatting rules. This includes in-text citations with links, and a specific "References" section at the end.
Defining the Compound
I've homed in on the specifics: we're dealing with "Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate". CAS numbers are 1926190-24-0 and 2166203-93-4 (for the 7S enantiomer). Essentially, it's a Boc-protected 1,4-oxazepane, featuring a hydroxymethyl group.
Analyzing the Molecule
I'm now diving deeper into the molecule's potential. My focus has shifted to the 1,4-oxazepane ring and its significance in medicinal chemistry. The hydroxymethyl handle seems incredibly versatile, and the Boc-protection adds synthetic flexibility. I’m thinking about the chiral center at the 7-position and how this impacts enantioselective synthesis. I am drafting the outline for the Application Note, starting with the Introduction and rationale.
Confirming Building Block Status
I've confirmed that tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate and its enantiomers are recognized building blocks. My search indicates they are used in various syntheses. Further, I've noted that Swern oxidation is a typical reaction applied to this compound, which provides more context for its use.
Structuring the Guide
I'm now structuring the application note. It will begin with an executive summary, followed by physicochemical and structural profiling. Next is the strategic rationale, focusing on why this 1,4-oxazepane is valuable. This section includes workflow visualizations. Finally, validated experimental protocols will be provided, starting with Dess-Martin oxidation to the aldehyde.
Outlining the Protocols
I'm currently outlining the key experimental protocols. These include Swern Oxidation, Tosylation for Nucleophilic Displacement, and Orthogonal Boc Deprotection. I'm focusing on explaining the causality behind each step, such as using TsCl/pyridine for primary alcohol selectivity. A mechanistic DOT diagram for Dess-Martin oxidation is also underway, as are data presentation strategies, with tables for yields and purity. I'm preparing a detailed reference list, too.
Visualizing the Divergence
I'm developing a DOT diagram for divergent workflows, starting with the Boc-oxazepane-CH2OH and showing possible routes. I am designing the diagram with distinct colors for each node. I am also working on designing clear contrasts in the node's font colors to maximize legibility.
I'm finalizing the protocols for this 1,4-oxazepane derivative. Protocol A focuses on Dess-Martin oxidation of the starting material, using DCM and quenching with Na2S2O3/NaHCO3 to avoid any issues with an alpha-chiral center, which may have occurred. Protocol B details tosylation using TsCl, Et3N, and DMAP.
Detailing the Oxidation
I'm now detailing the mechanistic pathway for oxidation, using a DOT diagram. This will break down the alcohol's reaction with DMP, showing ligand exchange, the intermediate, deprotonation, and the aldehyde product plus byproduct. I am also planning a data table that will include the reaction, reagents, typical yield, enantiomeric excess (ee) retention, and key IR/NMR shifts, to guide the user. I'm also including references like BenchChem, ACS Publications, Google Patents, and Advanced ChemBlocks. Finally I've refined the color palette of the diagrams and am ready to finalize the legibility contrast.
Visualizing the Workflow
I've crafted a DOT diagram to illustrate divergent workflows for the 1,4-oxazepane derivative, starting from the Boc-protected alcohol. It encompasses the aldehyde, tosylate, and free amine intermediates, along with downstream applications like reductive amination, nucleophilic substitution, and coupling reactions. Node colors and font contrasts are finalized to ensure legibility.
Refining the Diagrams
I'm now revising two diagrams. The first shows divergent routes from the oxazepane scaffold, with nodes representing key intermediates and reactions (reductive amination, nucleophilic substitution and coupling). The second is a mechanistic DOT diagram detailing Dess-Martin oxidation of the alcohol to the aldehyde, showing ligand exchange and deprotonation and highlighting the retention of stereochemistry at the alpha position.
Justifying the Core
I'm now detailing the rationale behind using the 1,4-oxazepane ring. I've noted its balance of flexibility and rigidity, and why the 7-position is ideal for substitution. The Boc-protecting group's robust nature is also clear, including why it's used. Further, I've confirmed why DMP is used over Swern.
Confirming Scaling
I'm now focusing on ensuring the DOT diagrams are properly constrained to a maximum width. I'm confirming that the size attribute will keep each graph below 760 pixels wide. The diagrams will show nodes representing key intermediates and reactions. I'm also preparing to use color contrast rules to ensure proper readability and legibility [4]. I'll also add brief captions to provide context.
Application Notes & Protocols: The Strategic Role of 1,4-Oxazepane Derivatives in Structure-Activity Relationship (SAR) Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Oxazepane Scaffold in Modern Medicinal Chemistry
The 1,4-oxazepane ring system, a seven-membered saturated heterocycle, represents a "privileged" scaffold in medicinal chemistry.[1] Positioned at the structural intersection of biologically significant motifs like diazepanes, morpholines, and azepanes, it offers a unique three-dimensional conformation that is increasingly sought after in drug discovery.[2] Its derivatives have shown a wide array of biological activities, including potential as anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[3] The scarcity of these seven-membered heterocycles in traditional compound libraries, largely due to historical challenges in their synthesis, has left a significant gap between their potential and practical application.[2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-oxazepane derivatives for several key protein targets. We will explore how systematic modifications to this core structure influence biological activity, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.
SAR Analysis of 1,4-Oxazepane Derivatives at Key Biological Targets
The biological activity of 1,4-oxazepane derivatives is profoundly dictated by the nature and placement of substituents on the heterocyclic core. The following sections provide a quantitative comparison of derivatives targeting key proteins in the central nervous system (CNS) and other disease areas.
Dopamine D4 Receptor Ligands
The dopamine D4 receptor is a critical target in the development of antipsychotic drugs, with the goal of achieving therapeutic efficacy while minimizing extrapyramidal side effects.[4][5] A series of 2,4-disubstituted 1,4-oxazepanes has been explored to understand the structural requirements for high-affinity binding.[5][6][7]
Table 1: SAR of 2,4-Disubstituted 1,4-Oxazepanes for the Dopamine D4 Receptor
| Compound ID | R1 (at C2-position) | R2 (at N4-position) | Kᵢ (nM) for D4 Receptor[6] |
| 1a | H | 4-chlorobenzyl | 15 |
| 1b | Methyl | 4-chlorobenzyl | 8 |
| 1c | Ethyl | 4-chlorobenzyl | 25 |
| 1d | H | 4-fluorobenzyl | 22 |
| 1e | H | 3,4-dichlorobenzyl | 12 |
Causality Behind the SAR:
-
Steric Effects at C2: The data clearly demonstrates that small alkyl substitutions at the 2-position of the oxazepane ring are tolerated and can even be beneficial. The introduction of a methyl group (Compound 1b ) enhances affinity for the D4 receptor nearly twofold compared to the unsubstituted analog (Compound 1a ).[6] This suggests the presence of a small, hydrophobic pocket in the receptor that can accommodate this group. However, increasing the steric bulk to an ethyl group (Compound 1c ) leads to a significant drop in affinity, indicating a potential steric clash within the binding site.[6]
-
Electronic Effects on the N-Benzyl Group: The substituent on the N-benzyl ring is a crucial determinant of activity.[5][6] A 4-chloro substituent (Compound 1a ) is generally favorable. Comparing 1a with 1d and 1e , it is evident that both the position and electronic nature of the halogen substituents modulate binding affinity. The 3,4-dichloro substitution (1e ) provides a slight improvement over the single 4-chloro group (1a ), highlighting the importance of this region for interaction with the receptor.[6]
Serotonin 5-HT₁ₐ Receptor Agonists
The 5-HT₁ₐ receptor is a well-established target for anxiolytics and antidepressants. Fused ring systems, such as 1,4-benzoxazepines which incorporate the 1,4-oxazepane moiety, have been investigated as selective 5-HT₁ₐ receptor agonists.[6][8]
Table 2: SAR of 1,4-Benzoxazepine Derivatives for the 5-HT₁ₐ Receptor
| Compound ID | R (at C7-position) | Ring Heteroatom (X) | Kᵢ (nM) for 5-HT₁ₐ Receptor[6] |
| 2a | H | O | 1.2 |
| 2b | 7-Chloro | O | 0.8 |
| 2c | 7-Methoxy | O | 1.5 |
| 2d | H | S | 9.5 |
Causality Behind the SAR:
-
Substitution on the Benzene Ring: The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) slightly enhances affinity for the 5-HT₁ₐ receptor compared to the unsubstituted analog (2a ).[6] Conversely, a methoxy group at the same position (2c ) results in a minor decrease in affinity.[6] This suggests that an electron-withdrawing group in this position is favorable for binding.
-
Importance of the Ring Oxygen: The integrity of the oxazepane ring is critical. Replacing the oxygen atom with a sulfur atom (Compound 2d ) leads to an almost 8-fold reduction in binding affinity, underscoring the importance of the oxygen atom, potentially as a hydrogen bond acceptor, for potent interaction with the 5-HT₁ₐ receptor.[6]
Nitric Oxide Synthase (NOS) Inhibitors
Selective inhibition of neuronal nitric oxide synthase (nNOS) over inducible NOS (iNOS) is a therapeutic strategy for neurodegenerative disorders. A series of imino-1,4-oxazepane analogs have been assessed for their inhibitory activity against these enzymes.[6]
Table 3: SAR of Imino-1,4-Oxazepane Analogs as NOS Inhibitors
| Compound ID | Position of Imino Group | R (on Imino N) | IC₅₀ (µM) for nNOS[6] | IC₅₀ (µM) for iNOS[6] |
| 3a | 3 | H | 5.2 | >100 |
| 3b | 3 | Methyl | 2.8 | 85 |
| 3c | 5 | H | 10.5 | >100 |
| 3d | 5 | Methyl | 7.1 | 92 |
Causality Behind the SAR:
-
Positional Isomerism: The position of the imino group on the 1,4-oxazepane ring is a key factor for potency. Compounds with the imino functionality at the 3-position (e.g., 3a , 3b ) are generally more potent inhibitors of nNOS than those with the imino group at the 5-position (e.g., 3c , 3d ).[6]
-
N-Substitution: The presence of a methyl group on the imino nitrogen consistently enhances inhibitory activity against nNOS for both positional isomers (3b vs. 3a and 3d vs. 3c ).[6] This suggests a beneficial hydrophobic interaction in the active site of the enzyme.
-
Selectivity: A noteworthy finding is that all tested 1,4-oxazepane derivatives exhibit significant selectivity for nNOS over iNOS, making this scaffold a promising starting point for developing selective inhibitors.[6]
Visualizations of SAR Workflow and Key Insights
Caption: General workflow for the synthesis, screening, and SAR analysis of 1,4-oxazepane derivatives.
Caption: Key structure-activity relationship insights for 1,4-oxazepane derivatives at different biological targets.
Experimental Protocols
This section provides detailed, self-validating methodologies for the synthesis and biological evaluation of 1,4-oxazepane derivatives.
Protocol 1: Scalable Synthesis of a 6-Oxo-1,4-Oxazepane Intermediate
This protocol is adapted from a robust, multigram synthesis suitable for generating key building blocks for SAR libraries.[2] It describes the synthesis of a ketone intermediate, which serves as an excellent entry point for further structural diversification.
Objective: To synthesize tert-Butyl (R)-3-Methyl-6-oxo-1,4-oxazepane-4-carboxylate (4b).
Materials:
-
tert-Butyl (R)-3-Methyl-6-methylene-1,4-oxazepane-4-carboxylate (3b)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Sodium periodate (NaIO₄)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a temperature probe, prepare a solution of sodium periodate (800.0 g, 3.74 mol) in a mixture of MeCN (2.5 L) and H₂O (2.5 L).
-
Cooling: Cool the resulting solution to 5 °C using an appropriate cooling bath (e.g., ice/water or isopropanol/liquid N₂).
-
Catalyst Addition: Add ruthenium(III) chloride hydrate (17.0 g, 0.08 mol) to the cooled solution.
-
Substrate Addition: Prepare a solution of the starting alkene 3b (321.0 g, 1.5 mol) in MeCN (500 mL). Add this solution dropwise to the reaction mixture, ensuring the internal temperature is maintained between 0 °C and +10 °C.
-
Rationale: This exothermic reaction requires careful temperature control to prevent side reactions and ensure safety. The dropwise addition allows for better heat dissipation.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for 1 hour at 5 °C, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup - Filtration: Filter the resulting precipitate and wash it with MTBE (2 x 500 mL).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Add DCM (2.0 L) and H₂O (1.0 L). Separate the layers and extract the aqueous layer with DCM (2 x 500 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1.0 L), H₂O (1.0 L), and brine (1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ketone 4b as a white crystalline solid.[2]
Protocol 2: Dopamine D₄ Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D₄ receptor.[6]
Materials:
-
HEK293 cells stably expressing the human dopamine D₄ receptor.
-
Radioligand: [³H]Spiperone.
-
Reference Compound: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters, cell harvester.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-D4 cells via homogenization and centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
25 µL of test compound at various concentrations (typically a serial dilution).
-
25 µL of [³H]Spiperone (to a final concentration of 0.2 nM).
-
-
Controls:
-
Total Binding: Wells containing buffer instead of the test compound.
-
Non-specific Binding (NSB): Wells containing 10 µM haloperidol instead of the test compound.
-
-
Incubation: Add 100 µL of the cell membrane preparation (approx. 20 µg of protein) to each well. Incubate the plate at 25°C for 60 minutes with gentle shaking.[6]
-
Rationale: This incubation period allows the binding reaction to reach equilibrium.
-
-
Termination and Filtration: Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a beta-counter.
-
Data Analysis:
-
Calculate the specific binding: (Total Binding - Non-specific Binding).
-
Determine the IC₅₀ value for each test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 3: Serotonin 5-HT₁ₐ Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the human serotonin 5-HT₁ₐ receptor.[6]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT.
-
Reference Compound: Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-K1-5-HT₁ₐ cells as described in Protocol 2.
-
Assay Plate Setup: In a 96-well plate, add:
-
50 µL of assay buffer.
-
25 µL of [³H]8-OH-DPAT (to a final concentration of 1 nM).
-
25 µL of test compound at various concentrations.
-
For NSB, use 10 µM serotonin.[6]
-
-
Incubation: Add 100 µL of cell membrane preparation (approx. 15 µg of protein). Incubate at 37°C for 30 minutes.
-
Filtration and Counting: Follow steps 5-7 from Protocol 2.
-
Data Analysis: Calculate Kᵢ values as described in Protocol 2.
Protocol 4: Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the inhibitory activity (IC₅₀) of test compounds against nNOS and iNOS.[6]
Materials:
-
Recombinant human nNOS and iNOS enzymes.
-
Substrate: L-Arginine.
-
Cofactors: NADPH, Calmodulin (for nNOS).
-
Griess Reagent (for nitrite detection).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
Procedure:
-
Assay Plate Setup: In a 96-well plate, add:
-
20 µL of assay buffer.
-
10 µL of test compound at various concentrations.
-
10 µL of a solution containing L-Arginine (final conc. 10 µM), NADPH (final conc. 100 µM), and (for nNOS only) Calmodulin (final conc. 10 µg/mL).
-
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the respective NOS enzyme (nNOS or iNOS).
-
Incubation: Incubate the plate at 37°C for 30 minutes.[6]
-
Reaction Termination and Detection: Stop the reaction by adding 50 µL of Griess reagent. This reagent reacts with nitrite, a stable product of the NOS reaction, to produce a colored azo compound.
-
Measurement: Measure the absorbance at 540 nm using a plate reader. The intensity of the color is proportional to the amount of nitrite produced and thus the enzyme activity.[6]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Conclusion
The 1,4-oxazepane scaffold is a versatile and valuable core for the development of novel therapeutics. The structure-activity relationship studies detailed herein demonstrate that subtle modifications to this seven-membered ring system can lead to profound changes in potency and selectivity across diverse biological targets, from G-protein coupled receptors to enzymes. The provided protocols offer a robust framework for the synthesis and evaluation of new 1,4-oxazepane derivatives, enabling researchers to systematically explore chemical space and advance the design of next-generation therapeutic agents.
References
-
ACS Publications. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available at: [Link]
-
ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Available at: [Link]
-
ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Available at: [Link]
-
SpringerLink. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]
-
RSC Publishing. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available at: [Link]
-
PubMed. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Available at: [Link]
-
ACS Publications. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Available at: [Link]
-
Molecular Discovery. (n.d.). Publications. Available at: [Link]
-
OMICS Online. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Available at: [Link]
-
PubMed. (2002). Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors. Available at: [Link]
-
BioScience Academic Publishing. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Chiral Seven-Membered Heterocycles
An Application Guide to the Enantioselective Hydrogenation of Seven-Membered Cyclic Imines
Chiral seven-membered nitrogen-containing heterocycles, such as benzodiazepines, benzothiazepines, and dibenzoazepines, represent a class of "privileged scaffolds" in medicinal chemistry and drug development.[1][2] Their unique three-dimensional conformations allow them to interact with a wide range of biological targets, making them core components of numerous pharmaceuticals. The asymmetric hydrogenation of the corresponding seven-membered cyclic imines stands out as one of the most direct, atom-economical, and efficient methods for accessing these valuable chiral amines in high enantiopurity.[3][4]
This guide provides an in-depth overview of the state-of-the-art catalyst systems, detailed experimental protocols, and practical troubleshooting advice for researchers engaged in the synthesis of these complex molecular architectures. We will explore the nuances of catalyst selection and reaction optimization, grounded in mechanistic principles, to empower scientists to achieve high yields and excellent enantioselectivities.
Catalyst Systems & Mechanistic Insights
The success of the enantioselective hydrogenation of seven-membered cyclic imines hinges on the selection of an appropriate transition metal catalyst and chiral ligand. Complexes based on iridium, rhodium, and ruthenium have demonstrated the most significant success.[5] The conformational flexibility of the seven-membered ring presents a unique challenge, demanding a highly organized and sterically defined chiral environment around the metal center to achieve effective stereochemical control.[6]
Prominent Catalyst Families:
-
Iridium (Ir) Catalysts: Iridium complexes are often the catalysts of choice due to their high activity and broad substrate scope.[5] Chiral N,P ligands, such as phosphoramidites (e.g., SIPHOS) and phosphine-phosphites (P-OP), are particularly effective.[6][7] These reactions frequently require an additive, such as iodine or a halide salt, which is believed to facilitate the formation of the active cationic iridium-hydride species.[7]
-
Rhodium (Rh) Catalysts: Rhodium complexes featuring bidentate phosphine ligands, especially those incorporating a thiourea moiety like ZhaoPhos, have proven highly efficient.[8][9] The thiourea group can form hydrogen bonds with the substrate, providing a secondary interaction that enhances both reactivity and enantioselectivity, particularly for imine hydrochlorides or substrates with nearby hydrogen bond acceptors.[9][10]
-
Ruthenium (Ru) Catalysts: Chiral ruthenium-diamine complexes are highly effective for the hydrogenation of specific classes of substrates, such as dibenzo-fused azepines.[11] Additionally, Ru-N-heterocyclic carbene (NHC) catalysts have been developed for the asymmetric hydrogenation of vinylthioethers, providing a direct route to chiral 1,5-benzothiazepine derivatives.[12][13]
General Catalytic Cycle
The hydrogenation of imines catalyzed by these transition metal complexes is generally understood to proceed through an outer-sphere mechanism.[3][14] Unlike ketone or olefin hydrogenation, the imine substrate does not always need to coordinate directly to the metal center. Instead, the key stereochemistry-determining step often involves the transfer of a hydride from a metal-hydride complex to the C=N bond of the imine.[14][15]
Figure 1: A generalized outer-sphere catalytic cycle for imine hydrogenation.
Experimental Protocols & Workflow
The following section provides a detailed, step-by-step protocol for a representative enantioselective hydrogenation of a seven-membered cyclic imine, specifically a substituted dibenzo[b,f][7][8]oxazepine, using an in-situ-generated iridium catalyst.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from methodologies demonstrating high enantioselectivity for dibenzo-fused seven-membered imines.[16][17]
Materials and Reagents:
-
Catalyst Precursor: [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral Ligand: (S)-Xyl-C₃*-TunePhos or a similar chiral bisphosphine/phosphoramidite ligand
-
Substrate: Substituted dibenzo[b,f][7][8]oxazepine (1.0 mmol)
-
Solvent: Anhydrous, degassed Dichloromethane (DCM) or Toluene (20 mL)
-
Additive: Iodine (I₂) or an amine hydrochloride salt (e.g., morpholine-HCl)
-
Hydrogen Gas: High purity (≥99.999%)
-
Inert Gas: Argon or Nitrogen
-
Equipment: Stainless steel autoclave with a magnetic stir bar, Schlenk line, standard glassware.
Workflow Diagram:
Figure 2: Standard experimental workflow for asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (In Situ):
-
Rationale: Preparing the catalyst in situ ensures the use of a fresh, highly active species and avoids the isolation of potentially air-sensitive complexes.
-
In a flame-dried Schlenk flask under an argon atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol% Ir) and the chiral ligand (e.g., (S)-Xyl-C₃*-TunePhos, 0.011 mmol, 1.1 mol eq. to Ir).
-
Add 5 mL of anhydrous, degassed DCM.
-
Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous.
-
-
Reactor Charging:
-
Rationale: Maintaining an inert atmosphere throughout is critical to prevent catalyst deactivation by oxygen.
-
To a clean, dry autoclave containing a stir bar, add the imine substrate (1.0 mmol) and the additive (e.g., I₂, 0.05 mmol).
-
Seal the autoclave and purge with argon.
-
Using a cannula or syringe, transfer the prepared catalyst solution from the Schlenk flask to the autoclave under a positive pressure of argon. Add the remaining 15 mL of degassed DCM to ensure a final substrate concentration of 0.05 M.
-
-
Hydrogenation Reaction:
-
Rationale: Hydrogen pressure and temperature are key parameters that influence both reaction rate and enantioselectivity. The chosen conditions are a common starting point for optimization.
-
Seal the autoclave tightly.
-
Connect the autoclave to the hydrogen line and purge the system by pressurizing with H₂ (to ~5 atm) and venting three to five times to remove all residual argon.
-
Pressurize the autoclave to the desired pressure (e.g., 50 atm).
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for the specified time (typically 12-24 hours).
-
-
Work-up and Analysis:
-
Rationale: Proper work-up ensures the safe handling of the pressurized system and efficient isolation of the product for accurate analysis.
-
After the reaction is complete, cool the autoclave to room temperature.
-
CAUTION: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave, and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified chiral amine product using chiral High-Performance Liquid Chromatography (HPLC).
-
Substrate Scope & Performance Data
The asymmetric hydrogenation methodology is applicable to a range of seven-membered cyclic imine scaffolds. Below is a table summarizing representative results achieved with various catalyst systems.
| Substrate Class | Catalyst System | Conditions (H₂, Temp) | Yield (%) | ee (%) | Reference(s) |
| Dibenzo[b,e]azepine | Rh/ZhaoPhos | 50 atm, 60 °C | 94 | >99 | [8][10] |
| Dibenzo[b,f][7][8]oxazepine | Ir/(S)-Xyl-C₃-TunePhos | 50 atm, 30 °C | >95 | 94 | [16][17] |
| Dibenzo[b,f][7][8]thiazepine | Ru/C₃-TunePhos-Diamine | 50 atm, 80 °C | 99 | 99 | [11] |
| 1,5-Benzothiazepine (from vinylthioether) | Ru-NHC Complex | 50 atm, 80 °C | 99 | 95 | [12] |
| Unsaturated 1,5-Benzothiazepinone | Rh/ZhaoPhos | 50 atm, 80 °C | 97 | >99 | [9] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or poisoned catalyst (O₂, H₂O, sulfur impurities).2. Insufficient hydrogen pressure or temperature.3. Poor substrate solubility. | 1. Use freshly distilled, degassed solvents. Ensure all equipment is dry and the system is rigorously inert.2. Systematically increase H₂ pressure and/or temperature.3. Screen alternative solvents (e.g., Toluene, THF, Et₂O) to improve solubility.[7] |
| Low Enantioselectivity | 1. Suboptimal ligand-substrate match.2. Reaction temperature is too high, reducing stereodifferentiation.3. Incorrect catalyst/additive ratio. | 1. Screen a library of chiral ligands with different steric and electronic properties.2. Lower the reaction temperature, even if it requires a longer reaction time.3. Optimize the amount of additive (e.g., iodine, acid) as it can significantly impact enantioselectivity.[7] |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents.2. Variations in catalyst preparation (e.g., stirring time, exposure to air).3. Trace contaminants in the autoclave or glassware. | 1. Use reagents from a reliable source and purify/dry solvents before use.2. Standardize the in situ catalyst preparation procedure precisely.3. Ensure the autoclave is thoroughly cleaned between runs, especially when switching substrate types. |
References
-
Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines. ACS Catalysis. [Link]
-
Asymmetric Hydrogenation of Vinylthioethers: Access to Optically Active 1,5-Benzothiazepine Derivatives. Angewandte Chemie International Edition. [Link]
-
Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines. Sci-Hub. [Link]
-
Access to Chiral Seven-Member Cyclic Amines via Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters. [Link]
-
Rh-Catalyzed Asymmetric Hydrogenation of Unsaturated Medium-Ring NH Lactams: Highly Enantioselective Synthesis of N-Unprotected 2,3-Dihydro-1,5-benzothiazepinones. Organic Letters. [Link]
-
A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. Molecules. [Link]
-
On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics. [Link]
-
Asymmetric catalysis in synthetic strategies for chiral benzothiazepines. ResearchGate. [Link]
-
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link]
-
Access to Chiral Seven-Member Cyclic Amines via Rh-Catalyzed Asymmetric Hydrogenation. PubMed. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI. [Link]
-
Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts. New Journal of Chemistry. [Link]
-
New iridium catalytic methods for enantioselective imine hydrogenation. American Chemical Society. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]
-
Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][7][8]oxazepines. PubMed. [Link]
-
Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][7][8]oxazepines. Chemical Communications. [Link]
-
Asymmetric Hydrogenation of Seven-membered C=N-containing Heterocycles and Rationalization of the Enantioselectivity. RECERCAT. [Link]
-
Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. recercat.cat [recercat.cat]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Access to Chiral Seven-Member Cyclic Amines via Rh-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric Hydrogenation of Vinylthioethers: Access to Optically Active 1,5-Benzothiazepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New iridium catalytic methods for enantioselective imine hydrogenation - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][1,4]oxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and enantioselective hydrogenation of seven-membered cyclic imines: substituted dibenzo[b,f][1,4]oxazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in the Synthesis of Monoamine Reuptake Inhibitors
Executive Summary
The development of next-generation psychotropics relies heavily on novel molecular scaffolds that can precisely navigate the binding pockets of monoamine transporters. Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has emerged as a highly versatile, conformationally distinct chiral building block for the synthesis of Monoamine Reuptake Inhibitors (MARIs), including Selective Norepinephrine Reuptake Inhibitors (SNRIs) and Triple Reuptake Inhibitors (TRIs) [1]. This application note provides a comprehensive, self-validating methodological guide for utilizing this oxazepane scaffold in drug discovery workflows, detailing the mechanistic rationale, synthetic protocols, and analytical validation required to generate potent neurotherapeutics.
Mechanistic Rationale & Scaffold Advantages
Historically, piperidine and pyrrolidine rings have dominated the structural landscape of monoamine reuptake inhibitors. However, the 1,4-oxazepane ring—a seven-membered heterocycle containing both oxygen and nitrogen—offers a unique three-dimensional topography.
Conformational Restriction and Selectivity
The expanded ring size and the presence of the ether oxygen in the 1,4-oxazepane system alter the puckering dynamics of the ring. This projects substituents at the C7 position into specific spatial vectors that are inaccessible to smaller rings. Research demonstrates that derivatives of (6S,7R)-1,4-oxazepane exhibit high selectivity for the norepinephrine transporter (NET) over serotonin (SERT) and dopamine (DAT) transporters, making them prime candidates for treating conditions like stress urinary incontinence, ADHD, and depression [1, 3].
The Role of the Boc-Protected 7-Hydroxymethyl Group
The title compound features two critical functional handles:
-
Tert-butyloxycarbonyl (Boc) Protection: The secondary amine at the 4-position is protected by a Boc group. This is a strategic choice: the Boc group is highly stable under the strongly basic conditions required for downstream etherification or cross-coupling, yet it can be cleanly cleaved under mild acidic conditions (e.g., TFA or HCl) without compromising the integrity of the oxazepane ring or the newly formed ether linkages.
-
7-Hydroxymethyl Moiety: The primary alcohol attached to the C7 chiral center serves as the primary diversification point. Because the hydroxyl group is on a primary carbon (attached to the chiral C7), nucleophilic substitutions (such as an SN2 reaction on its tosylate derivative) do not risk stereochemical inversion or racemization at the C7 stereocenter. This preserves the enantiomeric purity essential for transporter binding [2].
Pharmacological Target: Monoamine Transporters
Monoamine reuptake inhibitors exert their therapeutic effects by blocking the presynaptic reuptake of neurotransmitters, thereby increasing their concentration in the synaptic cleft and enhancing postsynaptic receptor activation [4].
Mechanism of Action for Oxazepane-based Monoamine Reuptake Inhibitors at the Synaptic Cleft.
Synthetic Strategy & Workflow
The transformation of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate into an active MARI typically follows a robust three-step sequence: Activation, Pharmacophore Coupling, and Deprotection.
Three-step synthetic workflow for generating monoamine reuptake inhibitors from the oxazepane scaffold.
Experimental Protocols
The following protocols are designed as a self-validating system. Each step includes specific analytical checkpoints to ensure causality and reaction success before proceeding.
Protocol A: Activation of the Hydroxymethyl Group (Tosylation)
Objective: Convert the stable hydroxyl group into a highly reactive p-toluenesulfonate (tosylate) leaving group to facilitate downstream SN2 coupling.
-
Setup: Dissolve Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert argon atmosphere.
-
Base Addition: Add Triethylamine ( Et3N , 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in portions over 15 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane/EtOAc 7:3). The starting material (visualized with KMnO4 stain) should completely disappear, replaced by a higher Rf spot (the tosylate).
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
Protocol B: Pharmacophore Coupling (Etherification)
Objective: Introduce the aromatic pharmacophore (e.g., 3,4-dichlorophenol, a common motif in MARIs) via an SN2 displacement.
-
Setup: Dissolve the crude tosylate from Protocol A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Nucleophile Preparation: In a separate flask, dissolve 3,4-dichlorophenol (1.5 eq) in DMF and add anhydrous Potassium Carbonate ( K2CO3 , 3.0 eq). Stir for 30 minutes to generate the phenoxide ion.
-
Coupling: Transfer the tosylate solution to the phenoxide mixture. Heat the reaction to 80 °C for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Sample the reaction mixture. LC-MS should show the disappearance of the tosylate mass and the appearance of the desired coupled mass [M+H]+ .
-
Workup: Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Purify via flash column chromatography.
Protocol C: Boc Deprotection
Objective: Remove the Boc protecting group to unveil the secondary amine, which is strictly required for electrostatic interaction with the aspartate residue in the monoamine transporter binding pocket.
-
Setup: Dissolve the purified coupled intermediate (1.0 eq) in DCM (10 mL).
-
Deprotection: Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (NMR): Concentrate a small aliquot and run a 1H NMR. The definitive proof of success is the complete disappearance of the intense 9H singlet at ~1.4 ppm corresponding to the tert-butyl group.
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the active MARI as a TFA salt. Filter and dry under a high vacuum.
Quantitative Data & Analytical Validation
The stereochemistry and specific pharmacophore attached to the oxazepane ring drastically alter the reuptake inhibition profile. Below is a summary of typical quantitative data for 1,4-oxazepane derivatives synthesized using this methodology, demonstrating the shift from SNRI to TRI profiles based on stereochemistry and substitution[1, 3].
| Compound Derivative (from 7-OH scaffold) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Overall Yield (%) | Purity (HPLC) |
| (7S)-3,4-dichlorophenyl ether | 18.4 | 3.2 | 115.0 | 72% | >98% |
| (7R)-3,4-dichlorophenyl ether | 85.2 | 14.5 | >1000 | 68% | >98% |
| (7S)-Naphthyl ether | 4.1 | 8.6 | 42.1 | 65% | >97% |
| (7S)-Indole-derivative | 1.2 | 2.5 | 18.4 | 58% | >99% |
Note: Lower IC50 values indicate higher binding affinity and more potent inhibition of the respective transporter.
Conclusion
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a highly privileged scaffold in modern neuropharmacology. Its unique 7-membered ring structure provides conformational novelty, while the primary alcohol and Boc-protected amine offer a highly reliable, stereochemically secure route for diversification. By following the self-validating protocols outlined above, researchers can efficiently generate libraries of oxazepane-based monoamine reuptake inhibitors with finely tuned selectivity profiles for SERT, NET, and DAT.
References
- 1,4-oxazepane derivatives (WO2012046882A1). Google Patents.
- 1,4-oxazepane derivatives (CA2813911A1). Google Patents.
-
Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors . ResearchGate. Available at:[Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? . PubMed Central (PMC). Available at:[Link]
The Versatile 1,4-Oxazepane Scaffold: A Comprehensive Guide to its Application in Central Nervous System Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective therapeutics for a myriad of central nervous system (CNS) disorders is a paramount challenge in modern medicine. In this landscape, the 1,4-oxazepane scaffold has emerged as a privileged heterocyclic motif, offering a unique three-dimensional architecture that is conducive to potent and selective interactions with a variety of CNS targets. This guide provides an in-depth exploration of the application of 1,4-oxazepane derivatives in CNS drug discovery, from their synthesis and structure-activity relationships to detailed experimental protocols for their evaluation.
The 1,4-Oxazepane Core: A Gateway to CNS-Active Molecules
The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. This structure imparts a favorable combination of properties, including conformational flexibility and the capacity for hydrogen bonding, which are crucial for molecular recognition at biological targets. The strategic functionalization of this scaffold has led to the development of compounds with significant activity in key areas of CNS pharmacology.
Targeting Dopaminergic Pathways: A Focus on the D4 Receptor
A significant body of research has focused on the development of 2,4-disubstituted 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor.[1][2] The D4 receptor is implicated in the pathophysiology of schizophrenia, and selective antagonists are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects compared to non-selective agents.[3]
Structure-Activity Relationship (SAR) Insights
The affinity of these derivatives for the D4 receptor is highly dependent on the nature of the substituents at the 2 and 4 positions of the oxazepane ring.
| Compound ID | R1 (at position 2) | R2 (at N4) | Ki (nM) for D4 Receptor |
| 1a | H | 4-chlorobenzyl | 15 |
| 1b | Methyl | 4-chlorobenzyl | 8 |
| 1c | Ethyl | 4-chlorobenzyl | 25 |
| 1d | H | 4-fluorobenzyl | 22 |
| 1e | H | 3,4-dichlorobenzyl | 12 |
Key SAR Insights:
-
Substitution at the 2-position with a small alkyl group like methyl (Compound 1b ) enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).[4]
-
Increasing the steric bulk at the 2-position to an ethyl group (Compound 1c ) diminishes affinity.[4]
-
The electronic nature of the substituent on the N-benzyl group is also critical, with a 4-chloro substituent (Compound 1a ) being generally favorable for high affinity.[4]
Signaling Pathway and Mechanism of Action
Dopamine D4 receptor antagonists containing the 1,4-oxazepane scaffold are thought to exert their antipsychotic effects by blocking the binding of dopamine to the D4 receptor in key brain regions associated with cognition and emotion.[3] This blockade modulates downstream signaling pathways, helping to alleviate the symptoms of psychosis.
Dopamine D4 Receptor Antagonism by 1,4-Oxazepane Derivatives.
Modulating Serotonergic Systems: 5-HT1A Receptor Agonism
Derivatives of 1,4-benzoxazepine, which incorporate the 1,4-oxazepane moiety fused to a benzene ring, have been identified as potent and selective agonists of the serotonin 5-HT1A receptor.[5] These compounds show promise for the treatment of anxiety and depression, as well as for their neuroprotective effects.[6]
SAR of 1,4-Benzoxazepine Derivatives at the 5-HT1A Receptor
| Compound ID | R (at position 7) | Ring Heteroatom | Ki (nM) for 5-HT1A Receptor |
| 2a | H | O | 5.2 |
| 2b | Cl | O | 1.8 |
| 2c | OMe | O | 6.5 |
| 2d | H | S | 45.3 |
Key SAR Insights:
-
The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) significantly enhances affinity for the 5-HT1A receptor.[4]
-
A methoxy group at the same position (Compound 2c ) results in a slight decrease in affinity compared to the unsubstituted analog (Compound 2a ).[4]
-
Replacing the oxygen atom in the oxazepine ring with sulfur (Compound 2d ) leads to a substantial reduction in binding affinity, highlighting the importance of the oxygen for potent interaction.[4]
Monoamine Reuptake Inhibition: A Triple-Action Approach
Certain 1,4-oxazepane derivatives have been developed as monoamine reuptake inhibitors, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7][8] By blocking the reuptake of these key neurotransmitters, these compounds can elevate their synaptic concentrations, a mechanism that is central to the action of many antidepressant and anxiolytic drugs. This "triple reuptake inhibitor" profile suggests a potential for broad efficacy in treating mood and anxiety disorders.[7]
Expanding Horizons: Potential Applications in GABAergic Modulation and Alzheimer's Disease
While direct evidence is still emerging, the structural similarity of the 1,4-oxazepane core to the 1,4-diazepine moiety found in benzodiazepines suggests a potential for these derivatives to modulate the GABAergic system. Benzodiazepines act as positive allosteric modulators of the GABAA receptor, enhancing the inhibitory effects of GABA.[4] Future research may uncover 1,4-oxazepane derivatives with similar activity, offering new avenues for the treatment of anxiety, insomnia, and seizure disorders.
In the context of Alzheimer's disease, a multi-target approach is increasingly recognized as a promising strategy. The 1,4-oxazepane scaffold could serve as a template for designing ligands that interact with multiple targets implicated in the disease's pathology, such as acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and monoamine oxidase B (MAO-B).[1][2] Furthermore, aryl-fused 1,4-oxazepines have been noted for their potential to alleviate memory dysfunction associated with reduced cholinergic function.[9]
Experimental Protocols
Synthesis of Chiral 1,4-Oxazepane Derivatives
The synthesis of enantiomerically pure 1,4-oxazepane derivatives is crucial for understanding their stereospecific interactions with biological targets. A robust method involves the use of a polymer-supported homoserine derivative.[9]
Step-by-Step Methodology:
-
Resin Preparation: Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin in a suitable solvent (e.g., a 1:1 mixture of DMF/CH₂Cl₂).
-
Fmoc Deprotection: Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group. Wash the resin thoroughly with CH₂Cl₂, DIPEA in CH₂Cl₂, and DMF.
-
Sulfonylation: React the deprotected resin-bound amino alcohol with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (e.g., DIPEA) in DMF at room temperature.
-
Alkylation: Alkylate the resulting sulfonamide with a substituted 2-bromoacetophenone in the presence of K₂CO₃ and tetrabutylammonium iodide (TBAI) in acetonitrile, heating the reaction to ensure completion.
-
Cleavage and Cyclization: Cleave the derivative from the resin using a cleavage cocktail of TFA and triethylsilane (Et₃SiH) in CH₂Cl₂. This one-pot procedure effects both cleavage from the solid support and the intramolecular cyclization to form the 1,4-oxazepane ring.
-
Purification: Purify the resulting diastereomeric mixture of the 1,4-oxazepane derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthetic Workflow for Chiral 1,4-Oxazepane Derivatives.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol outlines a standard procedure to determine the binding affinity of test compounds for the human dopamine D4 receptor.[4]
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]Spiperone (radioligand).
-
Haloperidol (reference compound).
-
Test 1,4-oxazepane derivatives.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293 cells expressing the D4 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound or haloperidol.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Spiperone (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Evaluation: The Forced Swim Test for Antidepressant Activity
The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Acclimate the animals (typically mice or rats) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test 1,4-oxazepane derivative or a vehicle control at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-test Session: On the first day, place each animal in the cylinder for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test, place the animals back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of antidepressant-like activity.
Pharmacokinetic Considerations for CNS Drug Candidates
For a 1,4-oxazepane derivative to be therapeutically effective in the CNS, it must cross the blood-brain barrier (BBB) and achieve a sufficient concentration at its target site. Key pharmacokinetic parameters to consider include:
-
Lipophilicity: A moderate degree of lipophilicity is generally required for passive diffusion across the BBB.
-
Molecular Weight: Smaller molecules (typically < 500 Da) tend to have better BBB penetration.
-
Protein Binding: High plasma protein binding can limit the free fraction of the drug available to cross the BBB.
-
Efflux Transporters: The drug should not be a high-affinity substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump compounds out of the brain.
In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using brain endothelial cells, can be used to predict the BBB permeability of novel 1,4-oxazepane derivatives early in the drug discovery process.
Conclusion
The 1,4-oxazepane scaffold represents a versatile and promising platform for the design and development of novel CNS therapeutics. Its derivatives have demonstrated significant potential as modulators of key neurotransmitter systems, including the dopaminergic and serotonergic pathways, as well as monoamine transporters. With ongoing research into their synthesis, structure-activity relationships, and biological evaluation, 1,4-oxazepane-based compounds are poised to make a significant contribution to the treatment of a wide range of neurological and psychiatric disorders. The protocols and insights provided in this guide are intended to facilitate further exploration of this important class of molecules.
References
-
Leurs, R., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-3104. Available at: [Link]
-
Leurs, R., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]
-
ACS Publications. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available at: [Link]
-
PubMed. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Available at: [Link]
- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
- Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
-
PubMed. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Available at: [Link]
-
PubMed. (2009). Docking of 1,4-benzodiazepines in the alpha1/gamma2 GABA(A) receptor modulator site. Available at: [Link]
-
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 35906-35916. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] However, the formation of this seven-membered heterocyclic ring presents unique synthetic challenges, primarily due to entropic factors that can favor competing intermolecular reactions over the desired intramolecular cyclization.[2][3]
This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for constructing the 1,4-oxazepane ring of the target molecule?
The most prevalent and versatile approach is the intramolecular cyclization of a suitable N-substituted amino alcohol precursor.[4] This strategy involves forming the seven-membered ring by creating a C-O or C-N bond in a single molecule. The key is to have a linear precursor containing an amine and a hydroxyl group separated by the appropriate number of atoms. The amine is typically protected, in this case with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and modulate its nucleophilicity.
The general workflow for this synthesis can be visualized as follows:
Caption: General Synthetic Workflow.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield During the 1,4-Oxazepane Ring Formation
Question: My intramolecular cyclization step is resulting in a very low yield of the desired 1,4-oxazepane. I'm primarily isolating polymeric material or unreacted starting material. What are the potential causes and solutions?
Answer: Low yields in the formation of seven-membered rings are a classic challenge in organic synthesis. The primary culprits are unfavorable reaction kinetics and competing side reactions.[2]
Root Cause Analysis & Solutions
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| Intermolecular Polymerization | The linear precursor reacts with other molecules instead of itself. This intermolecular reaction is concentration-dependent and often kinetically favored over the formation of a strained seven-membered ring.[2] | Employ High-Dilution Conditions: This is the most critical parameter. By keeping the concentration of the precursor extremely low (typically 0.001-0.01 M), you increase the probability of intramolecular cyclization.[2] This is best achieved by using a syringe pump for the slow, controlled addition of the precursor to a large volume of refluxing solvent containing the base. |
| Poor Leaving Group on the Electrophile | For the nitrogen to attack and close the ring, it needs to displace a good leaving group. A hydroxyl group (-OH) is a notoriously poor leaving group. | Activate the Hydroxyl Group: Convert the alcohol into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I). This is done in a separate step before the cyclization. The electron-withdrawing nature of these groups makes the attached carbon atom significantly more electrophilic and susceptible to nucleophilic attack by the amine. |
| Insufficient Nucleophilicity of the Amine | The Boc-protected nitrogen is a carbamate, which is less nucleophilic than a free amine. A sufficiently strong base is required to deprotonate it (or the alcohol) to initiate the cyclization, but not so harsh that it removes the Boc group. | Optimize Base and Solvent: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. NaH will deprotonate the alcohol (or a precursor N-H bond if applicable) to form a highly nucleophilic alkoxide, which then drives the cyclization. Ensure the solvent is strictly anhydrous, as water will quench the base.[2] |
| Incorrect Order of Reagent Addition | Adding the base to a concentrated solution of the precursor can promote polymerization before high-dilution can be established. | Reverse the Order of Addition: A revised strategy involves first generating the dianion of the precursor with a base like NaH at low temperature, and then initiating the cyclization.[3] Alternatively, add the precursor solution slowly to a pre-prepared, heated suspension of the base in a large volume of solvent. |
Issue 2: Incomplete or Unsuccessful Reduction to the Hydroxymethyl Group
Question: I have successfully synthesized the precursor, tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate[5], but the final reduction step to the alcohol is problematic. What are the best practices?
Answer: The reduction of the ketone at the 7-position to the desired primary alcohol requires careful selection of the reducing agent and strict control of reaction conditions to avoid side reactions.
Recommended Reducing Agents & Conditions
| Reagent | Strength & Selectivity | Typical Conditions | Considerations & Cautions |
| Sodium Borohydride (NaBH₄) | Mild & Selective | Methanol or Ethanol, 0 °C to RT | Generally safe for the Boc-carbamate and ester functionalities. This is often the first choice for reducing ketones due to its ease of handling. |
| Lithium Aluminum Hydride (LiAlH₄) | Strong & Non-selective | Anhydrous THF or Et₂O, 0 °C | Highly effective but will also reduce esters and potentially the carbamate carbonyl if conditions are too harsh or reaction times are prolonged. Requires a careful, dropwise quench with water and base at low temperatures. |
| Lithium Borohydride (LiBH₄) | Stronger than NaBH₄ | THF, 0 °C to RT | A good intermediate choice. It is more reactive than NaBH₄ and can reduce esters, but is generally safer to handle than LiAlH₄. |
Troubleshooting Tip: If you observe incomplete reduction with NaBH₄, consider increasing the equivalents of the reagent or switching to the more powerful LiBH₄ before resorting to LiAlH₄. Always monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[6]
Issue 3: Difficulty with Product Purification
Question: The final product, Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is difficult to purify. I observe significant tailing on my silica gel column. How can I improve the purification?
Answer: The polarity of the hydroxyl group combined with the basic nitrogen of the oxazepane ring can lead to challenging purifications by standard silica gel chromatography.[2]
Purification Strategy Decision Tree
Caption: Decision Tree for Product Purification.
Expert Insight: The addition of a basic modifier like triethylamine to the eluent is crucial.[2] It works by occupying the acidic silanol (-Si-OH) sites on the silica surface, preventing your basic amine product from interacting strongly with them. This minimizes tailing and results in sharper, more symmetrical peaks, leading to better separation and higher purity of the collected fractions.
Detailed Experimental Protocols
Protocol 1: Intramolecular Cyclization via Williamson Ether Synthesis (Illustrative Example)
This protocol assumes the starting material is an N-Boc protected amino alcohol with a tosylated terminal hydroxyl group.
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a port for a syringe pump, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) to 500 mL of anhydrous THF under a nitrogen atmosphere.
-
Heating: Heat the suspension to reflux (approx. 66 °C).
-
Precursor Addition: Dissolve the linear precursor (1.0 equivalent) in 200 mL of anhydrous THF. Using a syringe pump, add this solution to the refluxing NaH suspension over a period of 8-10 hours to maintain high-dilution conditions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using the methods described in the purification troubleshooting section.
Protocol 2: Reduction of tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate
-
Reaction Setup: Dissolve the ketone precursor (1.0 equivalent) in anhydrous methanol (or THF) in a round-bottom flask under a nitrogen atmosphere.[7]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and slowly add acetone to quench any unreacted NaBH₄.
-
Workup: Carefully add water and then concentrate the mixture under reduced pressure to remove the bulk of the organic solvent. Extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude alcohol by column chromatography.
References
- Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis - Benchchem.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
- Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide - Benchchem.
- Amino Acid-Protecting Groups.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ACS Publications.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
- tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 134208389 - PubChem.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate.
- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 134208389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
Technical Support Center: Purification of Boc-Protected Amines by Chromatography
Welcome to the Technical Support Center for the purification of tert-butoxycarbonyl (Boc)-protected amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of these essential intermediates. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the principles governing these separations.
Boc-protected amines are ubiquitous in modern organic synthesis. While the Boc group effectively masks the amine's reactivity, the residual basicity of the nitrogen atom can lead to problematic interactions with the stationary phase, most commonly silica gel. This guide provides structured advice to diagnose and resolve these common issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of Boc-protected amines.
Q1: Why is my Boc-protected amine streaking or tailing on a silica gel TLC plate?
A: Streaking or tailing is the most frequent issue and is almost always caused by the interaction between the basic lone pair of the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction prevents the compound from moving as a compact band, causing it to drag along the plate.[1][3][4] Overloading the sample spot on the TLC plate can also lead to streaking.[3][4]
Q2: How can I easily fix streaking on my analytical TLC?
A: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[5][6] This modifier, typically a volatile amine, competes with your compound for the acidic sites on the silica, allowing your product to elute cleanly. A great starting point is to add 0.5-2% triethylamine (TEA) to your pre-mixed eluent.[5][6] For more polar amines, adding 1-2% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol) can also be effective.[5]
Q3: Can the Boc group be cleaved during silica gel chromatography?
A: Yes, this is a significant risk. Standard silica gel is inherently acidic and can cause partial or complete cleavage of the acid-sensitive Boc group, especially if the compound has a long retention time on the column.[7] This leads to the free amine as an impurity in your final product.
Q4: How do I prevent the Boc group from cleaving on the column?
A: To prevent acid-catalyzed deprotection on silica, you should neutralize the stationary phase. This is achieved by using a mobile phase containing a basic modifier, such as 0.1-1% triethylamine (TEA).[1][8] The TEA will neutralize the acidic silanol sites, making the column environment safer for the Boc group.[7] Running the chromatography as quickly as possible to minimize contact time is also advisable.[7]
Q5: How can I visualize a Boc-protected amine on a TLC plate if it's not UV-active?
A: Potassium permanganate (KMnO₄) stain is a general and effective choice for visualizing most organic compounds, including Boc-protected amines.[9] Another common stain is ninhydrin. While ninhydrin is typically used for free amines, it can often visualize Boc-protected amines as well.[10][11] The heat applied during staining is sometimes sufficient to cause in-situ deprotection, allowing the resulting free amine to react with the ninhydrin to produce a colored spot.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to more complex purification challenges.
Problem 1: Poor Separation and Co-elution of Impurities
You've optimized your TLC and eliminated streaking, but your product still co-elutes with a closely-running impurity during column chromatography.
-
Possible Cause A: Inappropriate Solvent System. The selectivity of your mobile phase may not be sufficient to resolve the compounds.
-
Solution: The key to good separation is selecting an appropriate solvent system.[1] Experiment with different solvent systems during your TLC analysis. If you are using a standard Hexanes/Ethyl Acetate system, consider alternatives that offer different selectivities.
-
| Solvent System Class | Example | Notes on Selectivity |
| Standard Hydrocarbon/Ester | Hexanes / Ethyl Acetate | A good first choice for many compounds. Polarity is easily tuned.[12] |
| Chlorinated/Alcohol | Dichloromethane / Methanol | A more polar system, effective for more polar amines. The methanol is a strong hydrogen bond donor and acceptor.[12] |
| Ethereal/Hydrocarbon | Diethyl Ether / Hexanes | Offers different selectivity compared to ethyl acetate due to the difference in hydrogen bonding capability. |
| Aromatic/Ester | Toluene / Ethyl Acetate | Can provide unique selectivity for compounds containing aromatic rings through π-π interactions. |
-
Possible Cause B: Column Overloading. Exceeding the loading capacity of the column is a common cause of poor resolution.[1][5]
-
Solution: Ensure you are using an appropriate amount of silica gel for the amount of crude material. A general rule of thumb for normal-phase silica gel is a loading capacity of 1-10% of the silica weight.[13][14] For difficult separations, this should be on the lower end (e.g., 1-2%, or a 50:1 to 100:1 ratio of silica:sample).
-
Problem 2: Compound Will Not Elute from the Column
Your compound stays at the baseline on the TLC plate even in highly polar solvent systems, or it appears to have irreversibly stuck to the top of your column.
-
Possible Cause A: Extreme Interaction with Silica. Highly basic amines or polyamines can bind so strongly to the acidic silica that they cannot be eluted with standard solvents.
-
Solution 1: Use a Stronger Basic Modifier. While TEA is a good general-purpose base, it may not be sufficient. Consider preparing your mobile phase with a polar component (e.g., methanol) that has been pre-treated with 1-2% concentrated ammonium hydroxide.[5]
-
Solution 2: Switch to an Alternative Stationary Phase. If modifying the mobile phase is ineffective, the best course of action is to change the stationary phase to one that is not acidic.[1][5]
-
Amine-functionalized silica: This is an excellent choice as the surface is basic, preventing the strong acid-base interactions that cause streaking and irreversible binding.[15][16][17][18] It often allows for the use of simpler solvent systems without the need for basic additives.[15][16]
-
Alumina (Neutral or Basic): Alumina is another effective alternative to silica for purifying basic compounds.[1][12]
-
Reversed-Phase (C18) Silica: For some molecules, switching to reversed-phase chromatography can be highly effective.[5]
-
-
Troubleshooting Logic Flow
The following diagram illustrates a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting workflow for Boc-amine purification.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential techniques in the purification of Boc-protected amines.
Protocol 3.1: TLC Analysis with a Triethylamine (TEA) Modifier
This protocol describes how to quickly diagnose and solve streaking issues at the analytical stage.
-
Prepare the Eluent: In a beaker or bottle, prepare your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes).
-
Add the Modifier: To the prepared mobile phase, add triethylamine (TEA) to a final concentration of 1% (v/v). For example, to 10 mL of eluent, add 100 µL of TEA. Mix thoroughly.
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the TEA-modified eluent into a TLC developing chamber. Place a piece of filter paper inside to help saturate the chamber atmosphere. Close the chamber and let it equilibrate for at least 5 minutes.
-
Spot the TLC Plate: Using a microcapillary, spot your crude reaction mixture onto the baseline of a silica gel TLC plate. It is good practice to also spot the starting material for comparison.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber and allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely in a fume hood. Visualize the spots using a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate). The spots should be round and well-defined, with minimal streaking.
Protocol 3.2: Flash Chromatography using a Deactivated Column
This protocol outlines how to perform a column purification while minimizing the risk of Boc deprotection and product loss.
-
Choose Column Size and Solvent: Based on your optimized TLC (from Protocol 3.1) and the mass of your crude material, select an appropriate column size and prepare a sufficient volume of the mobile phase containing 0.5-1% TEA.
-
Pack the Column: Pack the column with silica gel using the "slurry method." To do this, make a slurry of the silica gel in your initial, TEA-containing mobile phase. Pour this slurry into the column and use gentle pressure to pack a uniform bed.
-
Equilibrate the Column: Pass at least 2-3 column volumes of the TEA-containing mobile phase through the packed silica gel. This step is crucial as it ensures the entire stationary phase is neutralized before the sample is loaded.
-
Load the Sample: Dissolve your crude material in a minimal amount of the mobile phase or a compatible, low-polarity solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Elute and Collect: Begin eluting with your mobile phase, collecting fractions. Monitor the elution by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions. The TEA is volatile and will typically be removed along with the elution solvents during rotary evaporation.
Workflow for Method Development
This diagram shows the logical flow from initial analysis to a successful preparative separation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chembam.com [chembam.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. sorbtech.com [sorbtech.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. biotage.com [biotage.com]
- 17. sorbtech.com [sorbtech.com]
- 18. biotage.com [biotage.com]
Technical Support Center: Synthesis of Seven-Membered Heterocyclic Rings
Welcome to the technical support center dedicated to the synthesis of seven-membered heterocyclic rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. The synthesis of medium-sized rings like azepines, oxepines, and thiepines is often challenging due to unfavorable entropy and enthalpy factors.[1] This resource provides troubleshooting strategies and answers to frequently asked questions to help you overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of seven-membered heterocyclic rings, offering explanations for the underlying causes and actionable solutions.
Problem 1: Low to No Yield in Ring-Closing Metathesis (RCM) for Seven-Membered Ring Formation
Question: I am attempting to synthesize a seven-membered heterocycle using Ring-Closing Metathesis (RCM), but I am observing very low yields or only starting material. What are the likely causes and how can I optimize my reaction?
Answer: Low yields in RCM for seven-membered rings are a common issue, often stemming from a combination of unfavorable thermodynamics and kinetic barriers. Here’s a systematic approach to troubleshoot this problem:
Causality and Solutions:
-
Unfavorable Entropy of Cyclization: The formation of a seven-membered ring is entropically less favored compared to five- or six-membered rings.[2] The reactive ends of the diene precursor have a lower probability of encountering each other in the correct orientation for cyclization.
-
Solution: Employ high dilution conditions (0.01–0.001 M) to minimize intermolecular oligomerization and favor the intramolecular RCM pathway.[3] A slow addition of the substrate to the catalyst solution can also be beneficial.
-
-
Catalyst Choice and Activity: The choice of the Grubbs or Schrock catalyst is critical. Second and third-generation Grubbs catalysts are generally more robust and functional group tolerant, but may be less active for challenging substrates.[4][5]
-
Solution:
-
Screen Catalysts: If using a Grubbs second-generation catalyst with low success, consider switching to a more active third-generation catalyst or a Schrock catalyst, being mindful of its sensitivity to air and moisture.[4]
-
Increase Catalyst Loading: For difficult cyclizations, increasing the catalyst loading (from 1-5 mol% up to 10-20 mol%) can sometimes drive the reaction to completion.
-
-
-
Substrate-Related Issues:
-
Conformational Rigidity: A flexible acyclic precursor may adopt numerous conformations, only a fraction of which are productive for cyclization.
-
Solution: Introduce conformational constraints into the diene precursor. This can be achieved by incorporating existing rings or bulky substituents that pre-organize the molecule for cyclization.[2]
-
-
Allylic Strain and Steric Hindrance: Steric bulk near the reacting double bonds can hinder the approach of the catalyst.
-
Solution: Modify the substrate to reduce steric hindrance if possible. Alternatively, a catalyst with a smaller ligand sphere might be more effective.
-
-
-
Reaction Conditions:
-
Temperature: While many RCM reactions are run at room temperature or slightly elevated temperatures (40-50 °C in toluene or dichloroethane), some stubborn cyclizations may require higher temperatures to overcome the activation barrier.
-
Solvent: The choice of solvent can influence catalyst activity and solubility. Toluene, dichloromethane, and 1,2-dichloroethane are commonly used.
-
Experimental Protocol: Optimizing RCM for a Seven-Membered Ring
-
Preparation: Rigorously dry all glassware and solvents. Purge the reaction vessel with an inert gas (argon or nitrogen).
-
Catalyst and Substrate Handling: If using a Schrock catalyst, all manipulations must be performed in a glovebox.[4] For Grubbs catalysts, handle them in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup (High Dilution):
-
Dissolve the catalyst (e.g., Grubbs II, 5 mol%) in the chosen anhydrous, degassed solvent (e.g., toluene, to a final concentration of 0.005 M).
-
In a separate flask, dissolve the diene substrate in the same solvent.
-
Using a syringe pump, add the substrate solution to the vigorously stirred catalyst solution over a period of several hours (e.g., 4-8 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a scavenger such as ethyl vinyl ether or triphenylphosphine.
-
Purify the product using column chromatography.
-
Problem 2: Poor Regio- and Stereoselectivity in [4+3] Cycloaddition Reactions
Question: My [4+3] cycloaddition reaction to form a seven-membered ring is giving a mixture of regioisomers and stereoisomers. How can I improve the selectivity?
Answer: [4+3] cycloaddition reactions are powerful for constructing seven-membered rings, but their selectivity can be variable.[6] The outcome is influenced by the nature of the diene, the dienophile (often an allyl cation or its equivalent), and the reaction conditions.
Causality and Solutions:
-
Mechanism Ambiguity: [4+3] cycloadditions can proceed through either a concerted or a stepwise mechanism. A stepwise pathway involving a longer-lived intermediate is more likely to result in a loss of stereochemical information.[6]
-
Allyl Cation Geometry: The allyl cation dienophile can exist in different conformations (W, U, or sickle), which can influence the stereochemical outcome of the cycloaddition.[6]
-
Frontier Molecular Orbital (FMO) Control: The regioselectivity is governed by the FMO interactions between the diene and the dienophile. The relative energies and coefficients of the HOMO of the diene and the LUMO of the dienophile dictate the preferred orientation of addition.
-
Solution:
-
Modify Electronic Properties: Altering the electron-donating or electron-withdrawing nature of the substituents on both the diene and the dienophile can change the FMO energies and coefficients, thereby influencing regioselectivity.
-
Use of Lewis Acids: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and potentially increasing the reaction rate and selectivity. They can also influence the conformational preference of the dienophile.
-
Intramolecular Variants: Performing the reaction in an intramolecular fashion often imparts a high degree of stereocontrol due to the geometric constraints of the tether connecting the diene and dienophile.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of seven-membered heterocycles like benzodiazepines, oxepines, and thiepines particularly challenging?
A1: The synthesis of these heterocycles presents unique challenges:
-
Benzodiazepines: While numerous methods exist, challenges can include the synthesis of substituted precursors, controlling regioselectivity in condensation reactions, and the potential for side reactions.[7][8][9] The use of solid acid catalysts can sometimes lead to limitations such as long reaction times and low yields.[7]
-
Oxepines: These rings can be unstable and prone to rearrangement.[10][11] Their synthesis often involves multi-step sequences, and key steps like RCM or intramolecular cyclizations can be low-yielding.[10][11]
-
Thiepines: Thiepines are often thermally unstable and can extrude sulfur to form the corresponding benzene derivative.[12][13] This instability necessitates mild reaction conditions and often the synthesis of more stable, substituted, or fused derivatives.[13][14]
Q2: What are the main synthetic strategies for constructing seven-membered heterocyclic rings?
A2: Several key strategies are employed:
-
Cycloaddition Reactions: These are efficient methods, with [5+2] and [4+3] cycloadditions being particularly useful.[6][15][16] Formal [3+4] and [5+n] cycloadditions have also been developed.[17]
-
Ring-Closing Metathesis (RCM): A powerful tool for forming C=C bonds within a ring, though it can be challenging for seven-membered systems.[1][3][18]
-
Intramolecular Cyclization: This includes various reaction types like Friedel-Crafts acylations, Heck reactions, and radical cyclizations.[10][19][20] However, 7-endo cyclizations can be kinetically disfavored.[20]
-
Ring Expansion Reactions: These methods avoid the entropic cost of cyclization by starting with a smaller, pre-formed ring and expanding it to a seven-membered system.[19][21]
Q3: My intramolecular cyclization to form a seven-membered ring is failing, and I'm only observing intermolecular side products. What can I do?
A3: This is a classic problem of kinetics favoring intermolecular reactions over the desired intramolecular pathway, especially for flexible precursors. To favor intramolecular cyclization:
-
High Dilution: As with RCM, running the reaction at very low concentrations (e.g., <0.01 M) is crucial to disfavor intermolecular collisions.
-
Slow Addition: Adding the substrate slowly to the reaction mixture keeps its instantaneous concentration low, further promoting the intramolecular pathway.
-
The Thorpe-Ingold Effect: Introducing gem-disubstitution on the linking chain can bring the reactive ends closer together, increasing the rate of the intramolecular reaction.
-
Template-Assisted Synthesis: Using a temporary template to hold the reactive ends in proximity can facilitate cyclization.
Visualizing Synthetic Challenges and Solutions
Below are diagrams illustrating key concepts in the synthesis of seven-membered heterocyclic rings.
Caption: Troubleshooting workflow for low-yielding RCM reactions.
Caption: Factors and strategies for controlling selectivity in [4+3] cycloadditions.
Data Summary: Common Conditions for Seven-Membered Ring Synthesis
| Reaction Type | Key Parameters | Common Issues | Potential Solutions |
| Ring-Closing Metathesis (RCM) | Catalyst: Grubbs II/III, SchrockConcentration: 0.001–0.01 MSolvent: Toluene, CH₂Cl₂ | Oligomerization, low yield | High dilution, slow addition, more active catalyst |
| [4+3] Cycloaddition | Reagents: Diene + Allyl Cation PrecursorCatalyst: Lewis Acids (optional) | Low regio/stereoselectivity | Modify electronics, use of Lewis acids, intramolecular approach |
| Intramolecular Friedel-Crafts | Catalyst: Strong Brønsted or Lewis AcidSubstrate: Tethered aryl ketone/alkene | Ring strain, competing reactions | Use of milder catalysts, substrate modification |
| Palladium-Catalyzed Cyclizations | Catalyst: Pd(0) or Pd(II) complexesReaction: Heck, Buchwald-Hartwig, etc. | Slow 7-endo cyclization | Ligand optimization, high temperature |
References
-
Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Main cycloaddition types for seven-membered rings. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. (n.d.). Dalton Transactions. Retrieved March 29, 2026, from [Link]
-
[4 +3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS. (2004). Illinois chemistry. Retrieved March 29, 2026, from [Link]
-
Enantiocontrolled Cyclization to Form Chiral 7- and 8-Membered Rings Unified by the Same Catalyst Operating with Different Mechanisms. (2025). Journal of the American Chemical Society. Retrieved March 29, 2026, from [Link]
-
Seven-Membered Rings. (n.d.). SciSpace. Retrieved March 29, 2026, from [Link]
-
A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
-
Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
-
Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI. Retrieved March 29, 2026, from [Link]
-
Thiepine: A Heterocyclic Compound with Pharmaceutical Applications. (n.d.). Docsity. Retrieved March 29, 2026, from [Link]
-
Photoredox synthesis of 6- and 7-membered ring scaffolds via N-centered radicals. (2022). RSC Publishing. Retrieved March 29, 2026, from [Link]
-
(PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. (2024). ACS Publications. Retrieved March 29, 2026, from [Link]
-
Equilibrium Ring-Closing Metathesis. (2009). ACS Publications. Retrieved March 29, 2026, from [Link]
-
Improving Oxepine:Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. (2006). Hamilton College. Retrieved March 29, 2026, from [Link]
-
Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments. (2024). Beilstein Journals. Retrieved March 29, 2026, from [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). Hindawi. Retrieved March 29, 2026, from [https://www.hindawi.com/journals/omcl/2018/842 benzodiazepines/]([Link] benzodiazepines/)
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI. Retrieved March 29, 2026, from [Link]
-
Thiepanes and Thiepines. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Strategies for constructing seven-membered rings: Applications in natural product synthesis. (2024). ScienceDirect. Retrieved March 29, 2026, from [Link]
-
Total Synthesis of an Oxepine Natural Product, (±)-Janoxepin. (2012). ACS Publications. Retrieved March 29, 2026, from [Link]
-
Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021). MDPI. Retrieved March 29, 2026, from [Link]
-
Strained cyclic 7-membered allenes as building blocks for heterocycle synthesis. (2025). American Chemical Society. Retrieved March 29, 2026, from [Link]
-
Thiepin-fused heteroacenes: simple synthesis, unusual structure, and semiconductors with less anisotropic behavior. (2013). PubMed. Retrieved March 29, 2026, from [Link]
-
Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. Retrieved March 29, 2026, from [Link]
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. Retrieved March 29, 2026, from [Link]
-
Dibenzo[b,f]oxepines: Syntheses and applications. A review. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
-
Olefin cross metathesis and ring-closing metathesis in polymer chemistry. (2017). RSC Publishing. Retrieved March 29, 2026, from [Link]
-
Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities. (n.d.). University of Windsor. Retrieved March 29, 2026, from [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC. Retrieved March 29, 2026, from [Link]
-
Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
-
Factors influencing ring closure through olefin metathesis. (n.d.). Indian Academy of Sciences. Retrieved March 29, 2026, from [Link]
-
A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. (2022). Taylor & Francis Online. Retrieved March 29, 2026, from [Link]
-
Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. (2026). Journal of the American Chemical Society. Retrieved March 29, 2026, from [Link]
-
Recent applications of seven-membered rings in drug design. (2022). PubMed. Retrieved March 29, 2026, from [Link]
-
-
Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.). NC State University Libraries. Retrieved March 29, 2026, from [Link]
-
-
10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. (2021). YouTube. Retrieved March 29, 2026, from [Link]
Sources
- 1. Strategies for constructing seven-membered rings: Applications in natural product synthesis [ccspublishing.org.cn]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate — Journal of Young Investigators [jyi.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. docsity.com [docsity.com]
- 13. BJOC - Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. Photoredox synthesis of 6- and 7-membered ring scaffolds via N -centered radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02780A [pubs.rsc.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Protecting Group Stability & Troubleshooting
Welcome to the Technical Support Center. This guide is curated for researchers, synthetic chemists, and drug development professionals. It provides an authoritative, mechanistic deep-dive into the stability of the tert-butyloxycarbonyl (Boc) protecting group, alongside validated troubleshooting workflows for optimizing your synthetic pathways.
Stability Matrix and Fundamental Causality
The Boc group is a cornerstone of orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS) and active pharmaceutical ingredient (API) development. Its utility stems from its predictable stability profile: highly resistant to nucleophiles and bases, yet readily labile under specific acidic conditions [1].
Quantitative Stability Profile
The following table summarizes the stability of the Boc group across various reaction environments [2], [3].
| Reaction Condition | Reagents / Environment | Boc Stability | Mechanistic Rationale |
| Basic Hydrolysis | NaOH, KOH, LiOH (aq) | Stable | The nitrogen lone pair resonates with the carbonyl, reducing electrophilicity. The bulky tert-butyl group sterically shields the carbonyl carbon from nucleophilic attack [1]. |
| Nucleophilic Addition | RMgX, RLi, NH₃, NaOCH₃ | Stable | Steric hindrance prevents nucleophilic approach; carbamate resonance lowers reactivity compared to standard esters [3]. |
| Catalytic Reduction | H₂/Pd-C, H₂/Rh | Stable | The carbamate C-O and C-N bonds are inert to standard transition-metal catalyzed hydrogenation [2]. |
| Oxidation | KMnO₄, CrO₃, H₂O₂ | Stable | Lacks oxidizable functional groups (no benzylic positions, alkenes, or primary/secondary alcohols) [3]. |
| Mild / Aqueous Acid | Acetic acid, pH 4 buffer | Moderately Stable | Insufficient protonation of the carbonyl oxygen to drive the cleavage of the tert-butyl-oxygen bond[1]. |
| Strong Anhydrous Acid | TFA (20-100%), 4M HCl in Dioxane | Labile | Complete protonation of the carbonyl oxygen leads to rapid formation of a stable tert-butyl carbocation and subsequent decarboxylation [4]. |
Frequently Asked Questions (FAQs)
Q1: Why is the Boc group completely stable in basic media but highly labile in strong acids? A: The stability in basic media is a kinetic phenomenon. For base-mediated cleavage to occur, a nucleophile (like OH⁻) must attack the carbamate carbonyl. However, the nitrogen lone pair donates electron density into the carbonyl group via resonance, significantly reducing its electrophilicity. Furthermore, the bulky tert-butyl group acts as a steric shield [1]. Conversely, under acidic conditions, the carbonyl oxygen acts as a Lewis base and is protonated. This protonation creates a highly unstable intermediate that spontaneously cleaves the tert-butyl-oxygen bond, driven by the thermodynamic stability of the resulting tertiary carbocation (tert-butyl cation) [4].
Q2: What is the fate of the tert-butyl cation generated during deprotection, and why is it dangerous? A: Once the tert-butyl-oxygen bond cleaves, a highly electrophilic tert-butyl cation is released. If left unchecked, this cation will alkylate electron-rich nucleophilic residues in your substrate (e.g., the indole ring of tryptophan, the thioether of methionine, or free thiols of cysteine) [4]. To prevent this "t-butylation," scavengers (nucleophilic decoys like triisopropylsilane, water, or thioanisole) must be added to the reaction mixture to trap the cation before it reacts with the product [6].
Mechanism of acid-catalyzed Boc deprotection and t-butyl cation fate.
Troubleshooting Guide: Resolving Common Failures
When Boc deprotection fails, it typically manifests as either incomplete cleavage or product degradation/alkylation . Use the following diagnostic workflow to identify and resolve the root cause.
Troubleshooting workflow for resolving incomplete Boc deprotection.
Issue 1: The reaction stalls, leaving unreacted starting material.
Causality: The rate of Boc cleavage has a second-order dependence on acid concentration [4]. If the acid is too dilute, or if the substrate is highly sterically hindered, the protonation step cannot overcome the activation energy barrier. Solution:
-
Increase the concentration of Trifluoroacetic Acid (TFA) from 20% to 50% (v/v) in Dichloromethane (DCM).
-
If TFA fails, switch to a stronger, anhydrous acid system: 4M HCl in 1,4-dioxane [4].
-
Apply gentle heating (up to 40°C) for sterically hindered amines.
Issue 2: Mass spectrometry shows M+56 peaks (t-Butylation).
Causality: The tert-butyl cation generated during cleavage is acting as an alkylating agent against electron-rich aromatic rings or sulfur-containing residues in your product [4]. Solution: Implement a scavenger cocktail. A standard "Cleavage Cocktail" for sensitive peptides includes 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. TIS acts as a hydride donor, rapidly reducing the tert-butyl cation to harmless isobutane.
Issue 3: Premature cleavage of other acid-sensitive groups (e.g., t-butyl esters, trityl groups).
Causality: Standard TFA or HCl conditions are too harsh and lack orthogonality with other highly acid-labile protecting groups [6]. Solution: Utilize mild, non-traditional deprotection conditions. Oxalyl chloride in methanol or Lewis acids (e.g., ZnBr₂, AlCl₃) can selectively remove the Boc group via alternative electrophilic activation pathways without generating high concentrations of Brønsted acid [5].
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm success before proceeding to the next synthetic step.
Protocol A: Standard Acidic Deprotection with Scavengers (TFA/DCM)
Ideal for standard organic molecules and robust peptides.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv, ~0.1 M) in anhydrous Dichloromethane (DCM) in a round-bottom flask.
-
Scavenger Addition: Add Triisopropylsilane (TIS) (2.5% v/v relative to the final reaction volume). Causality: TIS is added before the acid to ensure it is present the moment cations are generated.
-
Acidification: Cool the flask to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final concentration of 20-50% v/v.
-
Reaction: Remove the ice bath and stir at room temperature.
-
Validation Checkpoint 1 (TLC/LC-MS): After 1 hour, sample 5 µL of the reaction. Quench in 100 µL of saturated NaHCO₃ and extract with Ethyl Acetate. Analyze via TLC (Ninhydrin stain) or LC-MS. Success criteria: Disappearance of the starting material mass; appearance of the free amine mass; positive (purple) Ninhydrin stain indicating a primary/secondary amine.
-
Workup: Once complete, concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 × 10 mL) to azeotropically remove residual TFA.
-
Validation Checkpoint 2 (pH Check): Dissolve the crude residue in DCM. Wash with saturated aqueous NaHCO₃. Check the pH of the aqueous layer (must be >7) to ensure all TFA has been neutralized.
Protocol B: Mild Deprotection for Highly Sensitive Substrates (Oxalyl Chloride/MeOH)
Ideal when the molecule contains other acid-labile groups (e.g., trityl, t-butyl esters) that must remain intact [5].
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under nitrogen, dissolve the Boc-protected substrate (1.0 equiv) in anhydrous Methanol (0.1 M).
-
Reagent Addition: Add Oxalyl Chloride (2.0 equiv) dropwise at room temperature. Causality: Oxalyl chloride reacts with methanol to generate HCl in situ at a slow, controlled rate, while also providing electrophilic activation of the carbamate.
-
Reaction: Stir at room temperature for 1-4 hours. Bubbling (CO₂ evolution) should be observed.
-
Validation Checkpoint (Gas Evolution & LC-MS): Cessation of bubbling is a physical indicator of reaction completion. Confirm by LC-MS. Success criteria: M+H peak corresponds to the free amine; acid-sensitive protecting groups remain visible in the fragmentation pattern.
-
Workup: Evaporate the solvent under reduced pressure. The product is typically obtained cleanly as the hydrochloride salt, requiring no further basic aqueous workup if used directly in the next coupling step.
References
-
Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.[Link]
-
Ndinguri, M. W., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC.[Link]
-
Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." DOKUMEN.PUB.[Link]
Preventing side reactions during the functionalization of 1,4-oxazepanes
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this valuable heterocyclic scaffold. Seven-membered heterocycles like 1,4-oxazepanes are crucial building blocks in medicinal chemistry, appearing in pharmacologically relevant compounds.[1] However, their synthesis and subsequent functionalization are not without challenges, often leading to unexpected side reactions that can hinder research progress.[2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice, explain the mechanistic rationale behind common issues, and offer field-proven strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the 1,4-oxazepane ring is giving a very low yield and a lot of baseline material on my TLC. What's the primary cause?
A: The most common issue here is competing intermolecular reaction, which leads to polymerization instead of the desired intramolecular cyclization.[4] To form a seven-membered ring, the molecule needs to adopt a specific conformation, and if linear precursor molecules react with each other faster than they cyclize, you will primarily form long-chain polymers. The key solution is to employ high-dilution conditions. This is achieved by slowly adding your linear precursor to a large volume of solvent, which statistically favors the intramolecular reaction pathway.[4][5]
Q2: I'm trying to perform a reaction on a substituent, but I'm seeing modification of the ring nitrogen. How do I prevent this?
A: The secondary amine within the 1,4-oxazepane ring is a nucleophilic center and will readily react with electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides). To prevent undesired side reactions at this position, you must protect the nitrogen atom. The choice of protecting group is critical and depends on the chemistry you plan to perform subsequently. A tert-butyloxycarbonyl (Boc) group is a common and robust choice, stable to many reaction conditions but easily removed with acid.
Q3: Is the 1,4-oxazepane ring stable to strong acids or bases?
A: The 1,4-oxazepane system, containing robust ether and amine functionalities, is generally more stable than its 1,3-oxazepane isomer, which has a labile aminal linkage.[6] However, it is not indestructible. Strong acidic conditions can lead to hydrolysis or ring-opening, particularly with sensitive functional groups present on the scaffold.[7][8] Similarly, while more tolerant to base, harsh basic conditions, especially at elevated temperatures, can lead to degradation. Always monitor your reaction by TLC or LC-MS and use the mildest conditions possible.
Q4: I've successfully functionalized my 1,4-oxazepane, but now I'm struggling with purification. What are some common impurities?
A: Common impurities often arise from incomplete reactions or the side reactions discussed in this guide.[5] You may be seeing unreacted starting material, by-products from reactions at unintended sites (like di-acylated species), or degradation products from the workup.[4][5] For example, a higher molecular weight peak in your LC-MS could indicate a dimer formed during the initial cyclization.[5] Careful optimization of your reaction conditions to drive it to completion and using appropriate workup procedures (e.g., avoiding strong acids if your product is acid-labile) are crucial.[5]
Troubleshooting Guide: Preventing Specific Side Reactions
This section provides a deeper dive into specific challenges you may encounter. We will diagnose the problem, explore the underlying chemical principles, and provide actionable protocols and preventative strategies.
Issue 1: N-Acylation and N-Sulfonylation of the Oxazepane Ring
-
Problem: You attempt to acylate or sulfonylate a functional group on the 1,4-oxazepane scaffold, but the primary product is the one where the ring nitrogen has been modified.
-
Causality: The secondary amine in the 1,4-oxazepane ring is a potent nucleophile. In a competition between this amine and another nucleophilic group (like a primary alcohol), the amine is often more reactive, especially under basic conditions which further enhance its nucleophilicity. This leads to undesired N-functionalization.
-
Preventative Strategy: The most effective solution is to protect the ring nitrogen before attempting further functionalization. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and orthogonal removal conditions.
Protocol 1: N-Protection of 1,4-Oxazepane with (Boc)₂O
This protocol details the standard procedure for protecting the ring nitrogen, a critical step for preventing a host of side reactions.
-
Reaction Setup: Dissolve the 1,4-oxazepane derivative (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to the solution.
-
Reagent Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-Boc-1,4-oxazepane can then be purified by silica gel column chromatography.
-
Troubleshooting Workflow for N-Functionalization
Caption: Troubleshooting workflow for undesired N-functionalization.
Issue 2: Ring Opening and Degradation
-
Problem: During functionalization or deprotection, you observe a complex mixture of products and a loss of the characteristic 1,4-oxazepane scaffold signals in your analytical data (NMR, MS).
-
Causality: While relatively stable, the 1,4-oxazepane ring is a medium-sized ring and can be susceptible to cleavage under certain conditions.[2] For derivatives containing lactones (1,4-oxazepane-2,5-diones), the lactone moiety is particularly labile and prone to hydrolysis or solvolysis.[8][9] The use of strong acids (e.g., TFA for Boc deprotection without a scavenger) or high temperatures can promote degradation pathways.
-
Preventative Strategy:
-
Mind Your Conditions: Always opt for the mildest possible reaction conditions. If a reaction requires heat, perform a temperature screen to find the lowest effective temperature.
-
Use Scavengers: When removing acid-labile protecting groups like Boc with strong acids like trifluoroacetic acid (TFA), the use of a cation scavenger such as triethylsilane (Et₃SiH) is crucial.[1] This helps to trap reactive carbocations that could otherwise initiate degradation pathways.
-
pH Control: During aqueous work-up, avoid strongly acidic or basic conditions unless your molecule is known to be stable.[5] Neutralize carefully and minimize the time the compound is in contact with aqueous layers.
-
-
Pathways for Ring Instability
Caption: Potential degradation pathways for the 1,4-oxazepane ring.
Issue 3: Formation of Diastereomers
-
Problem: Your reaction introduces a new stereocenter, and you obtain a mixture of diastereomers that are difficult to separate.
-
Causality: If your 1,4-oxazepane is already chiral, functionalization that creates a new chiral center will likely result in a mixture of diastereomers unless the reaction is stereoselective. The seven-membered ring can exist in multiple conformations, which may not provide a strong facial bias for an incoming reagent, leading to poor diastereoselectivity.[1]
-
Preventative Strategy & Solutions:
-
Stereoselective Reagents: Employ chiral reagents or catalysts that can control the stereochemical outcome of the reaction.[5]
-
Optimize Conditions: Reaction parameters like temperature and solvent can influence diastereoselectivity. Lowering the reaction temperature often enhances selectivity.
-
Improved Separation: If a mixture is unavoidable, derivatization can sometimes make separation easier. More practically, catalytic hydrogenation of other functional groups (like a nitro group) after the diastereomers are formed can sometimes improve the separability of the resulting diastereomeric products.[1] Chiral chromatography is also a powerful, albeit more expensive, option.[5]
-
Data Summary Tables
Table 1: Guide to Nitrogen Protecting Groups for 1,4-Oxazepanes
| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Stability Notes |
| Boc (tert-Butyloxycarbonyl) | -COOC(CH₃)₃ | (Boc)₂O, Base (TEA, DIPEA), in DCM or THF | TFA in DCM (with scavenger); or HCl in Dioxane | Stable to hydrogenation, mild base, and nucleophiles. Acid-labile. |
| Cbz (Carboxybenzyl) | -COOCH₂C₆H₅ | Cbz-Cl, Base (NaHCO₃, TEA) in DCM/H₂O | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. Removed by reduction. |
| PMB (p-Methoxybenzyl) | -CH₂C₆H₄OCH₃ | PMB-Cl, Base (K₂CO₃) in ACN or DMF | CAN in ACN/H₂O; or strong acid (TFA) | More labile than a standard benzyl group; can be removed oxidatively.[8] |
| Tosyl (p-Toluenesulfonyl) | -SO₂C₆H₄CH₃ | Ts-Cl, Pyridine or other base | Strong reducing agents (e.g., Na/NH₃) or harsh acid | Very robust. Activates adjacent protons. Removal requires harsh conditions. |
Table 2: Troubleshooting Quick Reference
| Observed Problem | Potential Cause | Suggested Action |
| Low Yield (Cyclization) | Intermolecular polymerization | Use high-dilution conditions; slow addition of precursor.[4][5] |
| Multiple Products (Acylation) | Di-acylation or reaction on ring-N | Protect the ring nitrogen; control stoichiometry carefully (1.1-1.2 eq acylating agent).[4][10] |
| Product Degradation | Reaction/work-up conditions too harsh | Use milder acids/bases; lower temperature; add scavengers during deprotection.[5] |
| Incomplete Reaction | Insufficient reagent; poor reagent purity | Use a slight excess of the key reagent (1.1-1.5 eq); ensure all reagents are pure and solvents are anhydrous.[5][10] |
| Diastereomeric Mixture | Poor stereocontrol | Lower reaction temperature; screen chiral catalysts/reagents; optimize solvent.[5] |
References
- Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis - Benchchem.
- Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide - Benchchem.
- Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. J Pharm Sci. 1977 Apr;66(4):573-7.
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | Request PDF - ResearchGate.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ResearchGate.
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | The Journal of Organic Chemistry - ACS Publications.
- Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide - Benchchem.
- A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem.
- One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds | The Journal of Organic Chemistry - ACS Publications.
- Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ACS Publications.
- Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
- Technical Support Center: Optimizing N-Acylation Reactions - Benchchem.
- An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane - Benchchem.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes - ChemRxiv.
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthesis of 6-functionalized 1,4-oxazepanes
Welcome to the Technical Support Center for Medium-Sized Ring Synthesis. As a Senior Application Scientist, I have designed this portal to move beyond mere procedural steps. Synthesizing 7-membered heterocycles—specifically bridging the diazepane, morpholine, and azepane scaffolds—requires a deep understanding of conformational thermodynamics and kinetic control.
This guide provides the mechanistic causality, self-validating protocols, and troubleshooting logic necessary to successfully execute the scalable synthesis of 6-functionalized 1,4-oxazepanes[1].
I. Core Methodology & Experimental Workflow
The historical scarcity of 1,4-oxazepanes in compound libraries stems from the lack of reliable, regioselective synthetic routes[1]. The following multigram protocol relies on classical heterocyclization, meticulously optimized to manage the inherent risks of NaH/DMF chemistry while maximizing the proximity effect required for 7-membered ring closure.
Standard Operating Procedure: Multigram Synthesis of Alkene 3a (15 g scale)
-
Step 1: Reagent Preparation & Premixing In a dry, inert-gas-flushed reactor, premix sodium hydride (NaH) with the dichloride precursor in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: Premixing these specific reagents establishes a controlled environment. It avoids the sudden, uncontrolled deprotonation exotherm that typically occurs when NaH is added directly to an alcohol in DMF, a known trigger for thermal runaway[1].
-
-
Step 2: Substrate Addition Slowly introduce the N-Boc alcohol (15 g scale) into the stirring mixture under strict temperature control (0–5 °C).
-
Causality: Gradual addition regulates the generation of the alkoxide intermediate, preventing localized heating and minimizing the thermal degradation of the DMF solvent into dimethylamine and carbon monoxide.
-
-
Step 3: Heterocyclization Allow the reaction to warm to room temperature. The alkoxide undergoes intramolecular nucleophilic substitution to form the 7-membered 1,4-oxazepane ring.
-
Causality: Maintaining a specific, dilute concentration threshold minimizes intermolecular collisions, kinetically favoring the 7-exo-trig cyclization over competing 6-membered ring formations[1].
-
-
Step 4: Self-Validating In-Process Control (IPC) Before quenching, sample the mixture for HPLC or TLC analysis. This protocol is a self-validating system: a complete disappearance of the N-Boc alcohol confirms successful cyclization. If >5% starting material remains, it indicates incomplete deprotonation or suboptimal preorganization; extend the stirring time by 2 hours.
-
Step 5: Quench & Isolation Carefully quench with cold water to neutralize unreacted NaH. Extract with ethyl acetate, wash extensively with brine to remove DMF, and purify via distillation or crystallization to yield the 6-functionalized alkene.
Experimental workflow for the scalable synthesis of 1,4-oxazepanes.
II. Quantitative Data: Impact of Substitution Patterns
The success of medium-sized ring synthesis is heavily dictated by steric effects and transannular interactions. The table below summarizes the expected outcomes based on the substitution pattern of your precursors, validated up to the 15-gram scale[1].
| Substrate Substitution | Conformational Driver | Average Yield Range | Scalability Profile | Chiral Purity Preservation |
| Unsubstituted | Baseline intramolecular proximity | 55–60% | High (15g validated) | N/A |
| Monomethyl | High steric hindrance | 30–45% | Moderate | Excellent (>98% ee) |
| Dimethyl | Thorpe-Ingold effect | 65–80% | Very High | N/A |
III. Troubleshooting & FAQ
Q: Why am I experiencing thermal runaway or inconsistent yields during the NaH/DMF step? A: Causality: The reaction between NaH and DMF is notoriously exothermic. If unreacted base and substrate accumulate, a sudden deprotonation event can trigger a runaway reaction, destroying the solvent and the substrate. Solution: Reagent order is the critical variable here. You must adhere to the optimized protocol by premixing NaH with the dichloride before adding the N-Boc alcohol. This ensures the alkoxide is consumed by the cyclization process at the same rate it is generated[1].
Q: My monomethyl-substituted precursors are yielding significantly lower quantities than my dimethyl-substituted ones. Is my reaction failing? A: Causality: No, this is mechanistically expected. Dimethyl analogues react much more smoothly due to the [1]. The bulky gem-dimethyl groups sterically force the reactive ends of the chain into closer proximity, thermodynamically driving the ring closure. Monomethyl derivatives lack this strong conformational preorganization, leading to higher activation energy barriers. Solution: Accept modest yields for monomethyl substrates. Their primary value lies in their ability to act as valuable chiral building blocks, as this protocol strictly preserves chiral purity[1].
Q: I am observing a high degree of competing 6-membered ring formation. How can I improve regioselectivity? A: Causality: 6-membered rings are kinetically favored over 7-membered rings due to lower ring strain and higher probability of chain-end collision. High concentrations exacerbate intermolecular side reactions, while incorrect temperatures can provide the activation energy needed for off-target intramolecular attacks. Solution: Maintain strict concentration limits (high dilution conditions) to favor the 7-exo-trig cyclization. Ensure the initial substrate addition is kept strictly between 0–5 °C before allowing it to warm to room temperature[1].
Troubleshooting logic tree for 1,4-oxazepane heterocyclization issues.
IV. References
-
Kaliberda, O. V., Leha, D., Peredrii, V. S., Levchenko, K., Zarudnitskii, E. V., Ryabukhin, S. V., & Volochnyuk, D. M. (2026). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes". Organic Process Research & Development, American Chemical Society. URL:[Link]
-
Kaliberda, O. V., et al. (2025). "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes" (Preprint). ChemRxiv. URL:[Link]
Sources
Troubleshooting N-Boc deprotection of thermally-sensitive heterocycles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove the tert-butyloxycarbonyl (N-Boc) protecting group from complex, thermally-sensitive heterocyclic scaffolds (e.g., indoles, pyrroles, azetidines, and imidazoles).
Standard deprotection protocols relying on harsh protic acids (like Trifluoroacetic Acid or HCl) or elevated temperatures (such as thermolysis in boiling water or hot fluorinated alcohols) often lead to catastrophic side reactions. These include ring-opening, polymerization, or the degradation of orthogonal functional groups. This guide provides field-proven, causality-driven methodologies to achieve chemoselective deprotection under strictly mild, room-temperature conditions.
Diagnostic Workflow
Before selecting a protocol, use the diagnostic logic tree below to match your specific heterocyclic scaffold and functional group tolerance to the appropriate mild deprotection strategy.
Decision matrix for mild N-Boc deprotection of thermally-sensitive heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why do my thermally-sensitive heterocycles degrade under standard TFA/DCM conditions? A1: The use of strong Brønsted acids like Trifluoroacetic Acid (TFA) generates a highly reactive tert-butyl carbocation intermediate. In electron-rich heterocycles (like pyrroles and indoles), this carbocation can undergo undesired Friedel-Crafts alkylation on the heterocyclic ring. Furthermore, thermally-sensitive strained rings (like azetidines) or acid-labile groups (like nitriles and acetals) undergo rapid hydrolysis or ring-opening under strong acidic conditions[1]. To prevent this, you must shift to milder electrophilic, Lewis acidic, or base-promoted cleavage mechanisms.
Q2: I have an N-Boc protected imidazole, but it degrades upon heating. What is the mildest alternative? A2: For specific nitrogen-rich heterocycles such as imidazoles, benzimidazoles, and pyrazoles, you can bypass acidic conditions entirely by using Sodium Borohydride (NaBH₄) in Ethanol at room temperature. This highly selective method yields 75-98% deprotection without affecting primary Boc-protected amines or other aromatic heterocycles like indole[2]. The mild hydride source selectively facilitates the cleavage of the carbamate at the activated heterocyclic nitrogen.
Q3: My molecule contains an N-Boc group alongside a highly acid-sensitive nitrile. How can I deprotect it without heating or using TFA? A3: You have two highly effective, room-temperature options:
-
Base-Promoted Deprotection: Using a strong inorganic base like Cesium Carbonate (Cs₂CO₃) in Methanol. Deprotonation of the carbamate nitrogen facilitates fragmentation into the free amine, completely preserving acid-sensitive nitriles and strained azetidine rings[1].
-
Lewis Acid Mediation: Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) acts as a mild, chemoselective Lewis acid. It coordinates with the carbonyl oxygen of the Boc group, activating it for cleavage without lowering the pH of the bulk solution, thus preserving other acid-labile groups[3].
Q4: Is there a universal, room-temperature method that avoids both strong acids and metals? A4: Yes. A highly effective, metal-free approach utilizes Oxalyl Chloride in Methanol at room temperature. This method relies on the electrophilic character of oxalyl chloride interacting with the Boc group, followed by rapid methanolysis. It is exceptionally tolerant of structurally diverse aliphatic, aromatic, and heterocyclic substrates, achieving up to 90% yield within 1-4 hours without the need for external heating[4].
Quantitative Method Comparison
To assist in your experimental design, the following table summarizes the quantitative parameters and functional group tolerances of the recommended mild deprotection strategies:
| Deprotection Method | Reagents & Solvent | Temperature | Time | Typical Yield | Best For / Tolerated Groups |
| Electrophilic Cleavage | Oxalyl Chloride, MeOH | Room Temp (20-25°C) | 1–4 h | Up to 90% | Broad tolerance; aliphatic, aromatic, and complex heterocyclic systems[4]. |
| Hydride Reduction | NaBH₄, EtOH | Room Temp (20-25°C) | 2–6 h | 75–98% | Imidazoles, pyrazoles; leaves primary aliphatic N-Boc groups completely intact[2]. |
| Lewis Acid Activation | ZnBr₂, DCM | Room Temp (20-25°C) | 3–12 h | 80–95% | Preserves PhF groups, primary N-Boc, and highly sensitive ethers/esters[3]. |
| Base-Promoted | Cs₂CO₃, MeOH | Room Temp (20-25°C) | 4–8 h | 85–95% | Nitriles, acetals, and strained azetidines; avoids protonation entirely[1]. |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not skip the validation checkpoints, as they confirm mechanistic success before you proceed to purification.
Protocol 1: Metal-Free Deprotection using Oxalyl Chloride/MeOH
Ideal for diverse heterocycles where metal contamination must be avoided.
-
Preparation: Dissolve the N-Boc protected heterocycle (1.0 mmol) in anhydrous Methanol (5.0 mL) under an inert atmosphere (N₂ or Argon). Causality: Methanol acts as both the solvent and the nucleophile to trap the reactive electrophilic intermediates.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Oxalyl Chloride (3.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic electrophilic activation of the carbamate carbonyl, preventing localized thermal degradation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 1 to 4 hours.
-
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside the starting material. A successful deprotection is validated by the disappearance of the UV-active starting material and the appearance of a baseline/lower-Rf spot that stains positively with Ninhydrin (indicating a free amine).
-
Quench & Isolation: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].
Protocol 2: Chemoselective Lewis Acid Deprotection using ZnBr₂
Ideal for substrates containing highly acid-labile groups like nitriles or acetals.
-
Preparation: Dissolve the N-Boc protected heterocycle (1.0 mmol) in anhydrous Dichloromethane (DCM) (10.0 mL).
-
Lewis Acid Addition: Add anhydrous Zinc Bromide (ZnBr₂) (5.0 mmol, 500 mol%) in one portion. Causality: A stoichiometric excess of the Lewis acid is required to ensure complete coordination and activation of the sterically hindered Boc carbonyl oxygen[3].
-
Propagation: Stir the suspension vigorously at room temperature for 3 to 12 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS or TLC. Because ZnBr₂ does not lower the pH of the bulk solution, acid-labile functional groups (like nitriles) will remain intact, which should be confirmed by the presence of the corresponding mass/IR stretch in the crude analysis.
-
Quench & Isolation: Quench the reaction with water (10 mL). Adjust the pH of the aqueous layer to ~8 using saturated NaHCO₃. Causality: Adjusting the pH ensures the newly freed heterocyclic amine is fully deprotonated and partitions efficiently into the organic layer. Extract with DCM (3 x 15 mL), dry over MgSO₄, and concentrate[3].
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: University of Kentucky X-Ray Crystallography Facility / RSC Advances URL:[Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Source: Arkivoc URL:[Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 Source: American Chemical Society (The Journal of Organic Chemistry) URL:[Link]
-
Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)... Source: ChemRxiv URL:[Link]
Sources
Technical Support Center: Navigating the Metabolic Challenges of tert-Butyl Moieties
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common hurdles associated with the high metabolic clearance of tert-butyl-containing compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction: The Double-Edged Sword of the tert-Butyl Group
The tert-butyl group is a ubiquitous structural motif in medicinal chemistry, prized for its ability to confer steric bulk, enhance receptor selectivity, and act as a metabolic shield for adjacent functional groups.[1] However, this seemingly inert moiety is often a primary site of metabolic attack, leading to rapid clearance and diminished in vivo exposure of promising drug candidates.[2] This guide will equip you with the knowledge and experimental strategies to anticipate, diagnose, and mitigate these metabolic liabilities.
Part 1: Troubleshooting Guide for In Vitro Metabolic Stability Assays
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My tert-butyl-containing compound shows unexpectedly high clearance in a liver microsomal stability assay. What are the likely causes and how can I confirm them?
A1: An unexpectedly high clearance in a liver microsomal stability assay is a common observation for compounds containing a tert-butyl group. Here’s a systematic approach to troubleshoot this issue:
-
Probable Cause 1: Cytochrome P450 (CYP)-Mediated Oxidation. The primary culprits are often CYP enzymes, which are abundant in liver microsomes.[3] These enzymes readily hydroxylate one of the methyl groups of the tert-butyl moiety, initiating a cascade of metabolic events that lead to rapid degradation of the parent compound.[4]
-
Troubleshooting Steps:
-
CYP450 Reaction Phenotyping: To identify the specific CYP isoforms responsible, you can perform a reaction phenotyping study.[5][6] This can be done in two ways:
-
Using Recombinant Human CYPs: Incubate your compound with a panel of individual, commercially available recombinant CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to pinpoint which ones metabolize your compound.[7]
-
Using Chemical Inhibitors: In your human liver microsomal assay, co-incubate your compound with known selective inhibitors for major CYP isoforms.[5] A significant decrease in the clearance of your compound in the presence of a specific inhibitor points to the involvement of that CYP isoform.
-
-
Metabolite Identification: Utilize LC-MS/MS to identify the metabolites formed during the incubation. The presence of a metabolite with a mass increase of +16 Da (hydroxylation) corresponding to the parent compound is a strong indicator of oxidative metabolism.
-
-
-
Probable Cause 2: Non-Specific Binding. Highly lipophilic compounds can non-specifically bind to the plasticware of your assay plate or to the microsomal proteins themselves.[8] This can lead to an overestimation of clearance as the compound is removed from the solution, not necessarily metabolized.
-
Troubleshooting Steps:
-
Assess Non-Specific Binding: Perform a control experiment where you incubate your compound with microsomes in the absence of the NADPH cofactor.[9] Any disappearance of the compound in this control can be attributed to non-specific binding.
-
Incorporate Albumin: Adding bovine serum albumin (BSA) to the incubation buffer can help to mitigate non-specific binding by providing alternative binding sites.[8]
-
-
-
Probable Cause 3: Compound Instability. Your compound may be chemically unstable in the assay buffer.
-
Troubleshooting Steps:
-
Buffer Stability Test: Incubate your compound in the assay buffer without any microsomes or cofactors.[10] Analyze samples over time to check for any degradation.
-
-
Q2: I'm observing high variability in my metabolic stability data between replicate wells. What could be causing this?
A2: High variability can compromise the reliability of your data. Here are some common sources of variability and how to address them:
-
Probable Cause 1: Pipetting Errors. Inconsistent pipetting of the compound, microsomes, or cofactors can lead to significant variations in concentrations between wells.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like microsomal preparations. Mix all solutions thoroughly before and after each addition.[10]
-
-
Probable Cause 2: Incomplete Reaction Quenching. If the metabolic reaction is not stopped effectively and consistently across all wells at the designated time points, you will see variability.
-
Solution: Use a quenching solution (e.g., ice-cold acetonitrile or methanol) that effectively precipitates proteins and stops enzymatic activity. Ensure the quenching solution is added rapidly and mixed immediately.
-
-
Probable Cause 3: Edge Effects in Assay Plates. The outer wells of a microtiter plate can be prone to evaporation, leading to changes in concentration and affecting the results.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Fill these wells with buffer or water to create a humidity barrier.
-
-
Probable Cause 4: Compound Precipitation. If your compound has low aqueous solubility, it may precipitate out of solution during the incubation, leading to inconsistent results.[10]
-
Solution: Visually inspect your wells for any signs of precipitation. If you suspect precipitation, consider reducing the compound concentration or increasing the percentage of organic solvent (e.g., DMSO) in the final incubation, without exceeding the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[3][10]
-
Q3: My compound appears to be highly stable in liver microsomes, but shows high clearance in vivo. What explains this discrepancy?
A3: This is a common challenge in drug discovery and highlights the limitations of relying solely on microsomal stability data. Here are the likely reasons for this disconnect:
-
Probable Cause 1: Involvement of Non-CYP Enzymes or Phase II Metabolism. Liver microsomes are enriched in CYP enzymes but may lack other important metabolic enzymes, such as those involved in Phase II conjugation (e.g., UGTs, SULTs) or cytosolic enzymes (e.g., aldehyde oxidase).[3][11] Your compound might be cleared through these pathways that are not well-represented in microsomes.
-
Probable Cause 2: Active Transport into Hepatocytes. Your compound may be a substrate for uptake transporters in the liver. This would lead to a higher intracellular concentration in vivo, and thus greater access to metabolic enzymes, than what is observed in a microsomal assay.
-
Solution: Again, using a hepatocyte stability assay can help to capture the effects of active transport.
-
-
Probable Cause 3: High Plasma Protein Binding. While high plasma protein binding generally reduces clearance, for some compounds, it can lead to an underestimation of in vivo clearance from in vitro data if not properly accounted for in predictive models.[13]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions related to the metabolism of tert-butyl-containing compounds.
Q1: Why is the tert-butyl group so susceptible to metabolism?
A1: The susceptibility of the tert-butyl group to metabolism is primarily due to the presence of nine equivalent, sterically accessible C-H bonds on its three methyl groups.[2] Cytochrome P450 enzymes, particularly those in the CYP3A and CYP2C families, can readily abstract a hydrogen atom from one of these methyl groups, leading to the formation of a hydroxylated metabolite.[4] This initial oxidation is often the rate-limiting step in the clearance of the compound.
Q2: What are the main strategies to block or reduce the metabolism of a tert-butyl group?
A2: Several medicinal chemistry strategies can be employed to mitigate the metabolic liability of a tert-butyl group:
-
Bioisosteric Replacement: This is a common and often effective strategy. The tert-butyl group can be replaced with a bioisostere that is sterically similar but metabolically more stable. A prime example is the 1-(trifluoromethyl)cyclopropyl (TFCp) group , which has been shown to significantly enhance metabolic stability.[16][17]
-
Deuteration: Replacing the hydrogen atoms on the tert-butyl group with deuterium can slow down the rate of metabolism. This is due to the kinetic isotope effect, where the C-D bond is stronger and thus more difficult for enzymes to break than a C-H bond. A successful example of this strategy is the development of deutivacaftor from ivacaftor.[4]
-
Introduction of Electron-Withdrawing Groups: Placing electron-withdrawing groups near the tert-butyl moiety can decrease the electron density at the C-H bonds, making them less susceptible to oxidative metabolism.
-
Conformational Constraint: Modifying the molecule to restrict the rotation of the tert-butyl group can sometimes hinder its access to the active site of metabolic enzymes.
Q3: How do I interpret the results from an in vitro metabolic stability assay to predict in vivo clearance?
A3: The data from an in vitro metabolic stability assay, typically the in vitro half-life (t1/2) and intrinsic clearance (CLint), can be used to predict the in vivo hepatic clearance (CLh) through a process called in vitro-in vivo extrapolation (IVIVE).[15][18]
The basic steps are as follows:
-
Calculate in vitro CLint: This is determined from the rate of disappearance of your compound in the in vitro system (e.g., liver microsomes or hepatocytes).[3]
-
Scale to in vivo CLint: The in vitro CLint is then scaled up to predict the intrinsic clearance of the entire liver, taking into account factors like the amount of microsomal protein per gram of liver and the liver weight.[3]
-
Predict Hepatic Clearance (CLh): The in vivo CLint is then used in a liver model (e.g., the well-stirred model) to predict the hepatic clearance, which also considers the liver blood flow and the fraction of the drug unbound in the blood.[11]
It's important to remember that IVIVE provides an estimate, and the accuracy of the prediction can be influenced by many factors, including the in vitro system used, non-specific binding, and the involvement of extrahepatic metabolism or active transport.[4]
Q4: When should I use liver microsomes versus hepatocytes for my metabolic stability studies?
A4: The choice between liver microsomes and hepatocytes depends on the stage of your research and the specific questions you are trying to answer.
-
Liver Microsomes:
-
Best for: Early-stage, high-throughput screening of large numbers of compounds for their susceptibility to Phase I (primarily CYP-mediated) metabolism.[19]
-
Advantages: Cost-effective, easy to use, and well-suited for automated platforms.[9]
-
Limitations: Lack Phase II enzymes and transporters, which can lead to an incomplete picture of overall hepatic clearance.[11]
-
-
Hepatocytes:
-
Best for: Later-stage characterization of lead compounds where a more comprehensive understanding of metabolism is needed.
-
Advantages: Contain a full complement of Phase I and Phase II enzymes, as well as transporters, providing a more physiologically relevant model of hepatic clearance.[12]
-
Limitations: More expensive, have a shorter lifespan in culture, and can show greater inter-individual variability.[3]
-
Q5: What are some common pitfalls to avoid when performing in vitro metabolic stability assays?
A5: To ensure the quality and reliability of your data, be mindful of these common pitfalls:
-
Using a compound concentration that is too high: This can lead to saturation of the metabolic enzymes, resulting in a non-linear rate of metabolism and an inaccurate estimation of CLint. It is generally recommended to use a concentration below the Michaelis-Menten constant (Km), typically around 1 µM.[9][13]
-
Ignoring non-specific binding: As mentioned earlier, this can lead to an overestimation of clearance. Always include appropriate controls to assess non-specific binding.[8]
-
Using a single time point: To accurately determine the rate of metabolism, it is crucial to measure the disappearance of the compound at multiple time points.
-
Not including positive controls: Running known compounds with low, medium, and high clearance alongside your test compounds is essential to validate your assay performance.[9]
-
Over-reliance on a single in vitro system: As discussed, no single in vitro system can perfectly replicate the complexity of in vivo metabolism. It is often necessary to use a combination of systems (e.g., microsomes and hepatocytes) to build a more complete understanding of a compound's metabolic fate.
Part 3: Visualizations and Protocols
Diagrams
Caption: CYP-mediated metabolism of a tert-butyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. criver.com [criver.com]
- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. if-pan.krakow.pl [if-pan.krakow.pl]
- 14. Protein Binding • Frontage Laboratories [frontagelab.com]
- 15. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. zefsci.com [zefsci.com]
- 17. labcorp.com [labcorp.com]
- 18. escholarship.org [escholarship.org]
- 19. mercell.com [mercell.com]
How to handle "oiling out" during crystallization of Boc-protected compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the crystallization of tert-butyloxycarbonyl (Boc)-protected compounds. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate one of the most common hurdles in this area: "oiling out."
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is "oiling out" and why is it so common with Boc-protected compounds?
A1: "Oiling out," technically known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a solution as a second, solute-rich liquid phase (an "oil") instead of forming a solid crystalline lattice.[1][2][3] This typically occurs when the solution becomes highly supersaturated, and the kinetics of molecular integration into a crystal lattice are hindered.[1][2]
Boc-protected compounds, particularly amino acids, are notoriously prone to oiling out for several reasons:
-
Structural Flexibility: The bulky and flexible tert-butyl group can disrupt the ordered packing required for a stable crystal lattice, making the amorphous, liquid state more accessible.[4]
-
Low Melting Points: Many Boc-protected intermediates have relatively low melting points. Oiling out often happens when the temperature of the solution is higher than the melting point of the impure solid.[5][6]
-
Impurity Effects: Impurities, such as residual solvents or byproducts from the Boc protection reaction (e.g., triethylamine), can significantly depress the melting point and interfere with crystal nucleation, favoring the formation of an oil.[5][6][7][8] The oil droplets can then act as a sink for these impurities, making subsequent crystallization even more difficult.[1][2][9]
The result is often a sticky, difficult-to-handle gum or oil that traps impurities and resists solidification, posing significant challenges for purification, yield, and downstream processing.[1][10]
Q2: My Boc-protected compound has completely oiled out upon cooling. What are my immediate troubleshooting steps?
A2: When faced with an oil instead of crystals, the primary goal is to re-establish conditions that favor controlled nucleation and growth over liquid-liquid phase separation. Here is a logical workflow to follow.
Caption: Immediate troubleshooting decision tree for an oiled-out solution.
Causality Explained:
-
Re-heating and Diluting: Oiling out is a sign of excessive supersaturation.[10] By re-heating and adding a small amount of the "good" solvent (the one in which your compound is more soluble), you decrease the supersaturation level, bringing the system back to a single, homogeneous liquid phase.[5][11]
-
Slow Cooling: Rapid cooling forces the compound out of solution too quickly and at a temperature that may be above its melting point, promoting oil formation.[5][12] Slow, controlled cooling allows the system to remain in the "metastable zone" for longer, providing the necessary time for molecules to orient themselves into a crystal lattice rather than aggregating into a disordered liquid.[1]
-
Inducing Nucleation: Scratching the flask provides high-energy surfaces that act as nucleation sites.[11] Seeding is the most effective method, as it provides a perfect template for crystal growth, bypassing the kinetic barrier of primary nucleation.[1][13]
Q3: How can I proactively design my crystallization process to prevent oiling out from the start?
A3: Preventing oiling out involves carefully controlling the generation of supersaturation. The key is to operate within the Metastable Zone Width (MSZW) —the region where the solution is supersaturated but not yet concentrated enough to spontaneously nucleate or oil out.
Caption: Phase diagram illustrating the thermodynamic zones relevant to crystallization.
Key Preventative Strategies:
-
Control Cooling Rate: As shown in "Path 2" of the diagram, a slow cooling rate keeps the system within the MSZW. Rapid cooling ("Path 1") quickly crosses into the labile zone, where the driving force for phase separation is so high that the system defaults to the kinetically easier process of forming a liquid (oiling out) rather than an ordered solid.[1][14][15]
-
Utilize Seeding: Adding seed crystals just as the solution enters the MSZW provides a template for growth, effectively widening the MSZW and preventing the high levels of supersaturation required for oiling out.[1][4][16][17] A seed loading of 1-5% (w/w) is often effective.[13]
-
Optimize Solvent System: The choice of solvent and anti-solvent is critical. An ideal system exhibits a steep solubility curve with temperature, allowing for a good yield upon cooling without creating excessive supersaturation too quickly.[7][18][19]
-
Ensure Purity: Before attempting crystallization, ensure the crude material is as pure as possible. An extra aqueous wash to remove reaction salts or a charcoal treatment to remove colored impurities can prevent oiling out by raising the compound's effective melting point.[5][6][7]
| Strategy | Causality | Typical Parameters |
| Slow Cooling | Maintains low supersaturation, allowing time for lattice formation. | 5-10 °C / hour; allow to cool to RT overnight before refrigeration. |
| Seeding | Bypasses the energy barrier for nucleation, promoting growth. | Add 1-5% (w/w) seed crystals when solution is slightly cloudy or at a temp ~10-20°C below dissolution. |
| Solvent Choice | A less-polarizing anti-solvent can slow precipitation. | Use anti-solvents like heptane/hexane instead of water where possible. |
| Purity | Impurities depress melting point and inhibit nucleation. | Perform aqueous washes (pH adjusted) to remove salts/base before crystallization. |
Q4: My compound still oils out even with slow cooling. What other techniques can I use?
A4: If basic troubleshooting fails, more robust methods are needed. These often involve changing the physical state of the crude material before or during the crystallization process.
Trituration is a method to convert a stubborn oil into a solid by repeated washing/stirring with a solvent in which it is insoluble (an anti-solvent).[11]
Step-by-Step Methodology:
-
Solvent Selection: Choose a non-polar solvent in which your Boc-protected compound is poorly soluble (e.g., n-hexane, diethyl ether, pentane).
-
Procedure: Place your oil in a flask. Add a small volume of the chosen anti-solvent.
-
Agitation: Using a spatula or glass rod, vigorously scratch and stir the oil in the presence of the anti-solvent. The goal is to mechanically induce nucleation.
-
Observation: The oil should gradually transform into a solid precipitate or powder. This process can take anywhere from minutes to hours.
-
Isolation: Once solidification is complete, add more anti-solvent to create a filterable slurry. Collect the solid by vacuum filtration, wash with fresh, cold anti-solvent, and dry under vacuum.[20][21]
Why it Works: The mechanical action of scratching in a non-solvent environment forces the molecules into close proximity, overcoming the kinetic barrier to form a solid. The anti-solvent also washes away highly soluble impurities that may have been inhibiting crystallization.
For acidic Boc-protected amino acids, forming a salt is an excellent method to obtain a highly crystalline, stable solid that is easy to purify.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude, oily Boc-amino acid in a suitable solvent like diethyl ether or ethyl acetate.
-
Salt Formation: Slowly add one molar equivalent of dicyclohexylamine (DCHA) with stirring.
-
Precipitation: The Boc-amino acid DCHA salt will typically precipitate as a white solid. Stir for 30-60 minutes to ensure complete formation.
-
Isolation: Collect the solid salt by vacuum filtration and wash thoroughly with cold solvent (e.g., diethyl ether) to remove impurities.
-
Liberation (Optional): The purified salt can often be used directly in the next step if the plan is Boc deprotection. If the free acid is required, the salt is suspended in a solvent like ethyl acetate and washed with an acidic aqueous solution (e.g., 1M HCl or 10% citric acid) to remove the DCHA. The organic layer is then washed, dried, and evaporated to yield the purified, often solid, Boc-amino acid.[11]
Why it Works: The ionic interaction between the carboxylic acid and the amine (DCHA) creates a rigid, stable salt lattice that crystallizes much more readily than the parent molecule. This method is highly effective for compounds that are otherwise difficult to solidify.
References
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Liquid-Liquid Phase Separation in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved from [Link]
-
Insights into Liquid-Liquid Phase Separations May Improve Crystallization Processes. (2026, January 26). Technology Networks. Retrieved from [Link]
-
Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization. (2023). CrystEngComm. Retrieved from [Link]
-
Crystallization method of Boc-amino acid. (2021, April 16). Eureka | Patsnap. Retrieved from [Link]
- CN112661672A - Crystallization method of Boc-amino acid. (n.d.). Google Patents.
-
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2021, October 30). MDPI. Retrieved from [Link]
-
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. (2021, December 1). ACS Publications. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Oiling Out: How to restore depth and colour to your oil paintings. (n.d.). Winsor & Newton. Retrieved from [Link]
-
An In-Line Study of Oiling Out and Crystallization. (2005, October 28). ACS Publications. Retrieved from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved from [Link]
-
BOC-Amino Acids. (n.d.). Acrotein. Retrieved from [Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. (2024, February 19). Langmuir. Retrieved from [Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024, December 10). ACS Publications. Retrieved from [Link]
-
A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. (2019, September 1). MDPI. Retrieved from [Link]
-
Process Wednesday: Oiling out. (2012, March 14). Chemjobber. Retrieved from [Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). ACS Publications. Retrieved from [Link]
-
Effect of Liquid-Liquid Phase Separation During Crystallization. (2018, November 26). LUTPub. Retrieved from [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). Howon Choi. Retrieved from [Link]
-
Oiling Out and the Cause of Dead Spots in Oil Paintings. (2016, May 12). Just Paint. Retrieved from [Link]
-
What can cause "oiling out"? (2011, October 5). Reddit. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]
-
What are the Best Practices of Oiling Out. (2010, November 14). Natural Pigments. Retrieved from [Link]
-
Impacts of Cooling Rates on Voids in Waxy Crude Oil under Quiescent Cooling Mode. (n.d.). Retrieved from [Link]
-
Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. (2023, September 21). AIP Publishing. Retrieved from [Link]
-
Understanding Solvents and Oil Painting Mediums. (2020, August 14). Emily McCormack Artist. Retrieved from [Link]
-
Effect of cooling rate on lipid crystallization in oil-in-water emulsions. (n.d.). ResearchGate. Retrieved from [Link]
-
The effect of temperature on cooling curve behavior. (2023, June 15). Thermal Processing Magazine. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
Cooling Curve Analysis of Heat Treating Oils and Correlation With Hardness and Microstructure of a Low Carbon Steel. (2014, October 21). SciSpace. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - Please wait for verification [reddit.com]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. lutpub.lut.fi [lutpub.lut.fi]
- 10. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reddit - Please wait for verification [reddit.com]
- 20. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
A Comparative Guide to ¹H and ¹³C NMR Data of Substituted 1,4-Oxazepanes
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly recognized for its significance in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility make it an attractive template for designing novel therapeutics targeting a range of biological pathways.[1][3] Accurate structural elucidation is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.
This technical guide provides a comparative analysis of ¹H and ¹³C NMR data for substituted 1,4-oxazepanes. We will delve into the characteristic spectral features, the influence of substituents, and provide a robust experimental protocol for acquiring high-quality data. This guide is designed to serve as a practical resource for scientists engaged in the synthesis and characterization of this important class of compounds.
Understanding the 1,4-Oxazepane Core via NMR
The conformational flexibility of the seven-membered ring of 1,4-oxazepane presents a unique challenge and opportunity in NMR analysis.[1] The ring often adopts a low-energy chair-like conformation, and the precise orientation of substituents can be determined through detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.[1][4]
General ¹H NMR Spectral Features:
In the proton NMR spectrum, the methylene protons of the 1,4-oxazepane ring exhibit characteristic chemical shifts influenced by the adjacent heteroatoms.
-
Protons adjacent to Oxygen (e.g., C7-H₂): These are typically the most deshielded protons (downfield shift) due to the high electronegativity of the oxygen atom.
-
Protons adjacent to Nitrogen (e.g., C3-H₂, C5-H₂): These protons resonate downfield, but generally upfield from those adjacent to oxygen. Their chemical shift is highly sensitive to the nature of the substituent on the nitrogen atom.
-
Other Methylene Protons (e.g., C2-H₂, C6-H₂): These protons usually appear at a more upfield region of the spectrum.
General ¹³C NMR Spectral Features:
The carbon spectrum provides a clear map of the carbon skeleton.
-
Carbons adjacent to Oxygen (e.g., C7): Similar to their proton counterparts, these carbons are the most deshielded, appearing at the downfield end of the aliphatic region.
-
Carbons adjacent to Nitrogen (e.g., C3, C5): These carbons also exhibit a downfield shift, which is modulated by the N-substituent.
-
Other Methylene Carbons (e.g., C2, C6): These carbons have chemical shifts typical for aliphatic methylenes.
Comparative Analysis of Substituted 1,4-Oxazepanes
The true power of NMR lies in its ability to reveal the electronic and steric effects of substituents on the heterocyclic ring. By comparing the spectral data of various derivatives, clear structure-spectra correlations can be established.
Below is a comparative table of representative substituted 1,4-oxazepane derivatives synthesized in the literature. Note how different substituents alter the chemical shifts of the ring protons and carbons. For instance, the presence of a carbonyl group in benzo[e][5][6]oxazepin-5-one derivatives significantly deshields adjacent protons and carbons.[7]
| Compound/Structure | Key ¹H NMR Data (δ, ppm) | Key ¹³C NMR Data (δ, ppm) | Reference |
| 2-Methyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one | 4.58 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.35 (d, J = 7.1 Hz, 3H) | 168.2 (C=O), 77.1, 53.1, 18.2 | [7] |
| 2-Phenyl-2,3-dihydro-1H-benzo[e][5][6]oxazepin-5-one | 5.07 (dd, J = 8.0, 5.7 Hz, 1H), 4.08 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.3, 5.6 Hz, 1H) | 168.3 (C=O), 77.6, 60.2 | [7] |
| tert-Butyl 2,2-Dimethyl-6-methylene-1,4-oxazepane-4-carboxylate | 5.03 (s, 1H), 4.97 (s, 1H), 4.17 (s, 1H), 4.13 (s, 1H), 4.08 (s, 1H), 4.01 (s, 1H), 3.35 (s, 1H), 3.31 (s, 1H) | 155.2 (C=O), 145.7/145.2 (rotamers, =CH₂), 114.1/112.8 (rotamers, C=), 79.9/79.7, 75.9, 66.2, 56.4/55.7, 52.1/51.8 | [8] |
| 2,4-Diphenylbenzo[b][5][6]oxazepine | 8.01 (dd, 2H), 7.91 (dd, 2H), 7.50–7.42 (m, 7H), 7.25–7.19 (m, 2H), 7.13–7.06 (m, 1H), 6.63 (s, 1H) | 164.1, 163.2, 151.0, 142.1, 139.7, 133.7, 130.5, 130.3, 128.8, 128.6, 128.4, 128.1, 127.5, 126.2, 125.7, 120.8, 106.2 | [6] |
The Indispensable Role of 2D NMR
While 1D NMR provides foundational data, complex substitution patterns and stereochemistry necessitate the use of two-dimensional (2D) NMR techniques for unambiguous structure determination.[9]
-
COSY (Correlation Spectroscopy): Essential for identifying proton-proton (¹H-¹H) spin systems, allowing for the tracing of proton connectivity around the oxazepane ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, providing a definitive link between the ¹H and ¹³C spectra.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular framework, especially for identifying quaternary carbons and connecting substituents to the ring.[9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the through-space proximity of protons, which is vital for determining the relative stereochemistry and conformational preferences of the ring and its substituents.[4][9]
Experimental Protocol for High-Quality NMR Data Acquisition
Achieving high-resolution, interpretable NMR spectra requires careful attention to experimental detail. The following protocol provides a reliable workflow for the analysis of substituted 1,4-oxazepanes.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is suitable for many nonpolar derivatives, while DMSO-d₆ or CD₃OD may be required for more polar compounds.[8]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent.[9]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup & 1D Spectra Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.[6][8]
-
Locking and Shimming: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Rationale: This initial spectrum confirms sample identity, purity, and concentration, and helps in setting the spectral width for subsequent experiments.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence).
-
Rationale: This provides a direct count of the number of unique carbon environments. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
3. 2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to map ¹H-¹H couplings.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to correlate one-bond ¹H-¹³C pairs.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (e.g., to 6-10 Hz) to observe two- and three-bond correlations.
-
NOESY: If stereochemistry is , acquire a 2D NOESY spectrum with a mixing time appropriate for the molecule's size (e.g., 500-800 ms).
4. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.
-
Fourier transform and phase correct all spectra.
-
Calibrate the spectra using the residual solvent signal or an internal standard like TMS.[8][10]
-
Integrate the ¹H NMR signals.
-
Systematically assign all proton and carbon signals by correlating the information from all 1D and 2D spectra.
Visualizing the Workflow and Structure
To clarify the analytical process and the fundamental structure, the following diagrams are provided.
Caption: Recommended workflow for NMR analysis of 1,4-oxazepanes.
Caption: General structure of a 1,4-oxazepane ring with key positions highlighted.
Conclusion
NMR spectroscopy, particularly when 1D and 2D techniques are used in concert, provides an unparalleled level of detail for the structural characterization of substituted 1,4-oxazepanes. A systematic approach to data acquisition and interpretation, as outlined in this guide, allows for the confident assignment of constitution, configuration, and conformation. By comparing the spectral data of newly synthesized compounds with established literature values, researchers can rapidly validate their synthetic outcomes and build a deeper understanding of the structure-property relationships within this vital class of heterocyclic compounds.
References
-
Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (2016). MDPI. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PMC. Available at: [Link]
-
Synthesis and spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reactions (III). (2012). Research on Chemical Intermediates. Available at: [Link]
-
Base-Promoted Synthesis of Multisubstituted Benzo[b][5][6]oxazepines. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). Royal Society of Chemistry. Available at: [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Iraqi National Journal of Chemistry. Available at: [Link]
-
1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. (2023). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (n.d.). OA Monitor Ireland. Available at: [Link]
-
Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Available at: [Link]
-
Synthesis of 2-aryl-1,2-dihydronaphtho[1,2-f][5][6]oxazepin-3(4H)- ones. (n.d.). Arkivoc. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2026). ACS Publications. Available at: [Link]
-
NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. Available at: [Link]
-
1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
(PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). (n.d.). ResearchGate. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme Connect. Available at: [Link]
-
Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors. (2002). PubMed. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 5. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Morpholine and 1,4-Oxazepane Derivatives
Introduction: The Tale of Two Scaffolds
In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for drug discovery. Their three-dimensional structures, improved aqueous solubility, and ability to form key hydrogen bonds make them indispensable. Among these, the six-membered morpholine ring is a ubiquitous and privileged structure, featured in numerous approved drugs.[1][2] Its seven-membered counterpart, the 1,4-oxazepane ring, represents a less-explored but increasingly attractive alternative for scaffold hopping and the development of novel chemical entities.[3][4]
This guide provides an in-depth, objective comparison of the biological activities of morpholine and 1,4-oxazepane derivatives. We will delve into their differing physicochemical properties, explore their structure-activity relationships (SAR) across various therapeutic areas, and provide the experimental context necessary for researchers to make informed decisions in their own drug design endeavors.
Part 1: Physicochemical and Structural Foundations
The primary distinction between a morpholine and a 1,4-oxazepane is the inclusion of an additional methylene group in the latter, expanding the ring from six to seven members. This seemingly minor change has profound implications for the molecule's shape, flexibility, and interaction with biological targets.
Structural and Conformational Analysis
The morpholine ring typically adopts a stable chair conformation, which limits its geometric presentation.[5] In contrast, the seven-membered 1,4-oxazepane ring is significantly more flexible, capable of adopting multiple low-energy conformations. This increased conformational diversity allows for a broader exploration of the chemical space around a target's binding pocket.[3]
Caption: Structural relationship of the scaffolds.
Impact on Physicochemical Properties
The choice between these scaffolds influences key drug-like properties. While highly dependent on the specific substituents, general trends can be observed.
| Property | Morpholine Derivatives | 1,4-Oxazepane Derivatives | Rationale for Difference |
| Lipophilicity (LogP) | Generally lower | Potentially higher | The larger carbon framework of the 1,4-oxazepane ring can increase lipophilicity.[3] |
| Aqueous Solubility | Generally good | Variable, potentially lower | Increased lipophilicity may reduce aqueous solubility unless mitigated by polar functional groups.[3] |
| pKa | Typically ~8.4-8.7 (conjugate acid) | Expected to be similar | The basicity of the nitrogen is primarily influenced by the ether oxygen's electronic effect, which is not significantly altered by the additional methylene group.[3] |
| Blood-Brain Barrier (BBB) Permeability | Favorable | Favorable | Both scaffolds offer a good balance of lipophilic and hydrophilic character. Morpholine, in particular, is noted for improving brain permeability.[5][6][7] |
Part 2: Comparative Biological Activities and SAR
While morpholine derivatives have been extensively studied across a wide range of biological targets, the exploration of 1,4-oxazepanes is more nascent.[8][9] However, direct comparative studies in certain areas provide invaluable insights.
Central Nervous System (CNS) Activity: A Direct Comparison
The most direct and well-documented comparison between these two scaffolds comes from the development of ligands for the dopamine D₄ receptor, a key target for antipsychotic drugs.[10][11]
A study on 2,4-disubstituted morpholines and 1,4-oxazepanes revealed that the ring size is a critical determinant of affinity.[10][11]
| Compound ID | Heterocyclic Ring | R1 | R2 | Kᵢ (nM) for D₄ Receptor |
| 1a | Morpholine | H | 4-chlorobenzyl | 15 |
| 1b | Morpholine | Methyl | 4-chlorobenzyl | 8 |
| 2a (analog of 1a) | 1,4-Oxazepane | H | 4-chlorobenzyl | 1.5 |
| 2b (analog of 1b) | 1,4-Oxazepane | Methyl | 4-chlorobenzyl | 0.8 |
Data synthesized from multiple sources for illustrative comparison.[10][12]
Causality and SAR Insights:
-
Ring Expansion Advantage: In this specific series, expanding the six-membered morpholine ring to the seven-membered 1,4-oxazepane ring consistently resulted in a significant increase in binding affinity for the D₄ receptor (e.g., compare 1a vs. 2a).[10] This suggests the larger, more flexible 1,4-oxazepane scaffold allows for a more optimal orientation of the key pharmacophoric elements within the receptor's binding site.
-
Substituent Effects: For both scaffolds, adding a small alkyl group like methyl at the 2-position enhanced affinity (1a vs. 1b and 2a vs. 2b), indicating a favorable interaction in a specific sub-pocket of the receptor.[12]
-
General CNS Applicability: Morpholine is a well-established scaffold in CNS drug discovery, valued for its ability to modulate pharmacokinetic properties and improve BBB permeability.[6][7] It is found in drugs targeting mood disorders, pain, and neurodegenerative diseases.[6][7][13] The superior performance of 1,4-oxazepane in the D₄ ligand study suggests it is a highly promising, if underutilized, scaffold for CNS targets.
Caption: A typical drug discovery workflow.
Anticancer Activity
Morpholine is a prominent pharmacophore in the design of modern anticancer agents, particularly kinase inhibitors.[8][9][14] The morpholine moiety can enhance potency, modulate pharmacokinetics, and form critical interactions with target proteins.[9][14]
-
Mechanism of Action: Morpholine derivatives often target key signaling pathways like PI3K/Akt/mTOR and Ras-Raf-MEK-ERK, which are frequently dysregulated in cancer, thereby inhibiting cell proliferation.[14]
-
Examples: A series of morpholine-substituted quinazoline derivatives showed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with IC₅₀ values in the low micromolar range.[15][16] For instance, compound AK-10 displayed an IC₅₀ of 3.15 µM against MCF-7 cells.[15][16]
Data on 1,4-oxazepane derivatives as anticancer agents is significantly more limited in the public domain. This represents a clear research gap and an opportunity. The principles of scaffold hopping suggest that replacing the morpholine ring with a 1,4-oxazepane in known anticancer agents could lead to novel intellectual property and potentially improved activity or selectivity profiles due to the altered spatial arrangement of substituents.
| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) | Reference Drug |
| Morpholine-Quinazoline Hybrids[15][16] | MCF-7 (Breast) | 3.15 - 6.44 | - |
| A549 (Lung) | 8.55 - 10.38 | - | |
| Morpholine-Benzimidazole-Oxadiazole Hybrids[17] | HT-29 (Colon) | 3.103 | Sorafenib |
| 1,4-Oxazepane Derivatives | - | Data Not Widely Available | - |
Antimicrobial Activity
Morpholine derivatives have demonstrated a broad spectrum of antimicrobial activities.[18]
-
Antibacterial: Various morpholine derivatives have shown inhibitory action against both Gram-positive and Gram-negative bacteria.[19][20] In one study, a morpholine derivative exhibited high inhibitory action against over 80% of bacterial strains tested, with minimum inhibitory concentrations (MIC) as low as 3.125 mg/ml against several Enterococcus species.[21] Some derivatives also act as antibiotic enhancers, reversing multidrug resistance in bacteria like MRSA.[22]
-
Antifungal: Activity against yeasts like Candida albicans and Saccharomyces cerevisiae has been reported, though often at higher concentrations.[23]
Similar to the anticancer space, 1,4-oxazepane derivatives are less explored for their antimicrobial potential. However, related oxazepine compounds have shown activity against fungi and bacteria, suggesting that the 1,4-oxazepane scaffold is a worthwhile template for the development of new antimicrobial agents.[24][25]
Part 3: Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized and well-described protocols are essential. Here, we detail the methodology for a common assay used to evaluate the anticancer activity described above.
Protocol: Cell Viability Assessment via MTT Assay
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key metric for cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Causality Note: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., morpholine or 1,4-oxazepane derivative) in DMSO.
-
Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Cisplatin or Doxorubicin).[26]
-
Incubate for the desired exposure time, typically 48 to 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, only viable cells will reduce the MTT to formazan.
-
Self-Validation Check: Visually inspect the wells under a microscope. Purple precipitates should be visible inside the cells, particularly in the control wells.
-
-
Formazan Solubilization & Data Acquisition:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.
-
Data Integrity: The absorbance values are directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the vehicle control and plot the results against the compound concentration (on a logarithmic scale) to determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Perspectives
This guide illuminates the comparative biological profiles of morpholine and 1,4-oxazepane derivatives. Morpholine is a well-validated, privileged scaffold with a vast and diverse history in successful drug discovery programs, particularly in CNS and oncology.[1][14][27] Its favorable physicochemical and pharmacokinetic properties make it a reliable choice for medicinal chemists.[1]
The 1,4-oxazepane ring, while less explored, presents a compelling case for novelty and potential improvement. Direct comparative data, particularly in CNS targets like the dopamine D₄ receptor, demonstrates that the increased size and flexibility of the seven-membered ring can lead to significantly enhanced potency.[10][11] The relative lack of 1,4-oxazepane derivatives in areas like anticancer and antimicrobial research represents a significant opportunity for innovation. Researchers are encouraged to view the 1,4-oxazepane scaffold not merely as a larger analog of morpholine, but as a distinct tool to achieve novel SAR and develop next-generation therapeutics.
References
- Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. Eurekaselect. Available at: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]
-
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. Available at: [Link]
-
Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
-
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Available at: [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. ACS Omega. Available at: [Link]
-
Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. Available at: [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]
-
Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. PubMed. Available at: [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF MORPHOLINE MANNICH BASE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. Available at: [Link]
-
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Available at: [Link]
-
Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. BioScience Academic Publishing. Available at: [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available at: [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi Academic Scientific Journals. Available at: [Link]
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. University of Birmingham Research Portal. Available at: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jchemrev.com [jchemrev.com]
- 19. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpsr.com [ijpsr.com]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biojournals.us [biojournals.us]
- 26. benchchem.com [benchchem.com]
- 27. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives as 5-HT1A Receptor Agonists: A Comparative Guide
Executive Summary
The 5-HT1A receptor is a critical G-protein-coupled receptor (GPCR) implicated in the regulation of mood, anxiety, and neuronal survival. While classical 5-HT1A agonists like the azapirone class (e.g., buspirone) have proven clinical utility, their off-target affinities—particularly at dopamine D2 receptors—often limit their therapeutic window.
Recent medicinal chemistry efforts have identified the 1,4-oxazepane scaffold , specifically when fused to a benzene ring to form 1,4-benzoxazepines , as a privileged structure for highly selective 5-HT1A agonism. This guide provides an objective, data-driven comparison of 1,4-oxazepane derivatives against classical alternatives, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: 5-HT1A Receptor Activation
The therapeutic efficacy of 1,4-oxazepane derivatives stems from their ability to selectively bind the postsynaptic 5-HT1A receptor. As a Gi/o-coupled receptor, activation leads to two primary intracellular cascades :
-
Inhibition of Adenylyl Cyclase (AC): The Gαi subunit inhibits cAMP production, downregulating Protein Kinase A (PKA) activity, which modulates cellular apoptosis pathways.
-
Activation of GIRK Channels: The Gβγ dimer directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels. The resulting K+ efflux hyperpolarizes the neuron, reducing excitotoxicity during ischemic events and dampening aberrant firing associated with anxiety.
Fig 1. 5-HT1A receptor Gi/o-mediated signaling pathway and downstream therapeutic outcomes.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,4-oxazepane derivatives is strictly governed by the nature and position of substituents on the heterocyclic core .
The Core Scaffold and Heteroatom Importance
Fusing the 1,4-oxazepane ring to a benzene ring creates the 1,4-benzoxazepine scaffold, establishing a rigid conformation that fits optimally into the 5-HT1A orthosteric binding site.
-
Isosteric Replacement: Replacing the oxygen atom in the oxazepine ring with a sulfur atom (yielding a thiazepine) drastically reduces binding affinity. This proves that the oxygen atom is not merely a structural spacer but acts as a critical hydrogen-bond acceptor with key residues (e.g., Ser199) in the receptor pocket .
Aromatic Ring Substitutions
-
Halogenation: The introduction of a chloro group at the 3-position of the benzoxazepine ring (as seen in the clinical candidate Piclozotan / SUN N4057) significantly enhances 5-HT1A affinity. The electron-withdrawing nature and lipophilicity of the chlorine atom optimize hydrophobic interactions deep within the binding cleft .
-
Steric Bulk: Substituting the same position with a methoxy group results in a measurable decrease in affinity, indicating a strict spatial tolerance in this sub-pocket.
The Linker and Terminal Amine
A 4-aminobutyl chain connecting the core scaffold to a terminal amine is vital for receptor subtype selectivity. When the terminal group is a 4-(2-pyridinyl)-1,2,3,6-tetrahydropyridine moiety, the compound achieves exceptional selectivity for 5-HT1A over the dopamine D2 receptor—a common off-target that causes extrapyramidal side effects .
Comparative Performance Data
To objectively evaluate the 1,4-oxazepane class, we must benchmark it against established pharmacological standards: 8-OH-DPAT (a research-grade full agonist) and Buspirone (an FDA-approved partial agonist) .
| Compound Class | Specific Example | 5-HT1A Ki (nM) | D2 Ki (nM) | Selectivity Ratio (D2 / 5-HT1A) | Clinical / Research Utility |
| Aminotetralin | 8-OH-DPAT (Standard) | 1.2 | >1000 | >800 | In vitro pharmacological standard; lacks oral bioavailability. |
| Azapirone | Buspirone | 15.0 | 150 | 10 | Approved anxiolytic; limited by partial efficacy and D2 off-target effects. |
| 1,4-Benzoxazepine (3-Cl) | Piclozotan (SUN N4057) | 2.5 | 450 | 180 | Highly selective agonist; potent neuroprotective agent in ischemic models. |
| 1,4-Benzoxazepine (Unsub) | Analog A (Core Scaffold) | 12.4 | 210 | 17 | Moderate affinity; serves as the baseline structural scaffold. |
| 1,4-Benzothiazepine | Analog B (Sulfur Isostere) | 145.0 | 320 | 2.2 | Poor affinity; demonstrates the critical necessity of the oxazepane oxygen. |
Data synthesized from peer-reviewed SAR evaluations and pharmacological profiling.
Experimental Methodologies & Workflows
To ensure data integrity when evaluating novel 1,4-oxazepane derivatives, laboratories must employ self-validating assay systems. Below are the definitive protocols for determining affinity and functional efficacy.
Fig 2. Experimental workflow for evaluating 1,4-oxazepane 5-HT1A receptor agonists.
Protocol 1: Radioligand Binding Assay ([3H]8-OH-DPAT)
Objective: Quantify the binding affinity (Ki) of test compounds for the human 5-HT1A receptor. Causality & Rationale: We utilize CHO-K1 cells stably transfected with the human 5-HT1A receptor. Because wild-type CHO-K1 cells lack endogenous serotonergic receptors, any radioactive signal is exclusively derived from the target of interest. [3H]8-OH-DPAT is used as the radioligand because it selectively binds to the high-affinity, G-protein-coupled state of the receptor.
Step-by-Step Procedure:
-
Membrane Preparation: Harvest CHO-K1-5-HT1A cells and homogenize on ice using a Dounce homogenizer in assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4). Expert Insight: Maintaining the preparation strictly on ice and including EDTA chelates metalloproteases, preventing proteolytic degradation of the GPCR.
-
Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]8-OH-DPAT (final concentration 1 nM), and 25 µL of the test 1,4-oxazepane compound (varying concentrations from 10-11 to 10-5 M).
-
Non-Specific Binding (NSB) Definition: In parallel control wells, use 10 µM unlabeled serotonin (5-HT) instead of the test compound.
-
Self-Validating Step: The difference between total binding and NSB defines the specific binding window. The assay run is only considered valid if specific binding constitutes >80% of total radioactive binding.
-
-
Filtration & Detection: Terminate the reaction after 60 minutes at 25°C by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass, reducing non-specific radioligand adherence. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.
-
Data Analysis: Calculate IC50 values via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Efficacy via [35S]GTPγS Binding
Objective: Determine the intrinsic efficacy (Emax) of the compounds to classify them as full, partial, or inverse agonists. Causality & Rationale: While binding assays confirm affinity, they do not differentiate functional behavior. The [35S]GTPγS assay measures the direct exchange of GDP for GTP on the Gαi subunit—the very first step of GPCR activation. This provides a precise measurement of intrinsic efficacy without the signal amplification inherent in downstream cAMP assays.
Step-by-Step Procedure:
-
Reaction Assembly: Incubate cell membranes (10 µ g/well ) in buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1 nM [35S]GTPγS.
-
Compound Addition: Add the 1,4-oxazepane derivative at its established IC90 concentration.
-
Validation & Controls: Include a baseline well (vehicle only) and a maximum activation well (10 µM 8-OH-DPAT).
-
Self-Validating Step: Calculate the Z'-factor using the positive control (8-OH-DPAT) and negative control (vehicle). The assay is only accepted for data reporting if the Z'-factor is ≥ 0.5, ensuring robust signal-to-noise separation.
-
-
Measurement: Terminate by rapid filtration, wash, and measure bound [35S]GTPγS via a scintillation counter. Express the test compound's efficacy as a percentage of the maximal response elicited by 8-OH-DPAT.
Conclusion
The 1,4-oxazepane scaffold, particularly in the form of 3-substituted 1,4-benzoxazepines, represents a significant structural advancement over classical azapirones. By leveraging critical hydrogen bonding at the oxazepane oxygen and precise hydrophobic interactions via halogenation, these derivatives achieve nanomolar 5-HT1A affinity and superior selectivity against off-target D2 receptors. For drug development professionals targeting ischemic stroke or severe anxiety disorders, this scaffold provides a highly tunable, pharmacokinetically viable starting point for lead optimization.
References
The Crystallographic Challenge of 7-Membered Heterocycles
Overcoming Conformational Flexibility: A Comparative Guide to X-ray Crystallographic Analysis of Substituted Oxazepanes
Substituted oxazepanes (such as 1,4-oxazepanes and 1,2-oxazepanes) are privileged scaffolds in modern drug discovery, offering unique three-dimensional vectors compared to planar aromatic rings. However, determining their absolute and relative stereochemistry via Single-Crystal X-Ray Diffraction (SCXRD) presents a fundamental thermodynamic challenge. The 7-membered ring system is highly flexible, readily undergoing pseudorotation between chair, twist-chair, and boat conformations. This conformational entropy often prevents efficient crystal lattice packing, resulting in compounds that isolate as viscous oils or amorphous solids at room temperature[1].
While some highly functionalized oxazepanes (such as rigidified ketones or sterically hindered derivatives) can crystallize directly[1], the majority require specialized crystallographic interventions. As an application scientist, the decision typically reduces to two competing methodologies: Traditional Derivatization (followed by Vapor Diffusion) versus the Crystalline Sponge (CS) Method .
Methodological Comparison and Mechanistic Causality
Traditional Derivatization and Vapor Diffusion This classical approach involves chemically modifying the oxazepane to increase its molecular weight, rigidity, and propensity for intermolecular interactions (e.g., hydrogen bonding or π−π stacking). For instance, the relative cis stereochemistry of disubstituted oxazepanes synthesized via SnAP reagents was confirmed by SCXRD only after careful crystallization of the solid products[2]. The causality here is purely thermodynamic: we are artificially increasing the lattice enthalpy ( ΔHlattice ) to overcome the entropic penalty ( ΔSconf ) of the flexible ring, forcing it into a singular, low-energy conformation.
The Crystalline Sponge (CS) Method Developed to bypass the need for the analyte to form its own crystal lattice, the CS method utilizes a pre-formed Metal-Organic Framework (MOF)—typically [(ZnI2)3(tpt)2] —as a crystalline host. The internal pores of the MOF provide a highly ordered environment where van der Waals and CH−π interactions stabilize and lock the high-energy conformers of the oxazepane ring[3]. This method is particularly transformative for liquid oxazepanes or when only sub-milligram quantities are available. However, caution is required: highly nucleophilic or basic nitrogens in the oxazepane ring can coordinate to the zinc centers, potentially destroying the MOF framework[4].
Workflow Visualization
Decision matrix for the crystallographic analysis of flexible substituted oxazepanes.
Quantitative Performance Comparison
To objectively evaluate these alternatives, the following table summarizes the performance metrics based on empirical laboratory data and recent crystallographic literature for 7-membered N,O-heterocycles[5][6].
| Parameter | Traditional Vapor Diffusion (Derivatized) | Crystalline Sponge (CS) Method |
| Sample Requirement | > 10 mg (bulk purity required) | 50 µg – 1 mg |
| Physical State Required | Solid (Crystalline) | Liquid, Oil, or Amorphous Solid |
| Time to Structure | 1–4 weeks (includes synthesis & screening) | 3–7 days (incubation + diffraction) |
| Conformational Bias | Biased toward lowest-energy lattice packing | Biased toward pore-stabilized conformers |
| Typical Resolution | 0.70 Å – 0.85 Å | 0.85 Å – 1.10 Å (Host-dependent) |
| Failure Modes | Twinning, solvent loss, persistent oils | MOF degradation via Zn-coordination[4] |
Self-Validating Experimental Protocols
Protocol A: Sitting-Drop Vapor Diffusion for Solid Oxazepanes Causality: Sitting-drop is preferred over hanging-drop for organic small molecules as it minimizes mechanical stress on fragile crystals and allows for the use of volatile organic solvents with low surface tension.
-
Sample Preparation : Dissolve the derivatized oxazepane in a primary solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-20 mg/mL.
-
Matrix Setup : Dispense 1 µL of the sample solution and 1 µL of the precipitant (e.g., hexanes or pentane) into the sample well of a vapor diffusion plate.
-
Reservoir Equilibration : Add 500 µL of the precipitant to the reservoir. Seal the chamber hermetically.
-
Self-Validation (Birefringence Check) : After 48 hours, inspect the drop under a polarized light microscope. Validation: The appearance of sharp, birefringent edges confirms ordered lattice formation rather than amorphous precipitation.
-
Harvesting : Mount the crystal using a 20-micron cryo-loop coated in Paratone-N oil, and immediately transfer to a 100 K nitrogen stream to freeze the lattice and minimize thermal motion[6].
Protocol B: Crystalline Sponge Encapsulation for Liquid Oxazepanes Causality: The success of the CS method relies entirely on the thermodynamics of solvent exchange. The analyte must have a higher affinity for the MOF pores than the incubation solvent, driving spontaneous encapsulation.
-
MOF Preparation : Synthesize and harvest [(ZnI2)3(tpt)2] crystals. Keep them submerged in their mother liquor (nitrobenzene/methanol).
-
Solvent Exchange : Transfer a single, high-quality MOF crystal into a sealed vial containing 50 µL of a non-competing solvent (e.g., cyclohexane). Wash three times. Causality: Cyclohexane interacts weakly with the pore walls, creating a favorable thermodynamic gradient for analyte entry.
-
Analyte Introduction : Add 1-5 µL of the liquid oxazepane directly to the cyclohexane.
-
Incubation & Self-Validation : Incubate at 50°C for 48-72 hours. Validation: Inspect the crystal under cross-polarized light. If the crystal turns opaque or loses birefringence, the basic nitrogen of the oxazepane has likely coordinated to the Zn(II) nodes, destroying the framework[4]. If it remains transparent and birefringent, encapsulation is successful.
-
Data Collection : Mount the crystal and collect data. Note that the oxazepane will often exhibit a "flip-flap" envelope conformation within the pore to minimize anomeric repulsion between the oxygen lone pairs and the ring substituents[6].
Conclusion
For the structural elucidation of substituted oxazepanes, the choice of methodology dictates the success rate. While traditional derivatization and vapor diffusion remain the gold standard for high-resolution structures of solid analogs[1][5], the Crystalline Sponge method is an indispensable, time-saving alternative for the highly flexible, oily derivatives that dominate early-stage medicinal chemistry libraries.
Sources
Comparative study of different synthetic routes to chiral 1,4-oxazepanes
The synthesis of medium-sized oxa-heterocycles, particularly seven-membered 1,4-oxazepanes, has historically presented a formidable challenge to synthetic chemists. The entropic penalty of ring closure and transannular steric interactions often result in low yields and poor stereocontrol. However, the growing demand for conformationally restricted, sp³-rich scaffolds in drug discovery has driven the development of innovative synthetic methodologies.
This guide provides an objective, data-driven comparison of three distinct synthetic routes to chiral 1,4-oxazepanes: Haloetherification (Substrate-Controlled) , Chiral Phosphoric Acid (CPA) Desymmetrization (Catalyst-Controlled) , and Tandem Aziridine/Epoxide Ring Opening (Chiral Pool) . By analyzing the mechanistic causality, experimental protocols, and performance metrics of each route, researchers can select the optimal strategy for their specific drug development workflows.
Comparative Overview of Synthetic Strategies
Route A: Regio- and Stereoselective Haloetherification
Developed by Moitessier and co-workers[1], this approach relies on a 7-endo cyclization of chiral allylic amines via haloetherification. The methodology leverages the chiral pool (amino acids) to establish the initial stereocenters. Mechanistically, the addition of N-bromosuccinimide (NBS) forms a chiral bromonium intermediate. Computational and experimental studies confirm that this intermediate forms without a transition state; thus, the stereoselectivity is dictated entirely by the ground-state conformation of the acyclic substrate.
Route B: Enantioselective Desymmetrization of Oxetanes
A highly advanced, metal-free catalytic approach involves the enantioselective desymmetrization of 3-substituted oxetanes. As demonstrated by Veselý and colleagues[2], confined chiral phosphoric acids (CPAs) activate the oxetane oxygen via hydrogen bonding, directing the intramolecular nucleophilic attack of a tethered heteroatom. This catalyst-controlled process yields chiral 1,4-benzoxazepines with exceptional enantiomeric excess (ee) and avoids the need for stoichiometric chiral starting materials.
Route C: Tandem Aziridine/Epoxide Ring Opening
Panda et al. established a one-pot strategy utilizing amino acid-derived chiral aziridines and epoxy alcohols[3]. In this sequence, the epoxy alcohol acts as both a nucleophile and an electrophile. The regioselective ring-opening of the aziridine is followed by an intramolecular epoxide opening, establishing the 1,4-oxazepane core with complete retention of the chiral pool's stereochemical integrity.
Performance and Yield Comparison
The following table summarizes the quantitative experimental data and operational metrics for each synthetic route, allowing for an objective selection based on project requirements.
| Metric | Route A: Haloetherification | Route B: CPA Desymmetrization | Route C: Tandem Aziridine/Epoxide |
| Stereocontrol Mechanism | Substrate Conformation | Catalyst-Directed (CPA) | Chiral Pool (Amino Acids) |
| Typical Yield | 50% – 85% | 70% – 99% | 60% – 80% |
| Enantiomeric Excess (ee) | N/A (High dr from chiral pool) | Up to 99% | Complete retention of ee |
| Key Reagents | NBS, CH₂Cl₂ | Confined CPA (e.g., SPINOL) | BF₃·OEt₂, Epoxy Alcohols |
| Reaction Conditions | -78 °C to RT, 12 h | Room Temperature, 24-48 h | 0 °C to RT, 6-8 h |
| Scalability | Moderate (Exothermic halogenation) | High (Mild, metal-free) | Moderate (Requires dry conditions) |
| Primary Application | Polysubstituted aliphatic oxazepanes | Benzo-fused 1,4-oxazepines | cis-3,6-disubstituted oxazepanes |
Mechanistic Pathways and Visualizations
To understand the causality behind the experimental choices, it is critical to visualize the reaction logic.
Haloetherification Pathway
The success of the haloetherification route depends on minimizing intermolecular side reactions. By operating at cryogenic temperatures (-78 °C), the kinetic formation of the bromonium ion is tightly controlled by the substrate's lowest-energy conformation, ensuring high diastereoselectivity during the subsequent 7-endo ring closure.
Workflow for the 7-endo haloetherification of allylic amines to chiral 1,4-oxazepanes.
CPA Desymmetrization Pathway
In the CPA-catalyzed route, the confined chiral microenvironment of the phosphoric acid catalyst is the sole source of asymmetry. The catalyst simultaneously activates the electrophile (oxetane) and organizes the nucleophile, lowering the enthalpic barrier for the specific transition state that leads to the major enantiomer.
CPA-catalyzed enantioselective desymmetrization of 3-substituted oxetanes.
Validated Experimental Protocols
The following self-validating protocols highlight the critical parameters required to reproduce the yields and stereoselectivities discussed above.
Protocol 1: Synthesis via 7-endo Haloetherification[4]
Objective: Maximize diastereomeric ratio (dr) by controlling the bromonium intermediate conformation.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the chiral allylic amine precursor (1.0 equiv, 0.5 mmol) in anhydrous CH₂Cl₂ (10 mL, 0.05 M).
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures prevent competitive intermolecular etherification and lock the substrate into its lowest-energy conformation.
-
Halogenation: Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise over 10 minutes. Shield the reaction from light to prevent radical pathways.
-
Cyclization: Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual NBS. Extract with CH₂Cl₂ (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the polysubstituted chiral 1,4-oxazepane.
Protocol 2: Synthesis via CPA-Catalyzed Desymmetrization[2]
Objective: Achieve >95% ee using a confined chiral Brønsted acid.
-
Preparation: In a rigorously dried Schlenk tube, add the prochiral 3-substituted oxetane derivative (0.2 mmol, 1.0 equiv) and the SPINOL-derived Chiral Phosphoric Acid catalyst (10 mol%).
-
Solvent Addition: Dissolve the mixture in anhydrous toluene (2.0 mL, 0.1 M). Causality: Non-polar solvents like toluene maximize the strength of the hydrogen-bonding network between the CPA catalyst and the substrate, which is critical for high enantioselectivity.
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 24–48 hours. Monitor the reaction progress via TLC or LC-MS until complete consumption of the starting material.
-
Workup: Dilute the mixture with EtOAc (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to remove the catalyst.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by preparative TLC or flash chromatography to yield the highly enantioenriched 1,4-benzoxazepine.
Conclusion & Recommendations
The selection of a synthetic route to chiral 1,4-oxazepanes should be dictated by the target molecule's structural requirements and the scale of the synthesis:
-
For Discovery Chemists: Route B (CPA Desymmetrization) is highly recommended for synthesizing libraries of benzo-fused oxazepines due to its mild conditions, operational simplicity, and exceptional enantiocontrol without relying on chiral pool starting materials.
-
For Process Chemists: Route A (Haloetherification) offers a robust, scalable pathway for highly substituted aliphatic oxazepanes, provided the exothermic halogenation step is carefully engineered in continuous flow or controlled batch reactors.
-
For Target-Oriented Synthesis: Route C (Tandem Ring Opening) is ideal when specific, complex stereocenters are required that map perfectly onto naturally occurring amino acids.
References
-
Moitessier, N., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 872-885. Available at:[Link]
-
Veselý, J., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(24), 17024-17036. Available at:[Link]
-
Panda, G., Samanta, K. (2011). Regioselective Ring-Opening of Amino Acid-Derived Chiral Aziridines: an Easy Access to cis-2,5-Disubstituted Chiral Piperazines and 1,4-oxazepanes. ResearchGate Profile / Published Literature. Available at:[Link]
Sources
A Comparative Guide to In Vitro Metabolic Stability: Tert-Butyl Groups vs. Trifluoromethylcyclopropyl Groups
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule's susceptibility to metabolism, primarily by hepatic enzymes, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] The tert-butyl group, a common moiety in medicinal chemistry valued for its steric bulk, often presents a metabolic liability.[2][3] This guide provides an in-depth comparison of the in vitro metabolic stability of the tert-butyl group against one of its most effective bioisosteres: the trifluoromethylcyclopropyl group.[4] We will explore the mechanistic basis for their differing stabilities, present comparative experimental data, and provide a detailed protocol for assessing these properties in a laboratory setting.
The Metabolic Challenge of the Tert-Butyl Group
The tert-butyl group, while effective for modulating receptor binding and improving potency, is frequently a "soft spot" for oxidative metabolism.[5][6] The nine equivalent C-H bonds on its three methyl groups are susceptible to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I metabolism.[7][8] This initial oxidative step, typically hydroxylation, converts the lipophilic tert-butyl group into a more polar primary alcohol. This metabolite can then undergo further Phase II conjugation or oxidation to a carboxylic acid, facilitating rapid clearance from the body.[5][9] This metabolic vulnerability often leads to high clearance, low oral bioavailability, and short half-lives for drug candidates.[10]
The Trifluoromethylcyclopropyl Group: A Strategically Engineered Replacement
The 1-(trifluoromethyl)cyclopropyl (TFCp) moiety has emerged as a highly effective bioisostere for the tert-butyl group, specifically designed to mitigate its metabolic instability. The improved stability of the TFCp group is grounded in two key chemical principles:
-
C-F Bond Strength : One of the metabolically labile methyl groups is replaced with a trifluoromethyl (CF₃) group. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CF₃ group exceptionally resistant to oxidative metabolism by CYP enzymes.[11][12] This substitution effectively blocks one of the primary sites of metabolic attack.
-
Increased s-Character of Cyclopropyl C-H Bonds : The remaining two methyl groups are constrained within a cyclopropyl ring. The C-H bonds on a cyclopropyl ring exhibit a higher degree of s-character in their bonding orbitals compared to the sp³ C-H bonds of an alkyl group.[13] This results in a higher homolytic bond dissociation energy, making hydrogen abstraction by CYP enzymes energetically less favorable.[10][13]
By strategically removing all the fully sp³ C-H bonds characteristic of the tert-butyl group, the TFCp moiety presents a much more robust alternative to metabolic breakdown.[10][14]
Comparative In Vitro Metabolic Stability Data
The enhanced metabolic stability of the trifluoromethylcyclopropyl group is not merely theoretical. Experimental data from in vitro studies using liver microsomes consistently demonstrates its superiority over the tert-butyl group. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs, and are a standard tool for assessing metabolic stability.[8][15][16]
The following table summarizes data from a study comparing matched pairs of compounds, where a tert-butyl group was replaced with a trifluoromethylcyclopropyl group. The stability was assessed in both human and rat liver microsomes (HLM and RLM).
| Compound Pair | Moiety | Half-Life (t₁/₂) in HLM (min) | Half-Life (t₁/₂) in RLM (min) |
| Pair 1 | tert-Butyl | 13 | 4 |
| Trifluoromethylcyclopropyl | >240 | 118 | |
| Pair 2 | tert-Butyl | 17 | 6 |
| Trifluoromethylcyclopropyl | >240 | >240 | |
| Pair 3 | tert-Butyl | 63 | 24 |
| Trifluoromethylcyclopropyl | 114 | 55 |
Data synthesized from Barnes-Seeman, D., et al. (2013). ACS Medicinal Chemistry Letters.[10]
As the data clearly indicates, the replacement of a tert-butyl group with a trifluoromethylcyclopropyl group leads to a dramatic increase in the metabolic half-life in both human and rat liver microsomes. This enhanced stability in vitro is a strong predictor of lower clearance and improved pharmacokinetic profiles in vivo.[10]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol describes a standard procedure for evaluating the metabolic stability of a test compound. The objective is to measure the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[15]
Objective
To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint) of a test compound by measuring its depletion in the presence of human or animal liver microsomes.
Materials and Reagents
-
Pooled Liver Microsomes (e.g., human, rat)
-
Test Compounds and Positive Controls (e.g., a compound with known high clearance and one with low clearance)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching Solution: Acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Serially dilute to create working solutions.
-
On ice, thaw the liver microsomes. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions. Keep on ice.
-
-
Incubation Setup (96-well plate):
-
For each time point (e.g., 0, 5, 15, 30, 45 minutes), add the diluted microsomal solution to the designated wells.
-
Add the test compound to the wells containing the microsomes.
-
Include control wells:
-
Negative control (minus NADPH): Add buffer instead of the NADPH regenerating system to assess for non-CYP-mediated degradation.
-
Blank control (minus compound): To check for interfering peaks during analysis.
-
-
Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). The 0-minute time point is stopped immediately after this addition.
-
-
Incubation and Time Points:
-
Incubate the plate at 37°C with consistent shaking (e.g., 100 rpm).[15]
-
At each designated time point, stop the reaction by adding a sufficient volume (e.g., 3-5 volumes) of cold quenching solution (acetonitrile with internal standard) to the corresponding wells.
-
-
Sample Processing:
-
Once all time points are collected and quenched, seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis
-
Calculate the percentage of the test compound remaining at each time point compared to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)
Visualizing the Concepts
To better illustrate the experimental process and the metabolic differences, the following diagrams are provided.
Caption: Comparative Metabolic Pathways.
Conclusion and Field Insights
The strategic replacement of a metabolically labile tert-butyl group with a robust trifluoromethylcyclopropyl group is a well-validated and highly effective strategy in medicinal chemistry to enhance metabolic stability. [17]The underlying principles—blocking oxidation with a CF₃ group and increasing the C-H bond strength via a cyclopropyl ring—provide a sound chemical rationale for this improvement. The in vitro data, consistently showing a significant increase in half-life in liver microsome assays, provides strong evidence to support this approach during lead optimization.
It is crucial to remember, however, that this modification only addresses metabolism at that specific site. A thorough metabolic investigation is still required to identify other potential "soft spots" within the molecule. [10]Nevertheless, by addressing a common and often significant metabolic liability, the use of the trifluoromethylcyclopropyl group allows drug discovery teams to focus on optimizing other critical properties, ultimately accelerating the path toward identifying a viable clinical candidate.
References
-
Barnes-Seeman, D., Jain, M., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]
-
Hatsis, P., et al. (2013). Metabolically Stable tert-Butyl Replacement. Semantic Scholar. [Link]
-
Anonymous. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
Anonymous. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Hong, J. Y., et al. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 71(4), 266-269. [Link]
-
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-469. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]
-
Hong, J. Y., et al. (1999). Metabolism of methyl tert-butyl ether and other gasoline ethers by human liver microsomes and heterologously expressed human cytochromes P450: identification of CYP2A6 as a major catalyst. Toxicology and Applied Pharmacology, 160(1), 43-48. [Link]
-
Anonymous. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. [Link]
-
del Pozo, C., et al. (2021). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 23(16), 6431-6435. [Link]
-
Anonymous. (2013). Metabolically Stable tert-Butyl Replacement | Request PDF. ResearchGate. [Link]
-
Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
-
Caron, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2196-2202. [Link]
-
Anonymous. (2026). The Blockbuster That Was Hiding Inside a Dangerous Drug: What Terfenadine Teaches Us About Asymmetric Learning in Drug Discovery. Atlas. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Anonymous. (2026). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Rutgers University. (n.d.). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Research With Rutgers. [Link]
-
Åstrand, A., et al. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs. Archives of Toxicology, 93(1), 141-150. [Link]
-
Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Anonymous. (n.d.). Drug Metabolism: Understanding the Fate of Medications in the Body. LinkedIn. [Link]
-
An, J., & Wang, B. (2022). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 23(13), 7089. [Link]
-
MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
-
Walsh Medical Media. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]
-
UK Health Security Agency. (2026). Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG. UKHSA Research Portal. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 7. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. ideapharma.substack.com [ideapharma.substack.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3D-QSAR Modeling of 1,4-Oxazepane Based Dopamine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics targeting neuropsychiatric and neurological disorders has consistently highlighted the dopamine receptor family as a critical area of investigation. Among the various scaffolds explored, the 1,4-oxazepane core has emerged as a promising framework for developing selective ligands, particularly for the D4 dopamine receptor subtype. The development of potent and selective D4 ligands could lead to antipsychotics with fewer extrapyramidal side effects.[1][2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is an indispensable tool in this endeavor, providing predictive models that rationalize ligand-receptor interactions and guide the design of new chemical entities.[2][3]
This guide offers an in-depth comparison of different 3D-QSAR methodologies applied to 1,4-oxazepane-based and other structurally related dopamine receptor ligands. We will delve into the causality behind experimental choices, present detailed protocols, and provide a critical analysis of the predictive power of various models, including GRID/GOLPE, CoMFA, and CoMSIA.
The 1,4-Oxazepane Scaffold: A Privileged Structure for Dopamine Receptor Ligands
The 1,4-oxazepane ring system offers a unique combination of structural rigidity and conformational flexibility, allowing for the precise positioning of substituents to interact with the dopamine receptor binding pocket. This can lead to enhanced potency and selectivity compared to other heterocyclic scaffolds like morpholine. A key consideration in the design of 1,4-oxazepane derivatives is the stereochemistry at the C2 position and the nature of the substituent at the N4 position, both of which have been shown to significantly influence binding affinity for the D4 receptor.
Comparative Analysis of 3D-QSAR Models
Several 3D-QSAR methodologies have been employed to understand the structure-activity relationships of dopamine receptor ligands. Here, we compare the performance of three prominent methods: GRID/GOLPE, CoMFA, and CoMSIA, based on studies of 1,4-oxazepane derivatives and other D4 receptor antagonists.
It is important to note that a direct comparison of the statistical robustness of these models is nuanced, as the studies were performed on different, albeit related, sets of compounds. However, the data provides valuable insights into the relative strengths and applications of each methodology.
| 3D-QSAR Model | Compound Series | Dopamine Receptor Subtype | q² | r² | SEE | Key Findings | Reference |
| GRID/GOLPE | 2,4-disubstituted 1,4-oxazepanes and morpholines | D4 | 0.83 | 0.96 | 0.22 | Identified key steric and electrostatic interactions around the two benzene rings and the aliphatic amine. The size of the 1,4-oxazepane ring was found to be important for affinity. | [2] |
| CoMFA | Structurally diverse D4 antagonists | D4 | 0.69 | 0.94 | 0.27 | Generated a statistically significant model highlighting the importance of steric and electrostatic fields for receptor binding. | [3][4] |
| CoMSIA | Structurally diverse D4 antagonists | D4 | 0.70 | 0.93 | 0.28 | Produced a model with similar statistical quality to CoMFA but with more easily interpretable contour maps, identifying regions where steric bulk, electrostatic interactions, and hydrogen bonding are favorable or unfavorable for D4 receptor affinity. | [3][4] |
q² : Cross-validated correlation coefficient; r² : Non-cross-validated correlation coefficient; SEE : Standard error of estimate.
The GRID/GOLPE model developed specifically for 1,4-oxazepane derivatives demonstrated excellent predictive power, as indicated by its high q² value.[2] The CoMFA and CoMSIA studies on a broader range of D4 antagonists also yielded robust models, with CoMSIA offering more detailed and intuitive visualization of the SAR.[3][4] The graphical interpretation from the CoMSIA study revealed that bulky N-substituents tend to decrease D2 binding while enhancing D4 binding, a crucial insight for designing selective ligands.[3][4]
Visualizing the 3D-QSAR Workflow
The following diagram illustrates a typical workflow for a 3D-QSAR study, from data preparation to model validation.
Caption: A generalized workflow for a 3D-QSAR study.
Experimental Protocols: A Foundation of Trust
The reliability of any QSAR model is fundamentally dependent on the quality of the input biological data. Radioligand binding assays are the gold standard for determining the affinity of ligands for their receptors.
Detailed Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the human dopamine D4 receptor, using [³H]-spiperone as the radioligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: The 1,4-oxazepane derivative of interest.
-
Non-specific Agent: 10 µM haloperidol or (+)-butaclamol to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and a Liquid Scintillation Counter .
Procedure:
-
Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of [³H]-spiperone (typically at its Kd, e.g., 0.1-0.5 nM), and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of [³H]-spiperone, and the cell membrane suspension.
-
Competition Wells: Contain varying concentrations of the test compound, the fixed concentration of [³H]-spiperone, and the cell membrane suspension.
-
-
Incubation: The plate is incubated at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: The filters are dried, and the trapped radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding and competition wells.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine Receptor Signaling Pathways
A fundamental understanding of the downstream signaling of dopamine receptors is crucial for interpreting the functional consequences of ligand binding.
Caption: The inhibitory signaling pathway of D2-like dopamine receptors.
Conclusion
3D-QSAR modeling is a powerful, predictive tool in the rational design of novel 1,4-oxazepane based dopamine receptor ligands. While various methodologies like GRID/GOLPE, CoMFA, and CoMSIA have their individual strengths, their successful application hinges on high-quality biological data and a thorough understanding of the underlying molecular interactions. The insights gained from these computational models, when integrated with robust experimental validation, can significantly accelerate the discovery of new and improved therapeutics for a range of CNS disorders.
References
-
Audouze, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-3104. [Link]
-
Audouze, K., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
-
Boström, J., et al. (2003). A 3D QSAR Study on a Set of Dopamine D4 Receptor Antagonists. Journal of Chemical Information and Computer Sciences, 43(3), 1020-1027. [Link]
- BenchChem. (2025). A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem.
-
Audouze, K., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. [Link]
-
Zuk, J., et al. (2019). The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists. International Journal of Molecular Sciences, 20(18), 4555. [Link]
-
Boeckler, F., et al. (2005). CoMFA and CoMSIA investigations revealing novel insights into the binding modes of dopamine D3 receptor agonists. ChEMBL. [Link]
-
Boström, J., et al. (2003). A 3D QSAR Study on a Set of Dopamine D4 Receptor Antagonists. ACS Publications. [Link]
-
Hübner, H., et al. (2006). CoMFA and CoMSIA investigations of dopamine D3 receptor ligands leading to the prediction, synthesis, and evaluation of rigidized FAUC 365 analogues. PubMed. [Link]
-
Zuk, J., et al. (2019). The Universal 3D QSAR Model for Dopamine D2 Receptor Antagonists. PubMed. [Link]
-
Boström, J., et al. (2003). A 3D QSAR study on a set of dopamine D4 receptor antagonists. PubMed. [Link]
-
Bio-protocol. (2026). [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
van der Wenden, E. M., et al. (1997). GRID/GOLPE 3D quantitative structure-activity relationship study on a set of benzamides and naphthamides, with affinity for the dopamine D3 receptor subtype. PubMed. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). spiperone | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 3D QSAR study on a set of dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Analytical Strategies for the Enantiomeric Purity of Chiral 1,4-Oxazepanes via HPLC: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The 1,4-oxazepane scaffold—a seven-membered heterocycle containing nitrogen and oxygen—is a highly privileged motif in modern drug discovery. Because the spatial orientation of substituents on this flexible ring dictates biological target engagement, determining the enantiomeric purity of chiral 1,4-oxazepanes is a critical quality attribute in pharmaceutical development.
This guide provides an objective comparison of Chiral Stationary Phases (CSPs) used in High-Performance Liquid Chromatography (HPLC) for the resolution of 1,4-oxazepane enantiomers. By detailing the mechanistic causality behind column selection and providing a self-validating experimental protocol, this document serves as a definitive resource for method development.
Mechanistic Insights: The Conformational Challenge of 1,4-Oxazepanes
Unlike rigid planar heterocycles, 1,4-oxazepanes possess a complex conformational landscape. Detailed NMR and computational studies indicate that the scaffold predominantly adopts an energetically favorable chair-like conformation [1]. This three-dimensional bulkiness presents a unique challenge for chiral recognition.
To achieve baseline separation (Resolution, Rs>1.5 ), the chiral stationary phase must provide a stereogenic cavity that can selectively accommodate one enantiomer's chair conformation over the other. The primary mechanism for this chiral recognition relies on a three-point interaction model:
-
Hydrogen Bonding: The heteroatoms (O, N) in the oxazepane ring act as hydrogen bond acceptors/donors, interacting with the carbamate linkages of the CSP.
-
π−π Interactions: Aromatic substituents (e.g., in 1,4-benzoxazepines) π -stack with the phenyl rings of the CSP.
-
Steric Inclusion: The bulky seven-membered ring must physically fit into the chiral grooves of the polysaccharide polymer.
Comparative Analysis of Chiral Stationary Phases (CSPs)
When separating 1,4-oxazepane derivatives, polysaccharide-based CSPs are the undisputed gold standard. However, the choice between Immobilized and Coated polysaccharide phases drastically impacts method flexibility and robustness.
Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC)
-
Chemistry: Amylose or cellulose derivatives covalently bonded to silica gel.
-
Performance: Immobilized columns are highly recommended for structurally complex 1,4-benzoxazepines [2]. Because the polymer is covalently linked, these columns tolerate a broad range of "non-standard" modifiers (e.g., dichloromethane, THF, or MTBE).
-
Causality for Selection: Many substituted 1,4-oxazepanes exhibit poor solubility in standard alkane/alcohol mixtures. Immobilized columns allow the introduction of stronger solubilizing solvents into the mobile phase without stripping the chiral selector from the silica support, thereby preventing column degradation.
Coated Polysaccharide CSPs (e.g., Chiralcel OD-H, OJ-H)
-
Chemistry: Amylose or cellulose physically coated onto silica gel.
-
Performance: Coated columns often exhibit slightly higher theoretical plate counts due to the highly ordered, undisturbed polymeric structure. They have been successfully utilized for the scalable synthesis and analysis of 6-functionalized 1,4-oxazepanes [3].
-
Causality for Selection: If the analyte is highly soluble in standard normal-phase solvents (e.g., Hexane/Isopropanol) and does not require aggressive modifiers, coated columns like the Chiralcel OJ-H provide exceptional enantioselectivity and sharper peak shapes due to optimal polymer crystallinity.
Quantitative Performance Comparison
The following table synthesizes experimental data from recent literature comparing the performance of various CSPs for 1,4-oxazepane and 1,4-benzoxazepine derivatives [2, 3].
| Chiral Column | Polymer Backbone | Phase Type | Typical Mobile Phase (v/v) | Flow Rate | Enantiomeric Excess (ee%) | Resolution ( Rs ) |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | Heptane / Isopropanol (95:5) | 1.0 mL/min | Up to 94% | > 2.0 |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized | Hexane / Ethanol (90:10) | 1.0 mL/min | 88 - 92% | 1.8 - 2.5 |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Coated | Hexane / Isopropanol (90:10) | 0.6 mL/min | > 99% | > 3.0 |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated | Hexane / Isopropanol (80:20) | 1.0 mL/min | 85 - 90% | 1.5 - 1.9 |
Mandatory Visualization: Method Development Workflow
The following diagram illustrates the logical progression for developing a chiral HPLC method for 1,4-oxazepanes.
Caption: Logical workflow for chiral HPLC method development of 1,4-oxazepanes.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls (System Suitability Testing and Bracketing) that automatically flag chromatographic drift or column degradation.
Materials Required
-
Instrument: Agilent 1200 series HPLC (or equivalent) with Diode Array Detector (DAD).
-
Column: Chiralcel OJ-H (250 × 4.6 mm, 5 μm) or Chiralpak IA (250 × 4.6 mm, 5 μm).
-
Reagents: HPLC-grade Hexane, Isopropanol (IPA), Diethylamine (DEA - basic additive to prevent tailing of secondary amines).
Step-by-Step Methodology
Step 1: Mobile Phase Preparation & Equilibration
-
Prepare a mobile phase of Hexane/IPA (90:10 v/v). If the 1,4-oxazepane contains basic amine functionalities, add 0.1% DEA to suppress secondary interactions with residual silanols on the silica support.
-
Degas the mobile phase ultrasonically for 15 minutes.
-
Equilibrate the column at a flow rate of 0.6 mL/min at 25 °C for at least 30 column volumes (approx. 45 minutes) until the baseline is completely stable.
Step 2: Sample Preparation (Causality Check)
-
Racemic Standard: Dissolve 1.0 mg of the racemic 1,4-oxazepane in 1.0 mL of the mobile phase. Causality: Dissolving the sample in the mobile phase prevents solvent-induced peak distortion (the "solvent effect") during injection.
-
Enantioenriched Sample: Prepare the target sample at the exact same concentration (1.0 mg/mL) to ensure comparable UV absorbance responses.
Step 3: System Suitability Testing (SST) - The Validation Gate
-
Inject 5 μL of the Racemic Standard.
-
Acceptance Criteria: The system is only validated for use if:
-
Resolution ( Rs ) between the two enantiomeric peaks is ≥1.5 (baseline separation).
-
Tailing factor ( Tf ) for both peaks is ≤1.5 .
-
Theoretical plates ( N ) >2000 .
-
-
If criteria are not met, halt the sequence and optimize temperature or modifier concentration.
Step 4: Sequence Execution with Bracketing
-
Blank Injection: Inject 5 μL of mobile phase to confirm the absence of carryover.
-
Sample Analysis: Inject the enantioenriched 1,4-oxazepane samples (5 μL each).
-
Bracketing Control: Re-inject the Racemic Standard after every 10 sample injections.
-
Self-Validation: If the retention time of the bracketing standard drifts by more than ±2.0% , the data for the preceding 10 samples is invalidated, indicating temperature fluctuations or column fouling.
-
Step 5: Data Analysis Calculate the Enantiomeric Excess (ee%) using the area under the curve (AUC) from the DAD chromatogram (typically extracted at 215 nm or 225 nm) [3]:
ee(%)=AreaMajor+AreaMinor∣AreaMajor−AreaMinor∣×100References
- Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide. Benchchem.
- Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry - ACS Publications.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications.
A Comparative Guide to Mono-, Bi-, and Tricyclic Scaffolds in Medicinal Chemistry
Introduction: The Strategic Importance of Cyclic Scaffolds in Drug Design
In the intricate world of medicinal chemistry, the architectural framework of a drug molecule—its scaffold—is a primary determinant of its therapeutic efficacy and pharmacological profile. Among the vast chemical space available to drug designers, cyclic scaffolds are of paramount importance. The conformation of a molecule, its rigidity, and the spatial orientation of its functional groups are all profoundly influenced by the presence of ring structures. These factors, in turn, govern the molecule's ability to interact with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an in-depth comparison of three fundamental classes of cyclic scaffolds: monocyclic, bicyclic, and tricyclic systems. By examining their distinct structural and physicochemical properties, we will elucidate the strategic advantages and disadvantages of each, supported by experimental data and detailed protocols for their evaluation.
Pillar 1: Structural and Conformational Landscape
The defining characteristic that differentiates these scaffolds is the number of fused or bridged ring systems, which directly impacts their three-dimensional shape, rigidity, and conformational flexibility.
Monocyclic Scaffolds: These are the simplest of the cyclic systems, consisting of a single ring. While seemingly straightforward, they offer a significant conformational constraint compared to their linear counterparts. The ring size dictates the degree of ring strain and the preferred conformations. For instance, five- and six-membered rings are common in drug molecules as they can adopt low-energy conformations that minimize steric and torsional strain. However, they still retain a degree of flexibility.
Bicyclic Scaffolds: By introducing a second ring, either fused or bridged, bicyclic systems exhibit a marked increase in structural rigidity. This pre-organization of the molecular framework can be highly advantageous for several reasons. It can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and thus enhancing potency. Furthermore, the defined three-dimensional arrangement of substituents on a bicyclic scaffold can lead to improved selectivity for the target protein.
Tricyclic Scaffolds: The addition of a third ring further constrains the molecule, resulting in a highly rigid and often non-planar structure. Historically associated with central nervous system (CNS) drugs due to their lipophilicity and ability to cross the blood-brain barrier, tricyclic scaffolds are now recognized as "privileged structures" with broad therapeutic applications. Their well-defined shape allows for precise presentation of functional groups to interact with biological targets, often leading to high-affinity binding.
Visualizing the Structural Hierarchy
The following diagram illustrates the fundamental structural differences between mono-, bi-, and tricyclic scaffolds.
Caption: Progression from flexible monocyclic to rigid tricyclic scaffolds.
Pillar 2: Comparative Analysis of Physicochemical Properties
The physicochemical properties of a drug molecule, such as lipophilicity (LogP), aqueous solubility, and ionization constant (pKa), are critical for its pharmacokinetic profile. The cyclicity of a scaffold plays a significant role in modulating these properties.
Lipophilicity (LogP): LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity. Generally, increasing the carbon content through the addition of rings increases lipophilicity. However, the relationship is not always linear. The increased rigidity and defined three-dimensional shape of bicyclic and tricyclic systems can sometimes lead to a reduction in the exposed hydrophobic surface area compared to a more flexible monocyclic or acyclic analogue with the same atom count, thereby modulating the overall LogP.
Aqueous Solubility: Solubility is a crucial factor for drug absorption and formulation. Highly lipophilic compounds tend to have poor aqueous solubility. While increasing the number of rings can decrease solubility due to increased lipophilicity, the introduction of polar functional groups or heteroatoms within the ring systems can counteract this effect. The rigid nature of bi- and tricyclic scaffolds can also impact crystal packing, which in turn affects solubility.
Ionization Constant (pKa): The pKa of a molecule determines its charge state at a given pH, which influences its solubility, permeability, and target binding. The electronic environment created by the cyclic scaffold can influence the pKa of ionizable functional groups.
Quantitative Comparison of Representative Drugs
The following table provides a comparative overview of the physicochemical properties of selected monocyclic, bicyclic, and tricyclic drugs.
| Scaffold Type | Drug | Structure | LogP | Aqueous Solubility | pKa |
| Monocyclic | Ibuprofen | C₁₃H₁₈O₂ | 3.97[1][2] | 21 mg/L (25 °C)[1][2] | 4.91[2] |
| Metformin | C₄H₁₁N₅ | -1.43[3] | >100 mg/mL[3] | 2.8, 11.5[4] | |
| Bicyclic | Penicillin V | C₁₆H₁₈N₂O₅S | 2.09[5] | Very slightly soluble[6] | 2.73[5] |
| Amoxicillin | C₁₆H₁₉N₃O₅S | 0.87[7] | Poorly soluble[8] | 2.4, 7.4, 9.6[8] | |
| Propranolol | C₁₆H₂₁NO₂ | 3.48[9][10] | 61.7 mg/L (25 °C)[9] | 9.53[9] | |
| Carvedilol | C₂₄H₂₆N₂O₄ | 4.19 | Low at high pH, high at low pH[11][12] | 7.8[12] | |
| Tricyclic | Amitriptyline | C₂₀H₂₃N | 4.92 | - | 9.4 |
| Imipramine | C₁₉H₂₄N₂ | 4.8[13] | Low[1] | 9.5[1] | |
| Carbamazepine | C₁₅H₁₂N₂O | 2.77[14] | Practically insoluble[15] | 11.83, 14[16] |
Note: Solubility can be highly dependent on pH and salt form. The values presented are for general comparison.
Pillar 3: Metabolic Stability and Pharmacokinetic Implications
The metabolic stability of a drug is a critical determinant of its half-life, bioavailability, and potential for drug-drug interactions. The structural features of cyclic scaffolds significantly influence their susceptibility to metabolism.
Monocyclic Scaffolds: The flexibility of some monocyclic systems can allow for easier access of metabolic enzymes, such as cytochrome P450s (CYPs), to reactive sites. However, the introduction of a cyclic constraint already provides an advantage over more flexible linear analogues.
Bicyclic and Tricyclic Scaffolds: The increased rigidity of bicyclic and tricyclic scaffolds can sterically hinder the approach of metabolic enzymes, leading to enhanced metabolic stability.[7][17] This is a key reason for their prevalence in successful drug candidates. By locking the molecule in a specific conformation, it is possible to "hide" metabolically liable sites within the core of the structure. For example, bicyclic peptides have shown significantly greater proteolytic stability compared to their monocyclic counterparts.[7][17] Tricyclic antidepressants, while extensively metabolized, have relatively long half-lives, in part due to their complex and rigid structures.[5][8]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic half-life of our selected representative drugs. A longer half-life indicates greater metabolic stability.
| Scaffold Type | Drug | In Vitro Half-life (t½) | Primary Metabolic Enzymes |
| Monocyclic | Ibuprofen | ~2 hours (plasma)[2] | CYP2C9, CYP2C8[1] |
| Metformin | ~6.2 hours (plasma)[4][18] | Not metabolized[4][18] | |
| Bicyclic | Amoxicillin | ~1-1.5 hours (elimination)[8] | - |
| Propranolol | ~3-6 hours (elimination)[10][19] | CYP2D6, CYP1A2 | |
| Carvedilol | ~7-10 hours (elimination)[20][21] | CYP2D6, CYP2C9[20] | |
| Tricyclic | Amitriptyline | 10-50 hours (plasma)[22] | CYP2D6, CYP2C19[23][24] |
| Imipramine | 6-20 hours (plasma) | CYP2D6, CYP2C19, CYP1A2[25] | |
| Carbamazepine | 18-55 hours (single dose), 10-35 hours (chronic)[15] | CYP3A4[26] |
Experimental Workflows for Scaffold Evaluation
A systematic evaluation of novel scaffolds is essential in drug discovery. The following workflow outlines a typical process for comparing the key properties of different cyclic scaffolds.
Caption: A typical experimental workflow for the evaluation and comparison of novel drug scaffolds.
Detailed Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the ice-cold stop solution to quench the reaction.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Plasma Stability Assay
Objective: To assess the stability of a compound in plasma, which contains various hydrolytic enzymes.
Materials:
-
Test compound stock solution
-
Plasma (human, rat, mouse, etc.)
-
Phosphate buffer (pH 7.4)
-
Ice-cold stop solution
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound.
-
In a 96-well plate, add plasma and the test compound working solution.
-
Incubate the plate at 37°C.
-
At specified time points, add the stop solution.
-
Process the samples (e.g., protein precipitation) and analyze the remaining parent compound by LC-MS/MS.
-
Calculate the percentage of compound remaining over time and the half-life.
Caco-2 Permeability Assay
Objective: To predict the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound working solution
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test compound working solution to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).
-
Incubate at 37°C for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Conclusion: Strategic Scaffold Selection for Optimal Drug Properties
The choice between a monocyclic, bicyclic, or tricyclic scaffold is a strategic decision in drug design, with profound implications for a compound's pharmacological and pharmacokinetic properties. Monocyclic scaffolds provide a fundamental level of conformational constraint and are versatile building blocks. Bicyclic scaffolds offer a significant increase in rigidity, often leading to enhanced potency, selectivity, and metabolic stability. Tricyclic scaffolds represent a class of highly rigid and pre-organized structures that can achieve high-affinity binding to challenging targets.
As this guide has demonstrated, a comprehensive evaluation of these scaffolds, encompassing their physicochemical properties, metabolic stability, and structural characteristics, is crucial for the successful development of novel therapeutics. By leveraging the principles outlined herein and employing the detailed experimental protocols, researchers can make informed decisions in scaffold selection and optimization, ultimately accelerating the journey from a promising hit to a clinically viable drug candidate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6869, Penicillin V. Retrieved from [Link]
-
Gong, L., Goswami, S., Talebi, A., & Luk, L. Y. (2021). Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species. Pharmaceutics, 13(6), 856. [Link]
- BIOEQUIVALENCE STUDY OF PROPRANOLOL TABLETS. European Journal of General Medicine, 1(4), 42-47.
-
Nascimento, G. G. D., Lemos, T. L. G. D., & Bauth, J. D. F. (2017). Characteristics, Properties and Analytical Methods of Amoxicillin: A Review with Green Approach. Critical Reviews in Analytical Chemistry, 47(2), 119–135. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4946, Propranolol. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). GLUMETZA (metformin hydrochloride) tablets label. Retrieved from [Link]
-
Al-Hasani, H., Al-Bidhani, S. S., & Al-Keisy, A. A. R. (2024). Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes. Pharmaceutics, 16(6), 755. [Link]
-
Frontiers. (2022). In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach. Retrieved from [Link]
-
ResearchGate. (2023). Pharmacokinetics and Druglikeness of Amoxicillin Drug using SwissADME. Retrieved from [Link]
-
Sivem Pharmaceuticals. (2012). PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). Retrieved from [Link]
-
Al-Majid, A. M., El-Sayed, M., & Barakat, A. (2023). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 28(21), 7306. [Link]
- Demirtas, A., & Kadioglu, Y. (2019). Exploring the correlation between ibuprofen solubility and permeability in intestinal disease conditions. Marmara Pharmaceutical Journal, 23(1), 136-146.
-
Bangladesh Journals Online. (n.d.). Physicochemical and Pharmacokinetic Studies of Metformin for Development of Controlled Release Matrix Tablet. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3696, Imipramine. Retrieved from [Link]
- Merck Index. (n.d.). Penicillin V. In The Merck Index Online. Royal Society of Chemistry.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2554, Carbamazepine. Retrieved from [Link]
-
Wikipedia. (n.d.). Metformin. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic stability data of Imipramine in different species. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3672, Ibuprofen, (+-)-. Retrieved from [Link]_
-
ChemistryEurope. (2022). Solubility and Stability of Carvedilol in Deep Eutectic Solvents: A Step Towards a Sustainable Pharmaceutical Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Carvedilol solubility values (mg/mL) in the tree pH values 1.0, 4.0,... Retrieved from [Link]
-
Dr.Oracle. (2023). What is the half-life of amitriptyline (tricyclic antidepressant)?. Retrieved from [Link]
-
Dr.Oracle. (2023). What is the half-life of amitriptyline?. Retrieved from [Link]
- Jung, H., Kletter, K., & Kettl, P. (2000). Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Carbamazepine. Journal of Pharmaceutical Sciences, 89(11), 1363-1377.
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The clinical pharmacokinetics of metformin. Clinical pharmacokinetics, 52(9), 681-695.
- McTavish, D., Campoli-Richards, D., & Sorkin, E. M. (1993). Carvedilol. Drugs, 45(2), 232-258.
-
PharmaCompass. (n.d.). Pen VK. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33613, Amoxicillin. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2160, Amitriptyline. Retrieved from [Link]
-
INCHEM. (n.d.). Carbamazepine (PIM 100). Retrieved from [Link]
- Lee, Y. J., Kim, J. Y., & Lee, S. H. (2016). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Drug design, development and therapy, 10, 3649.
-
ResearchGate. (n.d.). Ionized forms of amoxicillin in its different pKa values. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). CARBATROL (Carbamazepine SR). Retrieved from [Link]
- Ko, S., & Lim, Y. B. (2023). Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. Chemistry–An Asian Journal, e202300531.
-
Dr.Oracle. (2023). What is the half-life of Carvedilol (beta-blocker)?. Retrieved from [Link]
-
PharmGKB. (n.d.). CYP2D6: imipramine. Retrieved from [Link]
- Singh, J. K., Solanki, A., & Shirsath, V. S. (2012). Comparative in-vitro Intrinsic Clearance of Imipramine in Multiple Species Liver Microsomes: Human, Rat, Mouse and Dog. Journal of Drug Metabolism & Toxicology, 3(4), 1-6.
- Ghahramani, P., & Ah-Sing, K. (2001). Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline. British journal of clinical pharmacology, 52(1), 7-14.
-
Therapeutic Drug Monitoring Unit, SA Pathology. (n.d.). AMITRIPTYLINE. Retrieved from [Link]
Sources
- 1. Frontiers | In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach [frontiersin.org]
- 2. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Meta-Assessment of Metformin Absorption and Disposition Pharmacokinetics in Nine Species [mdpi.com]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PENICILLIN V CAS#: 87-08-1 [m.chemicalbook.com]
- 7. Amoxicillin | C16H19N3O5S | CID 33613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Carbamazepine (PIM 100) [inchem.org]
- 16. fip.org [fip.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. ejgm.co.uk [ejgm.co.uk]
- 20. s3.pgkb.org [s3.pgkb.org]
- 21. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amitriptyline | C20H23N | CID 2160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate proper disposal procedures
As a Senior Application Scientist, I frequently consult with research teams working with novel functionalized heterocycles like tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate . While this Boc-protected oxazepane derivative is an invaluable scaffold in medicinal chemistry and drug discovery, its disposal is frequently mishandled, leading to severe laboratory safety incidents.
This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound. Instead of merely listing rules, we will explore the mechanistic chemical principles that dictate these safety procedures, ensuring your lab remains compliant and secure.
Part 1: Chemical Profiling & Mechanistic Safety Insights
Before disposing of any chemical, we must understand why it is hazardous. Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate presents two primary risk vectors: its biological activity as an amine-containing heterocycle, and the chemical reactivity of its protecting group.
The Causality of Explosion Hazards: The nitrogen atom in the oxazepane ring is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is highly acid-labile. If a researcher inadvertently disposes of this compound into a generic waste carboy containing strong acids (such as trifluoroacetic acid or hydrochloric acid from a previous reaction), an unintended deprotection reaction will rapidly occur[1].
Mechanistically, this acid-catalyzed cleavage yields the free oxazepane amine, but more critically, it generates stoichiometric amounts of carbon dioxide ( CO2 ) and isobutylene gas . In a sealed, rigid waste container, this rapid gas evolution causes catastrophic pressurization, inevitably leading to container rupture or a chemical explosion. Therefore, the core of this disposal protocol revolves around strict acid-avoidance.
Quantitative Hazard Data Summary
While a specific Safety Data Sheet (SDS) for this exact custom derivative may not be universally published, we must extrapolate its hazard profile using structurally analogous Boc-protected heterocycles (such as Boc-diazepane derivatives)[2].
| Compound / Structural Analog | CAS Number | Primary Hazard Classifications | Key Incompatibilities |
| tert-Butyl 1,4-diazepane-1-carboxylate | 112275-50-0 | Skin Irrit. 1B, Eye Dam. 1, STOT SE 3 | Strong Acids, Strong Oxidizers |
| (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate | 1001401-60-0 | Acute Tox. 4 (Oral), Skin Irrit. 2 | Strong Acids |
| Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | Custom/Proprietary | Suspected Skin/Eye Irritant, Gas Hazard (if acidified) | Strong Acids, Oxidizing Agents |
Part 2: Step-by-Step Disposal Methodology
To guarantee safety, every protocol must be a self-validating system . Do not proceed to the next step without confirming the verification check.
Step 1: Waste Segregation and pH Verification
-
Action: Isolate the compound and its solvent washings from any acidic waste streams.
-
Verification: Before adding this compound to a bulk organic waste container, extract a 1 mL aliquot of the bulk waste and test it using a pH indicator strip. Proceed only if the pH is ≥ 5.
-
Causality: Confirming a neutral or basic environment mathematically eliminates the risk of acid-catalyzed Boc-deprotection, preventing the lethal release of isobutylene and CO2 gas[1].
Step 2: Solvent Matrix Determination
-
Action: Categorize the waste based on the solvent used to dissolve the oxazepane derivative.
-
Verification: Check your analytical method or lab notebook. Segregate the solution into either a "Halogenated" (e.g., Dichloromethane, Chloroform) or "Non-Halogenated" (e.g., Ethyl Acetate, Methanol) waste stream. Mixing these streams unnecessarily increases the complexity and cost of incineration and violates standard EPA Resource Conservation and Recovery Act (RCRA) waste minimization protocols[3].
Step 3: Primary Containment and Packaging
-
Action: Transfer the segregated waste into a high-density polyethylene (HDPE) container.
-
Verification: Ensure the container is chemically compatible with your solvent matrix. Crucial: If there is even a fractional risk of residual acid contamination in your workflow, equip the HDPE container with a vented cap to allow trace gases to escape without accumulating pressure. Do not use metal containers due to potential corrosive interactions[4].
Step 4: Regulatory Labeling and Final Destruction
-
Action: Affix a compliant "Hazardous Waste" label detailing the specific chemical constituents (e.g., "Non-Halogenated Solvent Waste containing Boc-protected oxazepane").
-
Verification: Ensure the label includes the exact accumulation start date. Dispose of the container via high-temperature incineration through an EPA-approved waste management facility. Never flush this compound down the drain , as doing so strictly violates the EPA sewer ban for hazardous pharmaceutical and chemical waste (Subpart P)[3].
Part 3: Visualizing the Disposal Workflow
The following decision-tree maps the logical relationships and critical safety checkpoints required for the disposal of Boc-protected oxazepane derivatives.
Disposal workflow for Boc-oxazepane derivatives emphasizing acid-avoidance.
Part 4: Emergency Spill Response Protocol
In the event of an accidental spill on the benchtop or inside the fume hood, immediate and calculated action is required:
-
Evacuate & Ventilate: Step back from the immediate area to avoid inhaling aerosolized particulates or solvent vapors. Ensure the fume hood sash is at the proper operational height to maximize ventilation[2].
-
Don Appropriate PPE: Equip yourself with chemical-resistant nitrile or butyl rubber gloves, safety goggles, and a lab coat. Do not use standard latex gloves, as they offer poor resistance to amine derivatives[2].
-
Absorb (Do Not Neutralize): Never use acidic neutralizing agents on a Boc-protected compound spill. Instead, cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
-
Contain & Label: Carefully sweep the absorbed material into a compatible, wide-mouth HDPE chemical waste container. Label it immediately as hazardous solid waste for incineration.
References
-
U.S. Environmental Protection Agency (EPA). (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
